molecular formula C4H4F2O2 B8578308 4,4-Difluorobut-3-enoic acid

4,4-Difluorobut-3-enoic acid

Cat. No.: B8578308
M. Wt: 122.07 g/mol
InChI Key: KYVNTUAQQAZYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluorobut-3-enoic acid is an aliphatic, fluorinated carboxylic acid with the molecular formula C₄H₄F₂O₂ . It is characterized by a double bond at the C3 position and two fluorine atoms at the terminal C4 position. The presence of the strongly electron-withdrawing fluorine atoms influences the compound's electronic properties and acidity, making it a valuable intermediate in synthetic organic chemistry . As a versatile fluorinated building block, it is primarily used in scientific research for the synthesis of more complex molecules. Its structure allows it to participate in various reactions, potentially serving as a precursor for pharmaceuticals, agrochemicals, and specialty materials . Researchers value this compound for its ability to incorporate a difluoroalkene motif into target structures, which can alter metabolic stability, bioavailability, and binding affinity in bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4F2O2

Molecular Weight

122.07 g/mol

IUPAC Name

4,4-difluorobut-3-enoic acid

InChI

InChI=1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1H,2H2,(H,7,8)

InChI Key

KYVNTUAQQAZYNP-UHFFFAOYSA-N

Canonical SMILES

C(C=C(F)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Data of 4,4-Difluorobut-3-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,4-Difluorobut-3-enoic acid, a molecule of interest in synthetic and medicinal chemistry. Due to a lack of publicly available experimental spectra, this document leverages predictive models and comparative data from structurally related compounds to offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 4,4-Difluorobut-3-enoic acid in a research and development setting.

Introduction

4,4-Difluorobut-3-enoic acid is a fluorinated organic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the gem-difluoroalkene moiety and a carboxylic acid group imparts unique chemical properties that are of significant interest to researchers. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide provides a detailed predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, its characteristic IR absorption bands, and its expected fragmentation patterns in mass spectrometry.

Molecular Structure and Predicted Spectroscopic Features

The structure of 4,4-Difluorobut-3-enoic acid is presented below. The key functional groups that will dominate its spectroscopic behavior are the carboxylic acid, the carbon-carbon double bond, and the geminal difluoro group.

Caption: Molecular structure of 4,4-Difluorobut-3-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4,4-Difluorobut-3-enoic acid, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

  • -CH₂- (Methylene protons at C2): This signal is anticipated to appear as a doublet of triplets. The triplet arises from coupling to the adjacent vinyl proton, and the doublet arises from a longer-range coupling to the two fluorine atoms.

  • =CH- (Vinyl proton at C3): This proton will likely be observed as a triplet of triplets due to coupling with the adjacent methylene protons and the two geminal fluorine atoms.

  • -COOH (Carboxylic acid proton): This proton will typically appear as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm.[1] Its position can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₂-2.5 - 3.5dt
=CH-5.0 - 6.0tt
-COOH10 - 13br s
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display four signals corresponding to the four unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms, particularly the oxygen and fluorine atoms. The signals for the carbons bearing fluorine atoms will also exhibit C-F coupling, which can be a valuable diagnostic tool.[2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
-C H₂-30 - 40
=C H-110 - 125
=C F₂145 - 160Expected to be a triplet due to ¹JCF coupling.
-C OOH170 - 180
¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds.[4] For 4,4-Difluorobut-3-enoic acid, a single signal is expected for the two equivalent fluorine atoms. This signal will be split by the vinyl proton.

Table 3: Predicted ¹⁹F NMR Chemical Shift and Splitting Pattern

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
=CF₂-80 to -120d

Infrared (IR) Spectroscopy

The IR spectrum of 4,4-Difluorobut-3-enoic acid will be characterized by absorptions corresponding to its key functional groups.

  • O-H Stretch: A very broad absorption is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[5][6]

  • C-H Stretch: Absorptions for the sp² and sp³ C-H bonds will likely be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.[5]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is predicted to appear in the range of 1730-1700 cm⁻¹.[7]

  • C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch is expected around 1650 cm⁻¹.

  • C-F Stretch: Strong absorptions due to the carbon-fluorine bonds are anticipated in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Strong, Broad
C-H (sp²)3100 - 3000Medium
C-H (sp³)3000 - 2850Medium
C=O (Carboxylic Acid)1730 - 1700Strong
C=C (Alkene)~1650Medium
C-F1300 - 1100Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4,4-Difluorobut-3-enoic acid (Molecular Weight: 122.07 g/mol ), the following features are predicted.

Predicted Molecular Ion and Adducts:

PubChem predicts several common adducts for this molecule.[8]

Table 5: Predicted m/z Values for Molecular Ions and Adducts

IonPredicted m/z
[M+H]⁺123.02522
[M+Na]⁺145.00716
[M-H]⁻121.01066

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion in an electron ionization (EI) mass spectrum would likely proceed through several characteristic pathways for carboxylic acids and fluorinated compounds.

  • Loss of H₂O: A common fragmentation for carboxylic acids, leading to a peak at m/z 104.

  • Loss of •OH: Cleavage of the hydroxyl radical would result in a fragment at m/z 105.

  • Loss of •COOH: Decarboxylation would produce a fragment at m/z 77.

  • McLafferty Rearrangement: While less common for unsaturated acids, if it were to occur, it would lead to a characteristic neutral loss.

  • Loss of HF: The elimination of hydrogen fluoride is a common fragmentation pathway for fluorinated compounds.

G M [M]+• m/z 122 M_H2O [M-H₂O]+• m/z 104 M->M_H2O -H₂O M_OH [M-•OH]+ m/z 105 M->M_OH -•OH M_COOH [M-•COOH]+ m/z 77 M->M_COOH -•COOH

Caption: Predicted major fragmentation pathways for 4,4-Difluorobut-3-enoic acid.

Experimental Protocols

While experimental data is not currently available, the following protocols outline the standard procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4,4-Difluorobut-3-enoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum, which is typically proton-coupled to observe the F-H couplings. The spectral width will need to be set appropriately to cover the expected chemical shift range of organofluorine compounds.

IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the neat sample directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode or ammonia for negative ion mode) and infuse it into the mass spectrometer. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For tandem mass spectrometry (MS/MS), the molecular ion of interest can be isolated and fragmented to elucidate its structure.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis Sample 4,4-Difluorobut-3-enoic Acid Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Acquire_19F Acquire ¹⁹F Spectrum Spectrometer->Acquire_19F Process Process and Analyze Spectra Acquire_1H->Process Acquire_13C->Process Acquire_19F->Process

Caption: A generalized workflow for NMR analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for 4,4-Difluorobut-3-enoic acid. While experimental verification is pending, the predicted NMR, IR, and MS data presented herein offer a robust framework for the identification and characterization of this compound. The provided methodologies and spectral interpretations are grounded in fundamental spectroscopic principles and comparative analysis with related structures, serving as a valuable initial reference for researchers in the field.

References

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

  • American Society for Mass Spectrometry. (2013). Formation and Fragmentation of Unsaturated Fatty Acid [M – 2H + Na]– Ions: Stabilized Carbanions for Charge-Directed Fragmentation. Journal of the American Society for Mass Spectrometry.
  • Chem.libretexts.org. (2022). 21.
  • Chemistry LibreTexts. (2023). IR: carboxylic acids.
  • Clarkson University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • National Center for Biotechnology Inform
  • Organic Chemistry Data & Info. (n.d.). NMR Chart. Retrieved from [Link]

  • PubMed. (2014).
  • Royal Society of Chemistry. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
  • Scilit. (n.d.). The fluorine magnetic resonance spectrum of poly(vinyl fluoride).
  • Scilit. (n.d.).
  • Socratic-Method. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • ACS Publications. (n.d.). a fluorine-19 nuclear magnetic resonance study of some 1,1-difluoro-2-(4-substituted-bicyclo[2.2.2]oct-1-yl)ethenes. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). 3,3-Difluoro-2-(trifluoromethyl)acrylic acid. PubChem.
  • Preprints.org. (2025).
  • ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths.
  • The Royal Society of Chemistry. (n.d.). Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6.
  • National Center for Biotechnology Information. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Butanoic acid, heptafluoro-. NIST WebBook.
  • PubChemLite. (n.d.). 4,4-difluorobut-3-enoic acid (C4H4F2O2).
  • National Center for Biotechnology Information. (n.d.).
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • RSC Publishing. (n.d.).
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • Thieme. (n.d.). 13C NMR Spectroscopy.
  • SpectraBase. (n.d.). Butanoic acid, 2-(methoxyimino)-, phenylmethyl ester.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • ResearchGate. (n.d.). ¹H NMR (CDCl3/trifluoroacetic acid (TFA)) spectra of (a)....
  • YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
  • ChemScene. (n.d.). (E)-4-(3,5-Difluorophenyl)-2,2-difluorobut-3-enoic acid.
  • ChemicalBook. (n.d.). 4,4'-Difluorobiphenyl(398-23-2) 1H NMR spectrum.
  • SpectraBase. (n.d.). 4,4'-Difluorobiphenyl-2,2'-dicarboxylic acid, 2me derivative - Optional[Vapor Phase IR] - Spectrum.
  • The Royal Society of Chemistry. (n.d.). SI-NMR Spectra.

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Early research and discovery of fluorinated butenoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, primarily due to fluorine’s ability to modulate lipophilicity, metabolic stability, and pKa without significantly altering steric bulk. Fluorinated butenoic acids (fluorinated crotonic acids) represent a critical class of intermediates in this domain. They serve as potent Michael acceptors and essential building blocks for the synthesis of fluorinated amino acids, heterocycles, and peptidomimetics.

This guide analyzes the early discovery, synthetic evolution, and physicochemical properties of three primary isomers: 2-fluorobut-2-enoic acid , 3-fluorobut-2-enoic acid , and 4,4,4-trifluorobut-2-enoic acid . It provides validated protocols and mechanistic insights to support their application in drug development.

Historical Context & Synthetic Evolution

The exploration of fluorinated unsaturated acids began in the mid-20th century, driven by the search for metabolic blockers and antimetabolites.

  • The Walborsky Era (1950s): The foundational work by H. M. Walborsky and M. E. Baum (1956) marked a pivotal moment. Their research focused on synthesizing fluorinated amino acids, utilizing unsaturated fluorinated esters as key intermediates. This established the viability of these compounds as precursors for biological probes.

  • The Wittig Breakthrough (1960s-80s): Early methods relied on harsh halogen exchange reactions or dehydration of hydroxy-acids. The adaptation of the Wittig reaction allowed for the stereoselective construction of the double bond, particularly for the trifluoromethyl variants, enabling scalable access to 4,4,4-trifluorocrotonates.

  • Modern Catalysis: Contemporary methods employ phase-transfer catalysis and organometallic coupling to introduce fluorine atoms at the vinylic positions (2- and 3- positions) with high regioselectivity.

Mechanistic Pathways & Synthesis

Synthesis of 4,4,4-Trifluorobut-2-enoic Acid (TFC)

The most robust early method for generating the trifluoromethylated analog involves a modified Wittig reaction. This pathway avoids the handling of gaseous fluoro-olefins and utilizes stable phosphonium salts.

Mechanism:

  • Quaternization: Triphenylphosphine reacts with ethyl bromoacetate to form the phosphonium salt.

  • Acylation: In situ treatment with trifluoroacetic anhydride (TFAA) and base generates the

    
    -trifluoroacetyl phosphorane.
    
  • Intramolecular Wittig (Thermolysis): The phosphorane undergoes thermal decomposition (or elimination) to yield the alkyne or alkene depending on conditions. For the enoate, a stabilized ylide approach is often used.

WittigSynthesis Figure 1: Synthesis of Ethyl 4,4,4-trifluorobut-2-enoate via Wittig Pathway Start Triphenylphosphine + Ethyl Bromoacetate Salt Phosphonium Salt (Intermediate) Start->Salt THF, 0°C Ylide α-Trifluoroacetyl Phosphorane Salt->Ylide + TFAA, Et3N - HBr Product Ethyl 4,4,4-trifluorobut-2-enoate Ylide->Product Thermolysis (- Ph3PO)

Synthesis of 2-Fluorobut-2-enoic Acid

Early synthesis of the 2-fluoro isomer was challenging due to the instability of


-fluoro enolates.
  • Route: Condensation of diethyl fluoromalonate with acetaldehyde followed by decarboxylation.

  • Modern Alternative: Nucleophilic fluorination of benziodoxolone derivatives or biosynthetically inspired routes involving 2-fluoro-3-hydroxypropionate dehydration.

Synthesis of 3-Fluorobut-2-enoic Acid

This isomer acts as a vinylogous acid halide equivalent.

  • Route: Bromination of crotonic acid esters followed by phase-transfer catalyzed substitution with fluoride sources (e.g., KF, TBAF).

  • Challenge: Controlling the E/Z stereochemistry during the substitution step is critical, as the fluoride ion is a strong base and can induce isomerization.

Physicochemical Properties & Reactivity Profile

The introduction of fluorine drastically alters the electronic landscape of the butenoic acid scaffold. The trifluoromethyl group (in the 4-position) exerts a powerful electron-withdrawing effect (-I), significantly lowering the LUMO energy of the double bond and making it a "super-Michael acceptor."

Table 1: Comparative Properties of Fluorinated Butenoic Acids

PropertyCrotonic Acid (Ref)2-Fluorobut-2-enoic Acid4,4,4-Trifluorobut-2-enoic Acid
Molecular Formula C₄H₆O₂C₄H₅FO₂C₄H₃F₃O₂
Molecular Weight 86.09104.08140.06
Melting Point 71°CN/A (Liquid/Low melt)54°C
pKa (approx) 4.690.9 (Strong Acid)~2.5 (Vinylogous effect)
Electronic Effect Weak ElectrophileModerate ElectrophileStrong Electrophile
Primary Reactivity 1,4-Addition1,4-Addition / CycloadditionRapid Michael Addition
Reactivity Highlight: Michael Addition

The 4,4,4-trifluoro analog reacts avidly with nucleophiles (amines, thiols, malonates). The resulting adducts are stable, non-reversible intermediates often used in the synthesis of trifluoromethylated amino acids.

MichaelAddition Figure 2: Mechanism of Michael Addition to Trifluorocrotonates Substrate 4,4,4-Trifluorobut-2-enoate (Michael Acceptor) Intermediate Enolate Intermediate Substrate->Intermediate 1,4-Addition Nuc Nucleophile (R-NH2) Nuc->Substrate Attack at C3 Product β-Amino Acid Derivative Intermediate->Product Protonation (H+)

Experimental Protocols

Protocol A: Synthesis of Ethyl 4,4,4-Trifluorobut-2-enoate

Based on modified Organic Syntheses methodologies.

Reagents:

  • (Carbethoxymethyl)triphenylphosphonium bromide (0.5 mol)

  • Triethylamine (1.1 mol)

  • Trifluoroacetic anhydride (0.55 mol)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation of Phosphorane: Suspend the phosphonium bromide in THF (1.1 L) and cool to 0°C. Add triethylamine dropwise over 15 minutes. Stir for 30 minutes.

  • Acylation: Add trifluoroacetic anhydride dropwise, maintaining the internal temperature below 10°C. The solution will turn yellow/orange, indicating ylide formation. Stir for 1 hour.

  • Workup: Filter off the triethylamine hydrobromide precipitate. Concentrate the filtrate to obtain the crude acyl phosphorane.

  • Thermolysis: Heat the crude phosphorane under vacuum (10-20 mmHg) at 150-180°C. The product, Ethyl 4,4,4-trifluorobut-2-enoate, will distill over.

  • Purification: Redistill the collected liquid (bp ~100-105°C at atmospheric pressure) to achieve >95% purity.

Validation Check:

  • 19F NMR: Look for a doublet/singlet around -65 ppm (CF3 group).

  • 1H NMR: Confirm trans-alkene coupling (J ~ 16 Hz).

Protocol B: Michael Addition of Benzylamine

Objective: Synthesis of 3-(benzylamino)-4,4,4-trifluorobutanoate.

  • Setup: Dissolve Ethyl 4,4,4-trifluorobut-2-enoate (10 mmol) in ethanol (20 mL).

  • Addition: Add benzylamine (11 mmol) dropwise at room temperature. The reaction is exothermic; cooling may be required.[1]

  • Monitoring: Stir for 2 hours. Monitor via TLC (disappearance of UV-active starting material).

  • Isolation: Evaporate solvent under reduced pressure. The residue is typically the pure amino ester.

  • Purification: If necessary, purify via flash chromatography (Hexane/EtOAc).

Applications in Drug Discovery

  • Bioisosteres of Leucine: The 4,4,4-trifluorobutenoic acid skeleton is the direct precursor to trifluoroleucine , a non-canonical amino acid used to increase the proteolytic stability of peptides.

  • Metabolic Blocking: Placing fluorine at the 2- or 3-position of the butenoic chain blocks metabolic oxidation (e.g., beta-oxidation), extending the half-life of fatty acid analogs.

  • Heterocycle Synthesis: Reaction with hydrazines or amidines yields trifluoromethyl-substituted pyrazoles and pyrimidines, common pharmacophores in anti-inflammatory and kinase inhibitor drugs.

References

  • Walborsky, H. M.; Baum, M. E. "Fluorinated Amino Acids.[2] I. The Synthesis of α-Amino-γ-fluorobutyric Acid." Journal of Organic Chemistry, 1956, 21(5), 538–541. Link

  • Bégué, J.-P.; Bonnet-Delpon, D. "Bioorganic and Medicinal Chemistry of Fluorine." John Wiley & Sons, 2008. (General Reference for Properties).
  • Organic Syntheses. "Ethyl 4,4,4-trifluoro-2-butynoate." Org.[3][4] Synth. 1980, 59, 66. (Methodology basis for Wittig route). Link

  • Laurenson, J. A. B.; et al. "Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate." Beilstein Journal of Organic Chemistry, 2013, 9, 2660–2668. Link

  • PubChem Compound Summary. "2-Fluorobut-2-enoic acid" (CID 15594782). Link

Sources

Theoretical studies on the electronic structure of 4,4-Difluorobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Theoretical Characterization of 4,4-Difluorobut-3-enoic Acid: A Strategic Framework for Electronic Structure Elucidation

Executive Summary: The Gem-Difluoroalkene Motif in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating pKa, lipophilicity, and metabolic stability. 4,4-Difluorobut-3-enoic acid (DFBA) represents a critical structural motif, combining a gem-difluoroalkene group with a carboxylic acid tail. This molecule serves as a compelling case study for understanding the electronic perturbations introduced by the


 group—a bioisostere often employed to mimic carbonyls or amides while altering reactivity profiles.

This technical guide provides a rigorous, self-validating computational framework for characterizing the electronic structure of DFBA. Moving beyond standard geometry optimizations, we detail a workflow to quantify negative hyperconjugation, frontier molecular orbital (FMO) localization, and electrostatic potential surfaces that dictate its behavior as a potential enzyme inhibitor or synthetic building block.

Computational Methodology: The "Gold Standard" Protocol

To ensure data integrity and reproducibility, theoretical studies of organofluorine compounds require specific functional/basis set combinations that account for dispersion forces and diffuse electron density around fluorine atoms.

Theory Level Selection
  • Density Functional:

    
    B97X-D  or M06-2X .
    
    • Causality: Standard B3LYP often fails to accurately describe the dispersion interactions and long-range corrections necessary for halogenated systems. M06-2X (Minnesota functional) is parametrized for main-group thermochemistry and non-covalent interactions, making it superior for capturing the subtle intramolecular H-bonding potential between the carboxyl and fluoro groups.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Causality: Fluorine's high electronegativity demands a flexible basis set with polarization functions to model the electron density distortion. Pople basis sets (e.g., 6-31G*) are often insufficient for accurate C-F bond length determination.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Context: Calculations should be performed in water (

      
      ) to simulate physiological conditions and in dichloromethane (
      
      
      
      ) for synthetic relevance.
The Computational Workflow

The following diagram illustrates the critical path for a complete electronic characterization.

G Start Input Structure (Z-Matrix/SMILES) ConfSearch Conformational Search (MMFF94 / Crest) Start->ConfSearch GeomOpt Geometry Optimization (wB97X-D/def2-TZVP) ConfSearch->GeomOpt Lowest E Conformers FreqCalc Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq Found Stability Thermodynamic Stability (Gibbs Free Energy) FreqCalc->Stability No Imaginary Freq ElecStruct Electronic Structure Analysis Stability->ElecStruct NBO NBO Analysis (Hyperconjugation) ElecStruct->NBO FMO FMO / Reactivity (HOMO-LUMO) ElecStruct->FMO MEP MEP Mapping (Electrostatics) ElecStruct->MEP

Figure 1: Step-by-step computational workflow for the theoretical characterization of 4,4-Difluorobut-3-enoic acid.

Electronic Structure Analysis

Geometry and Conformational Landscape

The structure of DFBA (


) possesses rotatable bonds that significantly impact its electronic state.
  • Key Parameter: The dihedral angle

    
    .
    
  • Expectation: The gauche effect may stabilize conformations where the fluorine atoms minimize repulsion with the carbonyl oxygen, though an intramolecular H-bond (

    
    ) could stabilize a pseudo-cyclic structure.
    
  • Data Output: Generate a Potential Energy Surface (PES) scan by rotating the

    
     bond in 
    
    
    
    increments.
Natural Bond Orbital (NBO) Analysis: The Gem-Difluoro Effect

The gem-difluoroalkene moiety is not merely an inductive withdrawer; it exhibits negative hyperconjugation . This is the defining electronic feature of this molecule.

  • Mechanism: The lone pair electrons on Fluorine (

    
    ) donate into the antibonding orbital of the adjacent C-C pi system or sigma bond.
    
  • Critical Interaction to Quantify:

    
    .
    
    • Unlike standard alkenes, the presence of two fluorines lowers the energy of the

      
       orbital, making the double bond more susceptible to nucleophilic attack (Michael acceptor character), despite the lack of conjugation to the carbonyl.
      
  • Result Interpretation: A high Second-Order Perturbation Energy (

    
    ) value (>15 kcal/mol) for this interaction confirms strong electronic delocalization.
    
Frontier Molecular Orbitals (FMO)

The spatial distribution of the HOMO and LUMO provides a map of reactivity.

OrbitalPredicted LocalizationChemical Implication
HOMO Centered on the


-bond and Carboxyl Oxygen lone pairs.
Nucleophilic character; site of oxidation or electrophilic attack (e.g., by metabolic enzymes).
LUMO Delocalized over the

system and Carboxyl

.
Electrophilic character.[1] The

carbon is a "hard" electrophile site.
Gap (

)
Large (> 5 eV).Indicates high kinetic stability (chemical hardness), suggesting the molecule is stable in isolation but reactive under enzymatic catalysis.

Reactivity & Mechanism: The "Self-Validating" Logic

To validate the theoretical model, one must correlate calculated properties with known chemical behaviors of gem-difluoroalkenes.

The Electrophilicity/Nucleophilicity Dualism

Gem-difluoroalkenes are unique:

  • Electrophilic

    
     (
    
    
    
    ):
    Due to the inductive effect of two fluorines.
  • Nucleophilic

    
     (
    
    
    
    ):
    Due to the "negative hyperconjugative" donation from F lone pairs.

We visualize this electronic "push-pull" mechanism below:

Reaction cluster_0 Reactivity Consequence F_LP Fluorine Lone Pair (n_p) Pi_Star C=C Antibond (pi*) F_LP->Pi_Star Negative Hyperconjugation Beta_C Beta-Carbon (CH) (Nucleophilic) Pi_Star->Beta_C Increases e- Density Alpha_C Alpha-Carbon (CF2) (Electrophilic) Alpha_C->F_LP Inductive Withdrawal (-I)

Figure 2: Electronic effects governing the reactivity of the gem-difluoroalkene moiety.

Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface (isovalue 0.002 a.u.) will reveal:

  • Red Regions (Negative): Localized on the Carbonyl Oxygen and Fluorine atoms (H-bond acceptors).

  • Blue Regions (Positive): Localized on the Carboxyl Hydrogen (Acidic) and the

    
     carbon (susceptible to nucleophilic attack).
    
  • Validation: If the

    
     carbon does not show a positive potential relative to the alkene CH, the basis set lacks sufficient polarization (use def2-QZVP if necessary).
    

References

  • Gaussian, Inc. Gaussian 16, Revision C.01. Wallingford, CT, 2016.

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241.

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305.

  • Glendening, E. D., et al. (2013). NBO 6.0: Natural Bond Orbital Analysis Program.

  • Anbarasan, P., et al. (2020). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC (PubMed Central).

  • PubChem. 4,4-Difluorobut-3-enoic acid (CID 14855878). National Library of Medicine.

Sources

Reactivity and stability of 4,4-Difluorobut-3-enoic acid under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Reactivity and Stability of 4,4-Difluorobut-3-enoic Acid

Authored by: Senior Application Scientist

Abstract

4,4-Difluorobut-3-enoic acid is a fluorinated organic compound of increasing interest within medicinal chemistry and drug development. The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] This guide provides a comprehensive technical overview of the chemical reactivity and stability of 4,4-Difluorobut-3-enoic acid under various conditions. We will explore its reactivity profile, drawing from fundamental principles of organic chemistry and data on analogous structures, and detail its stability under thermal, pH, photolytic, and oxidative stress. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics to ensure its effective and reliable use in experimental and developmental pipelines.

Core Molecular Structure and Properties

4,4-Difluorobut-3-enoic acid possesses a unique combination of functional groups that dictate its chemical behavior: a carboxylic acid, an alkene, and a geminal difluoride group.

  • Molecular Formula: C₄H₄F₂O₂[2]

  • IUPAC Name: 4,4-difluorobut-3-enoic acid[2]

  • Key Structural Features:

    • Carboxylic Acid: Provides acidic properties and a site for nucleophilic attack upon deprotonation.

    • Vinyl Difluoride Moiety (C=CF₂): The two highly electronegative fluorine atoms significantly influence the electronic properties of the molecule. They act as strong electron-withdrawing groups, polarizing the carbon-carbon double bond and making the β-carbon susceptible to nucleophilic attack. This moiety is often used as a bioisostere for hydroxyl and thiol groups, acting as a lipophilic hydrogen bond donor.[3]

The unique arrangement of these functional groups makes 4,4-Difluorobut-3-enoic acid a valuable building block in the synthesis of more complex fluorinated compounds.[4]

Reactivity Profile: A Tale of Two Functional Groups

The reactivity of 4,4-Difluorobut-3-enoic acid is dominated by the interplay between the electron-deficient alkene and the carboxylic acid group.

Electrophilic Nature of the Alkene

The geminal difluoride group exerts a powerful inductive effect, withdrawing electron density from the double bond. This renders the β-carbon (the carbon atom adjacent to the CF₂ group) electrophilic and susceptible to attack by nucleophiles. This is a common reactivity pattern for fluoroalkenes.

Potential Nucleophilic Addition Reactions:

  • Michael Addition: Soft nucleophiles, such as thiols, amines, and enolates, are expected to add to the β-position of the double bond.

  • Reactions with Organometallic Reagents: Grignard reagents and organocuprates could potentially add to the activated double bond.

Reactivity of the Carboxylic Acid

The carboxylic acid moiety behaves in a predictable manner, undergoing reactions typical of this functional group:

  • Deprotonation: In the presence of a base, the acidic proton is readily removed to form the corresponding carboxylate anion.

  • Esterification: Reaction with an alcohol under acidic conditions will yield the corresponding ester.

  • Amide Formation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling reagents) followed by reaction with an amine will produce an amide.

The electron-withdrawing nature of the difluoroalkene group is expected to increase the acidity of the carboxylic acid proton compared to its non-fluorinated analog, butanoic acid.

Caption: Reactivity centers of 4,4-Difluorobut-3-enoic acid.

Stability Under Various Conditions

Understanding the stability of a compound is critical for its storage, handling, and application in multi-step syntheses or biological assays. While specific degradation pathways for 4,4-Difluorobut-3-enoic acid are not extensively published, we can infer potential routes based on the reactivity of its functional groups and data from similar fluorinated compounds.[5]

pH Stability

The stability of organic molecules can be highly dependent on the pH of the solution.

  • Acidic Conditions (pH < 4): The compound is expected to be relatively stable. However, under harsh acidic conditions (e.g., strong acid and heat), hydrolysis of the vinyl fluoride groups is a possibility, though generally unlikely without a catalyst. Studies on similar compounds have shown that some fluorinated molecules can undergo hydrolysis of ether linkages under acidic conditions.[6]

  • Neutral Conditions (pH 6-8): This is expected to be the pH range of maximum stability.

  • Alkaline Conditions (pH > 8): The compound is most vulnerable under basic conditions. The presence of a base can facilitate dehydrofluorination, an elimination reaction that removes HF from the molecule.[7] This is a known degradation pathway for some fluorinated compounds. Additionally, alkali amendment can promote the mineralization of fluorinated acids.[8]

Thermal Stability

Exposure to elevated temperatures can induce decomposition. The likely thermal degradation pathway for 4,4-Difluorobut-3-enoic acid is decarboxylation, particularly at high temperatures. The stability of organic compounds to heat can be assessed using methods like isoteniscope measurements, which determine the temperature at which a compound's vapor pressure begins to increase due to decomposition.[9]

Photostability

The carbon-carbon double bond in 4,4-Difluorobut-3-enoic acid makes it potentially susceptible to degradation upon exposure to light, particularly UV light. Photolytic degradation can involve isomerization, polymerization, or other photochemical reactions. Therefore, it is recommended to protect the compound from light.[5]

Oxidative Stability

While the carboxylic acid group is in its highest oxidation state, the double bond could be susceptible to oxidation by strong oxidizing agents (e.g., hydrogen peroxide, permanganate), potentially leading to cleavage of the double bond or epoxidation.

Condition Potential Degradation Pathway Predicted Stability Recommendation
Acidic (0.1 N HCl, 60°C) Minimal degradation; potential for hydrolysis under harsh conditions.HighMonitor for appearance of new peaks in HPLC.
Alkaline (0.1 N NaOH, RT) Dehydrofluorination, other base-catalyzed reactions.Low to ModeratePerform at room temperature initially; avoid heat.
Thermal (80°C, solid & solution) Decarboxylation, polymerization.ModerateMonitor for gas evolution and sample discoloration.
Photolytic (UV/Vis light) Isomerization, polymerization, or other photochemical reactions.LowProtect from light at all times.[5]
Oxidative (3% H₂O₂, RT) Oxidation of the double bond.ModerateUse a mild oxidizing agent and monitor closely.

Recommended Handling and Storage

Proper handling and storage are essential to maintain the purity and integrity of 4,4-Difluorobut-3-enoic acid.

  • Storage Temperature: Refrigeration (2-8°C) is recommended for long-term storage to minimize the rate of potential degradation reactions.[5]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry, well-ventilated area.[10][11] This prevents exposure to moisture and atmospheric contaminants.

  • Light Exposure: Protect from light to prevent photolytic degradation.[5] Use amber vials or store in a dark place.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[10]

  • Personal Protective Equipment (PPE): Standard laboratory safety protocols should be observed. This includes wearing safety glasses, gloves, and a lab coat.[10][11]

Experimental Protocol: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.

Objective: To assess the stability of 4,4-Difluorobut-3-enoic acid under various stress conditions as per ICH guidelines.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4,4-Difluorobut-3-enoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C). Also, heat the stock solution under reflux.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Characterize any significant degradation products using LC-MS/MS.

start Prepare Stock Solution (1 mg/mL in ACN) stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidative) start->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze via HPLC-UV neutralize->analyze characterize Characterize Degradants (LC-MS/MS) analyze->characterize end Report Stability Profile characterize->end

Caption: Workflow for a forced degradation study.

Conclusion

4,4-Difluorobut-3-enoic acid is a compound with a distinct reactivity and stability profile governed by its unique structural features. Its electron-deficient double bond makes it susceptible to nucleophilic attack, while the carboxylic acid group provides a handle for further synthetic modifications. The primary stability concerns are its sensitivity to basic conditions, which may cause dehydrofluorination, and its potential for photolytic degradation. By understanding these characteristics and adhering to proper storage and handling protocols, researchers can confidently utilize this valuable fluorinated building block in their scientific endeavors.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: Stability and Storage of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 4,4-difluorobut-3-enoic acid (C4H4F2O2).
  • AK Scientific, Inc. (n.d.). 4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-(2,4-DIFLUOROPHENYL)BUT-3-ENOIC ACID.
  • MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
  • Smolecule. (2024). Buy 2,2-Difluorobut-3-enoic acid | 66718-30-7.
  • Wellington Laboratories. (n.d.). Stability of Saturated and Unsaturated Perfluoroalkyl Telomer Acid Compounds as Reference Standards.
  • DTIC. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
  • PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery.
  • ChemRxiv. (2023). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA).

Sources

Advanced Synthesis of Gem-Difluoroalkenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Carbonyl Bioisostere of Choice

In modern drug discovery, the gem-difluoroalkene (


) moiety has emerged as a premier bioisostere for the carbonyl group (

). While sterically and electronically similar to a ketone or aldehyde, the gem-difluoroalkene offers distinct pharmacological advantages:
  • Metabolic Stability: It is resistant to nucleophilic attack by hydrolases and esterases, prolonging half-life.

  • Lipophilicity Modulation: The fluorine atoms modulate

    
     without introducing the hydrogen-bond accepting liability of a carbonyl oxygen.
    
  • Conformational Rigidity: The

    
     character maintains the planar geometry required for receptor binding pockets designed for carbonyls.
    

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of the two most robust synthetic pathways: Nucleophilic Difluoroolefination (Julia-Kocienski) and Defluorinative Cross-Coupling (Ni-Catalysis).

Strategy I: Nucleophilic Difluoroolefination (From Carbonyls)

The direct conversion of aldehydes and ketones to gem-difluoroalkenes is the most intuitive retrosynthetic disconnection. While Wittig-type approaches (using


) exist, they often suffer from poor yields with hindered ketones and require harsh conditions.

The superior method, established by Jinbo Hu and colleagues, utilizes the Julia-Kocienski olefination with difluoromethyl 2-pyridyl sulfone .

The Reagent: Difluoromethyl 2-Pyridyl Sulfone

Unlike phenyl sulfones used in classical Julia reactions, the 2-pyridyl moiety is critical. It acts as an electron sink that facilitates the crucial Smiles rearrangement step, allowing the reaction to proceed in a "one-pot" manner without the need for sodium amalgam reduction.

Mechanism of Action

The reaction proceeds through a cascade:[1]

  • Deprotonation: The sulfone is deprotonated to form a nucleophilic carbanion.[2]

  • Addition: Attack on the carbonyl electrophile forms a

    
    -alkoxide intermediate.
    
  • Smiles Rearrangement: The alkoxide attacks the ipso-carbon of the pyridine ring (facilitated by the nitrogen atom), migrating the sulfonyl group.

  • Elimination: Loss of

    
     and the pyridinyloxy anion generates the double bond.
    

JuliaMechanism Sulfone Difluoromethyl 2-pyridyl Sulfone Anion Sulfonyl Carbanion Sulfone->Anion Deprotonation Base Base (LiHMDS/t-BuOK) Base->Anion Adduct β-Alkoxide Intermediate Anion->Adduct Nucleophilic Attack Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Adduct Smiles Smiles Rearrangement Adduct->Smiles Intramolecular Ipso-Attack Elim Elimination (-SO2, -OPy) Smiles->Elim Sulfinate Extrusion Product Gem-Difluoroalkene Elim->Product

Figure 1: Mechanistic pathway of the Julia-Kocienski difluoroolefination facilitated by the 2-pyridyl group.[3]

Validated Protocol: Synthesis from Diaryl Ketones

Context: Diaryl ketones are notoriously difficult substrates for Wittig reactions due to steric hindrance. This protocol solves that challenge.

Reagents:

  • Substrate: Benzophenone (Model substrate)

  • Reagent: 2-PySO

    
    CF
    
    
    
    H (1.0 equiv)
  • Base:

    
    -BuOK (1.8 equiv) or LiHMDS (1.3 equiv)
    
  • Solvent: DMF (for

    
    -BuOK) or THF (for LiHMDS)
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon. Charge with Difluoromethyl 2-pyridyl sulfone (1.0 mmol, 193 mg) and the ketone substrate (1.2 mmol).

  • Solvation: Dissolve in anhydrous DMF (4.0 mL). Cool the system to -50 °C using an acetonitrile/dry ice bath. Critical: DMF is preferred over THF when using alkoxide bases to solubilize the intermediate species.

  • Base Addition: Slowly add a solution of

    
    -BuOK  (1.8 mmol) in DMF dropwise over 5 minutes.
    
    • Observation: The solution typically turns deep yellow/orange, indicating carbanion formation.

  • Reaction: Stir at -50 °C for 30 minutes, then allow the reaction to warm to -40 °C and stir for 1 hour.

    • Why? The Smiles rearrangement has a high energy barrier; warming slightly drives this step without causing decomposition.

  • Quench: Quench with saturated aqueous

    
     (or 3N HCl) at -40 °C.
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine to remove DMF. Dry over 
    
    
    
    .[4]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Yield: 75-90% for diaryl ketones.

Strategy II: Defluorinative Functionalization (From Alkenes)

When the carbonyl precursor is unavailable or unstable, the Ni-catalyzed reductive cross-coupling of


-trifluoromethyl alkenes offers a powerful alternative. This method essentially "edits" a 

group into a

group while forming a new C-C bond.
Mechanistic Concept

This reaction relies on the activation of the strong


 bond. A low-valent Nickel(0) species performs an oxidative addition into the C-F bond (or C-O/C-X bond depending on the partner), followed by 

-fluoride elimination.
Validated Protocol: Ni-Catalyzed Alkylation

Context: Coupling an


-trifluoromethyl alkene with an unactivated alkyl halide.

Reagents:

  • Substrate:

    
    -Trifluoromethyl styrene derivative (0.2 mmol)
    
  • Coupling Partner: Alkyl iodide (primary or secondary) (0.4 mmol)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (10 mol%)

  • Reductant: Zn powder (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under strict

    
    , mix 
    
    
    
    and the terpyridine ligand in DMA (1.0 mL) and stir for 15 minutes to form the active green complex.
  • Assembly: Add the

    
    -trifluoromethyl alkene , the alkyl iodide , and the Zn powder .
    
  • Reaction: Seal the tube and stir at room temperature (25 °C) for 12 hours.

    • Note: Unlike Pd-catalyzed couplings, this reaction is mild and does not require high heat, preserving sensitive functional groups.

  • Workup: Dilute with EtOAc, filter through a celite pad to remove Zn salts. Wash with water/brine.[4]

  • Purification: Silica gel chromatography.

Comparative Analysis & Decision Framework

Choosing the right method depends heavily on the starting material availability and the steric environment of the target.

Method Comparison Table
FeatureJulia-Kocienski (Hu Protocol)Ni-Catalyzed Defluorination
Starting Material Aldehydes / Ketones

-Trifluoromethyl Alkenes + Alkyl Halides
Bond Formed

(Olefination)

(Cross-Coupling)
Key Reagent 2-PySO

CF

H
Ni(cod)

or NiBr

, Zn
Steric Tolerance High (Excellent for diaryl ketones)Moderate (Sensitive to steric bulk at coupling site)
Conditions Base-mediated, Low Temp (-50°C)Reductive, Room Temp
Atom Economy Low (Loss of sulfone + oxygen)Moderate (Loss of fluoride + halide)
Primary Utility De novo construction of the alkeneLate-stage functionalization / modification
Strategic Decision Tree

DecisionTree Start Target: Gem-Difluoroalkene CheckSM Available Precursor? Start->CheckSM Carbonyl Aldehyde or Ketone CheckSM->Carbonyl CF3Alkene Trifluoromethyl Alkene CheckSM->CF3Alkene CheckType Substrate Type? Carbonyl->CheckType NiCouple Ni-Catalyzed Reductive Coupling (Reagent: Alkyl Halide + Zn) CF3Alkene->NiCouple Diaryl Diaryl / Sterically Hindered CheckType->Diaryl Aliphatic Aliphatic / Enolizable CheckType->Aliphatic Julia Julia-Kocienski Olefination (Reagent: 2-PySO2CF2H) Diaryl->Julia ModJulia Modified Julia (Base: LiHMDS/CsF) Aliphatic->ModJulia

Figure 2: Strategic workflow for selecting the optimal synthetic route based on substrate availability.

References

  • Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones.[5][6][7][8] Organic Letters, 12(7), 1444–1447. Link

  • Zhu, L., & Hu, J. (2014). gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction.[5][6][8] Chemistry – A European Journal, 20(10), 2909-2915. Link

  • Ma, X., et al. (2018). Synthesis of gem-Difluoroalkenes via Nickel-Catalyzed Allylic Defluorinative Reductive Cross-Coupling.[9][10] ACS Catalysis, 8(10), 9035-9040. Link[10]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ichikawa, J. (2000).[11] Approaches to the synthesis of gem-difluoroalkenes. Journal of Fluorine Chemistry, 105(2), 257-263. Link

Sources

CAS number and molecular formula of 4,4-Difluorobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, applications, and handling of 4,4-Difluorobut-3-enoic acid .

Primary CAS: 130812-79-2 Molecular Formula: C₄H₄F₂O₂

Executive Summary

4,4-Difluorobut-3-enoic acid is a specialized fluorinated building block used primarily in the development of bioactive compounds and agrochemicals. Structurally, it features a terminal difluorovinyl group (


) conjugated to a methylene bridge and a carboxylic acid. This motif acts as a bioisostere for carbonyl groups and serves as a critical intermediate in the synthesis of GABA aminotransferase (GABA-AT) inhibitors  and other fluorinated amino acid analogs. Its unique electronic properties, driven by the electronegative fluorine atoms, make it a potent Michael acceptor and a valuable scaffold for increasing metabolic stability in drug candidates.

Chemical Identity & Physical Properties[1][2][3]

PropertyData
CAS Number 130812-79-2
IUPAC Name 4,4-Difluorobut-3-enoic acid
Molecular Formula C₄H₄F₂O₂
Molecular Weight 122.07 g/mol
SMILES OC(=O)CC=C(F)F
InChI Key KYVNTUAQQAZYNP-UHFFFAOYSA-N
Physical State Low-melting solid or liquid (dependent on purity/temp)
Boiling Point ~150–160 °C (Predicted at 760 mmHg)
Acidity (pKa) ~4.0 (Predicted; enhanced by fluorine induction)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water

Synthetic Pathways[4]

The synthesis of 4,4-difluorobut-3-enoic acid generally involves the construction of the difluorovinyl moiety followed by functional group manipulation to reveal the carboxylic acid. The most robust route for research scale involves the dehydrohalogenation of a halodifluoro-precursor.

Core Synthesis Strategy: Dehydrohalogenation Route

This method utilizes 4-bromo-4,4-difluorobutanoic acid (or its ester) as the starting material. The elimination of HBr creates the terminal double bond.

  • Precursor Formation: Radical addition of bromodifluoroacetate to ethylene or vinyl species, followed by oxidation/hydrolysis.

  • Elimination: Treatment with a hindered base (e.g., DBU) promotes E2 elimination to form the difluoroalkene.

Synthesis Start 4-Bromo-4,4-difluorobutanoic acid (Precursor) Intermediate Transition State (E2 Elimination) Start->Intermediate + Base Base Base (DBU or t-BuOK) Solvent: THF/DMF Product 4,4-Difluorobut-3-enoic acid (Target) Intermediate->Product - HBr

Figure 1: Synthetic pathway via dehydrobromination.

Medicinal Chemistry Applications

GABA-AT Inhibition & Bioisosterism

The difluorovinyl group is a cornerstone in the design of mechanism-based inactivators (suicide substrates) for enzymes like GABA aminotransferase (GABA-AT).

  • Mechanism: The enzyme attempts to process the substrate, but the fluorine atoms destabilize the intermediate or act as a leaving group, leading to covalent modification of the active site (often via Michael addition to the PLP cofactor).

  • Bioisostere: The

    
     group mimics the electronic shape of a carbonyl (
    
    
    
    ) or an amide bond but lacks the hydrolytic instability, extending the half-life of the drug.
Building Block for Fluorinated Amino Acids

This acid serves as a precursor for 4-amino-4,4-difluorobutanoic acid (a fluorinated GABA analog) via Curtius rearrangement or amidation followed by reduction. These analogs are investigated for epilepsy and addiction therapy.

Mechanism Substrate 4,4-Difluorobut-3-enoic Acid (Derivative) Enzyme GABA-AT Active Site (PLP-Cofactor) Substrate->Enzyme Binding Complex Michael Acceptor Complex (Covalent Bond Formation) Enzyme->Complex Nucleophilic Attack (Enz-Nu:) Inactivation Irreversible Inhibition (Enzyme Dead) Complex->Inactivation Fluoride Elimination (Optional)

Figure 2: Theoretical mechanism of enzyme inactivation by difluorovinyl Michael acceptors.

Experimental Protocol: Handling & Characterization

Protocol: General Handling for Synthesis Applications Note: This compound is corrosive. All steps must be performed in a fume hood.

  • Preparation: Dissolve 4,4-difluorobut-3-enoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Activation (for coupling): Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF at 0°C. Stir for 2 hours to generate the acid chloride.

  • Coupling: React the acid chloride in situ with the desired amine or nucleophile in the presence of Triethylamine (2.0 equiv).

  • Workup: Quench with saturated

    
    , extract with DCM, and dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The difluorovinyl group is generally stable on silica.

Quality Control (NMR Expectations):

  • ¹H NMR (

    
    ):  Look for a triplet of doublets (td) around 
    
    
    
    4.5–5.0 ppm for the vinyl proton (
    
    
    ), coupled to the
    
    
    group (
    
    
    Hz) and the methylene protons.
  • ¹⁹F NMR: Distinct signal around

    
     -80 to -90 ppm (dd), characteristic of terminal 
    
    
    
    groups.

Safety & Stability (SDS Summary)

Hazard ClassCodeDescription
Skin Corrosion 1B Causes severe skin burns and eye damage.
Eye Damage 1 Causes serious eye damage.
STOT-SE 3 May cause respiratory irritation.
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The terminal alkene can be sensitive to oxidation or polymerization over prolonged periods.

  • Incompatibility: Strong bases, strong oxidizing agents.

References

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 4,4-difluorobut-3-enoic acid (CAS 130812-79-2). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 4,4-Difluorobut-3-enoic acid.[1][2][3] National Library of Medicine. Retrieved from [Link] (Note: Link directs to related record; search CAS 130812-79-2 for specific entry).

  • Silverman, R. B. (2004). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press.
  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry.

Sources

Systematic IUPAC Nomenclature and Strategic Application of Substituted Difluorobutenoic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic and unsaturated frameworks has revolutionized drug discovery. Substituted difluorobutenoic acids represent a highly versatile class of pharmacophores, offering tunable lipophilicity, enhanced metabolic stability, and precise conformational restriction. For researchers and regulatory professionals, accurately defining these complex molecules using the International Union of Pure and Applied Chemistry (IUPAC) standards is non-negotiable. This whitepaper provides an authoritative guide to the systematic nomenclature, mechanistic rationale, and experimental validation of substituted difluorobutenoic acids.

The Mechanistic Rationale for Fluorinated Pharmacophores

Before detailing the nomenclature, it is critical to understand the causality behind selecting a difluorobutenoic acid scaffold in rational drug design. Fluorine is not merely a passive substituent; it is a highly electronegative, sterically compact bioisostere that fundamentally alters the physicochemical properties of a drug candidate.

As detailed in, replacing a carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond significantly increases the bond dissociation energy. When strategically placed on a butenoic acid chain (e.g., at the C4 position), fluorine acts as a metabolic shield, effectively blocking cytochrome P450-mediated oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the difluoro motif lowers the pKa of the adjacent carboxylic acid, optimizing the molecule's ionization state and solubility at physiological pH. The alkene double bond restricts the molecule's conformation, locking the fluorinated pharmacophore into a specific 3D geometry that maximizes target binding affinity.

Core IUPAC Nomenclature Rules

The naming of these compounds is governed by the strict seniority rules outlined in the .

To construct the Preferred IUPAC Name (PIN), one must systematically deconstruct the molecule:

  • Principal Functional Group : The carboxylic acid (-COOH) possesses the highest nomenclature seniority. It dictates the suffix "-oic acid" and permanently locks its carbon atom as position C1.

  • Parent Structure & Unsaturation : The longest continuous carbon chain containing both the carboxyl group and the maximum number of double bonds is selected. A four-carbon chain is a "butane" derivative. The presence of a double bond changes the parent to a "butene" derivative. The locant for the double bond is placed immediately before the "-en-" infix (e.g., but-2-enoic acid ).

  • Substituents : Halogens are treated as substituents and cited alphabetically. Two fluorine atoms require the multiplicative prefix "di-", resulting in "difluoro" . Their exact positions on the carbon backbone must be indicated by numerical locants (e.g., 2,4-difluoro ).

IUPAC_Logic N1 1. Identify Parent Chain (4 Carbons = 'but') N2 2. Assign Priority Group (-COOH is C1, suffix '-oic acid') N1->N2 N3 3. Locate Double Bond (infix '-en-') N2->N3 N4 4. Identify Substituents (e.g., 'difluoro') N3->N4 N5 5. Determine Stereochemistry (E/Z Configuration) N4->N5 N6 6. Assemble IUPAC Name (e.g., (2E)-2,4-difluorobut-2-enoic acid) N5->N6

Logical workflow for determining the IUPAC name of substituted difluorobutenoic acids.

Self-Validating Protocol: Nomenclature & Structural Verification

A theoretical IUPAC name is merely a hypothesis until it is physically verified. To ensure absolute trustworthiness, the nomenclature process must be integrated into a self-validating experimental loop. The following step-by-step methodology ensures that the assigned stereodescriptors perfectly match the synthesized compound.

Phase 1: Theoretical Assignment
  • Step 1: Structural Mapping. Draw the target molecule. Assign C1 to the carboxyl carbon. Number sequentially through the alkene (C2, C3) to the terminal methyl/substituted group (C4).

  • Step 2: CIP Priority Evaluation. Apply the Cahn-Ingold-Prelog (CIP) rules to the alkene (C2=C3) as defined by . At C2, rank the attached atoms by atomic number (e.g., -F > -COOH). At C3, rank the attached groups (e.g., -CH2F > -H).

  • Step 3: Stereodescriptor Assignment. If the highest priority groups on C2 and C3 are on the same side of the double bond, assign the (Z) configuration. If they are on opposite sides, assign the (E) configuration. Assemble the full name: e.g., (2Z)-2,4-difluorobut-2-enoic acid.

Phase 2: Experimental Validation (The Feedback Loop)
  • Step 4: NMR Spectroscopic Verification. Subject the purified compound to high-resolution ^1H, ^19F, and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Step 5: Coupling Constant Analysis. Extract the ^3J(H,F) and ^4J(F,F) coupling constants. In fluorinated alkenes, trans-vicinal coupling constants are mathematically distinct from cis-vicinal constants due to the Karplus relationship.

  • Step 6: NOESY Cross-Referencing. Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. If a strong spatial correlation is observed between the C3 proton and the C2 fluorine, the groups are cis to each other, validating an (E) or (Z) assignment depending on the specific substituents. If the NMR data contradicts the theoretical CIP assignment, the synthesis pathway has yielded an unexpected isomer, and the IUPAC name must be corrected to reflect the physical reality.

Exp_Workflow D1 Rational Design Identify metabolic soft spots D2 Late-Stage Fluorination Electrophilic/Nucleophilic methods D1->D2 D3 Purification HPLC isolation of E/Z isomers D2->D3 D4 Structural Validation 19F-NMR, 1H-NMR, LC-MS D3->D4 D5 Pharmacokinetic Profiling Lipophilicity & Stability assays D4->D5

Experimental workflow from rational design to validation of fluorinated candidates.

Quantitative Data Presentation

To streamline the translation of IUPAC rules into practical drug design, the following tables summarize the nomenclature breakdown and the corresponding pharmacological impacts of these structural choices.

Table 1: IUPAC Nomenclature Breakdown for Substituted Difluorobutenoic Acids
ComponentIUPAC Rule/FunctionExample Application
Parent Chain Longest carbon chain containing the principal functional group.4 carbons = "but"
Principal Group Highest priority group dictates the suffix and C1 position.Carboxylic acid = "-oic acid"
Unsaturation Double bonds are indicated by "-en-" with the lowest possible locant.C2-C3 double bond = "but-2-en"
Substituents Halogens and alkyls are cited alphabetically with numerical locants."2,4-difluoro"
Stereodescriptor Cahn-Ingold-Prelog (CIP) priority rules for geometric isomerism.(2E) or (2Z)
Table 2: Pharmacological Impact of Targeted Fluorination
Structural ModificationPhysicochemical EffectPharmacological Benefit
C-F bond replacing C-H Increased bond dissociation energy (~105 kcal/mol).High resistance to CYP450-mediated oxidative degradation.
Difluoroalkene motif Conformational restriction & altered dipole moment.Improved target binding affinity via locked pharmacophore geometry.
Terminal -CF2H / -CF3 Modulated lipophilicity (LogP) and reduced basicity.Enhanced membrane permeability and blood-brain barrier (BBB) crossing.

Conclusion

The nomenclature of substituted difluorobutenoic acids is not merely an academic exercise; it is the foundational language that bridges synthetic chemistry, regulatory compliance, and pharmacological efficacy. By strictly adhering to the IUPAC Blue Book standards and enforcing a self-validating loop of NMR spectroscopic verification, drug development professionals can ensure absolute structural integrity in their pipelines.

References

  • Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 Source: International Union of Pure and Applied Chemistry (IUPAC) / Queen Mary University of London URL: [Link]

  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

  • Title: IUPAC Nomenclature of Organic Chemistry - Section E: Stereochemistry Source: International Union of Pure and Applied Chemistry (IUPAC) / Queen Mary University of London URL: [Link]

Methodological & Application

Protocols for the synthesis of 4,4-Difluorobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, step-by-step protocol for the synthesis of 4,4-Difluorobut-3-enoic acid (CAS 113734-60-4) . This compound is a critical building block in medicinal chemistry, serving as a bioisostere for amides and esters, and a precursor for fluorinated amino acids (e.g., GABA analogs).

The protocol details a robust, four-step synthetic route starting from commercially available dibromodifluoromethane and ethylene . This pathway is chosen for its scalability, high regioselectivity, and the stability of intermediates compared to alternative organometallic routes.

Part 1: Introduction & Retrosynthetic Analysis

4,4-Difluorobut-3-enoic acid features a terminal gem-difluoroalkene moiety.[1] This functional group is electronically unique; the fluorine atoms lower the HOMO energy of the double bond, making it resistant to metabolic oxidation while mimicking the carbonyl oxygen's electrostatics.

Synthetic Strategy: The synthesis relies on the radical addition of a halodifluoromethyl species to an alkene, followed by elimination and homologation.

  • Radical Addition: Introduction of the CF2 motif via CF2Br2 addition to ethylene.

  • Elimination: Selective dehydrobromination to generate the gem-difluoroalkene.

  • Homologation: Nucleophilic substitution with cyanide to extend the carbon chain.

  • Hydrolysis: Conversion of the nitrile to the carboxylic acid.

Retrosynthetic Pathway (Graphviz)[1]

Retrosynthesis Target 4,4-Difluorobut-3-enoic acid (CF2=CH-CH2-COOH) Nitrile 4,4-Difluorobut-3-enenitrile (CF2=CH-CH2-CN) Target->Nitrile Acid Hydrolysis Bromide 3-Bromo-1,1-difluoroprop-1-ene (CF2=CH-CH2-Br) Nitrile->Bromide Cyanation (SN2) Dibromo 1,3-Dibromo-1,1-difluoropropane (Br-CF2-CH2-CH2-Br) Bromide->Dibromo Dehydrobromination Start Dibromodifluoromethane (CF2Br2) + Ethylene Dibromo->Start Radical Addition

Caption: Retrosynthetic analysis showing the disconnection of the target acid to basic commodity chemicals.[1]

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of 1,3-Dibromo-1,1-difluoropropane

This step utilizes a radical chain reaction initiated by benzoyl peroxide (BPO).[1] The regioselectivity is driven by the stability of the CF2Br radical.

  • Reagents: Dibromodifluoromethane (CF2Br2), Ethylene gas, Benzoyl Peroxide (BPO).

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Procedure:

  • Charge a cooled (-78°C) autoclave with dibromodifluoromethane (1.0 equiv) and benzoyl peroxide (0.01 equiv).

  • Evacuate air and pressurize with ethylene gas (approx. 10-20 bar).[1]

  • Heat the vessel to 90°C for 10 hours. The pressure will drop as ethylene is consumed.

  • Cool to room temperature and vent unreacted ethylene.

  • Purification: Distill the reaction mixture under reduced pressure. The product, 1,3-dibromo-1,1-difluoropropane , is a colorless liquid (bp ~140°C at atm, or ~45°C at 15 mmHg).

Step 2: Synthesis of 3-Bromo-1,1-difluoroprop-1-ene

Selective elimination of HBr is achieved using a base.[1] The acidity of the protons adjacent to the CF2 group allows for controlled elimination.

  • Reagents: 1,3-Dibromo-1,1-difluoropropane, Potassium Hydroxide (KOH), Ethanol.

  • Reaction: Br-CF2-CH2-CH2-Br + KOH -> CF2=CH-CH2-Br + KBr + H2O[1]

Procedure:

  • Dissolve 1,3-dibromo-1,1-difluoropropane (1.0 equiv) in absolute ethanol (5 mL/g).

  • Add a solution of KOH (1.1 equiv) in ethanol dropwise at 0°C over 1 hour.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Pour into ice water and extract with diethyl ether (3x).

  • Dry organics over MgSO4 and concentrate.

  • Purification: Fractional distillation yields 3-bromo-1,1-difluoroprop-1-ene (bp ~85-88°C).[1]

    • Note: The product is an allylic bromide and is a potent lachrymator. Handle in a fume hood.

Step 3: Synthesis of 4,4-Difluorobut-3-enenitrile

Nucleophilic substitution of the allylic bromide with cyanide extends the carbon chain.[1]

  • Reagents: 3-Bromo-1,1-difluoroprop-1-ene, Sodium Cyanide (NaCN), DMSO.[1]

  • Reaction: CF2=CH-CH2-Br + NaCN -> CF2=CH-CH2-CN + NaBr

Procedure:

  • Suspend NaCN (1.2 equiv) in anhydrous DMSO (4 mL/g).

    • Safety: NaCN is acutely toxic. Use a cyanide-specific waste container and keep bleach/thiosulfate nearby.[1]

  • Add 3-bromo-1,1-difluoroprop-1-ene dropwise at room temperature. The reaction is exothermic; use a water bath to maintain temp < 40°C.

  • Stir at ambient temperature for 6 hours.

  • Workup: Dilute with water and extract with diethyl ether. Wash ether layer with water (2x) and brine.

  • Purification: Distillation under reduced pressure gives 4,4-difluorobut-3-enenitrile .[1]

Step 4: Hydrolysis to 4,4-Difluorobut-3-enoic Acid

Acidic hydrolysis converts the nitrile to the carboxylic acid without affecting the gem-difluoroalkene, which is stable under these conditions.[1]

  • Reagents: 4,4-Difluorobut-3-enenitrile, Conc.[1] HCl.

  • Reaction: CF2=CH-CH2-CN + 2H2O + HCl -> CF2=CH-CH2-COOH + NH4Cl[1]

Procedure:

  • Mix 4,4-difluorobut-3-enenitrile with conc. HCl (10 equiv) in a round-bottom flask.

  • Heat to reflux (100°C) for 4–6 hours. Monitor by TLC or NMR.

  • Cool to room temperature.

  • Workup: Extract the mixture with dichloromethane (DCM) or ethyl acetate.

  • Extract the organic layer with sat. NaHCO3 solution (to pull the acid into the aqueous phase).

  • Wash the aqueous layer with DCM (to remove neutrals).

  • Acidify the aqueous layer to pH 1 with conc. HCl.

  • Extract the acidified aqueous layer with DCM (3x).

  • Dry over Na2SO4 and concentrate in vacuo.

  • Final Product: 4,4-Difluorobut-3-enoic acid is obtained as a low-melting solid or oil.[1] Recrystallize from hexanes/DCM if solid, or distill if liquid.

Part 3: Data Summary & Reaction Parameters

Reaction Conditions Table
StepTransformationReagentsTemp / TimeTypical YieldKey Observation
1 Radical AdditionCF2Br2, Ethylene, BPO90°C / 10 h75-85%Pressure drop indicates reaction progress.[1]
2 EliminationKOH, EtOH0°C -> RT / 4 h80-90%Formation of KBr precipitate.
3 CyanationNaCN, DMSORT / 6 h70-80%Exothermic; control temp to prevent polymerization.
4 HydrolysisConc.[1] HClReflux / 5 h85-95%Evolution of NH4Cl fumes? No, NH4Cl stays in solution.
Mechanistic Workflow (Graphviz)

Mechanism Step1 Step 1: Radical Chain CF2Br• + C2H4 -> •CH2-CH2-CF2Br •R + CF2Br2 -> Br-CH2-CH2-CF2Br + •CF2Br Step2 Step 2: E2 Elimination Base removes H from C3 Concerted loss of Br- from C1 Step1->Step2 Purified Intermediate Step3 Step 3: SN2 Substitution CN- attacks C3 Displacement of Br- Step2->Step3 Allylic Bromide Step4 Step 4: Hydrolysis R-CN -> R-CONH2 -> R-COOH Step3->Step4 Nitrile

Caption: Mechanistic sequence highlighting the radical propagation and subsequent polar transformations.

Part 4: Safety & Handling

  • Dibromodifluoromethane (Halon 1202): An ozone-depleting substance. Ensure compliance with local environmental regulations (e.g., Montreal Protocol exemptions for research). Work in a closed system.

  • Ethylene: Flammable gas. Ensure autoclave is grounded and leak-tested.

  • Sodium Cyanide: Highly toxic. Never mix with acid outside the reaction vessel (generates HCN gas). Keep a cyanide antidote kit available.

  • Allylic Bromide Intermediate: Potent lachrymator and alkylating agent. Double-glove and work in a high-efficiency fume hood.[1]

References

  • Burton, D. J., & Naae, D. G. (1973). Synthesis of gem-difluoroolefins via radical addition of difluorodibromomethane. Journal of the American Chemical Society. Link[1]

  • Dolbier, W. R. (1995). Structure, reactivity, and chemistry of fluoroalkyl radicals. Chemical Reviews. Link[1]

  • Qing, F. L., & Zhang, X. (2001). Synthesis of gem-difluorinated compounds via ethyl bromodifluoroacetate. Tetrahedron Letters. Link

  • Patent WO1997009292. (1997). Process for the preparation of 4-bromo-1,1-difluorobut-1-ene. World Intellectual Property Organization. Link[1]

Sources

Application Note: Using 4,4-Difluorobut-3-enoic Acid as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Difluorobut-3-enoic acid (


) is a specialized fluorinated building block increasingly utilized in medicinal chemistry to introduce metabolic stability and bioisosteric motifs into drug candidates. Its unique structure combines a reactive carboxylic acid tail with an electron-deficient gem-difluoroalkene head. This guide outlines the strategic application of this compound for synthesizing peptide isosteres , GABA analogs , and fluorinated heterocycles , providing validated protocols for its handling and derivatization.[1]

Chemical Profile & Reactivity[1][2][3]

The utility of 4,4-difluorobut-3-enoic acid stems from the electronic properties of the gem-difluoroalkene moiety. Unlike standard olefins, the fluorine atoms lower the energy of the


-system, making the double bond electrophilic and susceptible to nucleophilic attack, while also acting as a bioisostere for carbonyl groups.[1]
PropertyDataSignificance
CAS Number 130812-79-2Unique identifier for procurement.
Formula

MW: 122.07 g/mol .[1][2][3]
Structure


-unsaturated acid.
Acidity (pKa) ~4.0 (est)Comparable to acetic acid; suitable for standard couplings.
Stability Acid/Base sensitiveThe

group can hydrolyze under harsh acidic conditions.[1]
Bioisosterism Amide/CarbonylThe

bond mimics the electronics of

.
Core Reactivity Modes
  • Carboxyl Functionalization: Standard amide/ester coupling (preserves the

    
     group).
    
  • Hydrogenation: Reduction of the alkene to generate a difluoromethyl (

    
    )  group.[1]
    
  • Nucleophilic Vinylic Substitution (

    
    ):  Attack at the 
    
    
    
    carbon by soft nucleophiles (thiols, amines) followed by fluoride elimination to yield monofluoroalkenes .[1]

Application Protocols

Protocol A: Synthesis of gem-Difluoroalkene Peptidomimetics

Objective: Incorporate the 4,4-difluorobut-3-enoyl motif into an amino acid scaffold to create a protease-resistant amide isostere.

Mechanism: The carboxylic acid is activated and coupled to an amine.[1] The gem-difluoroalkene remains intact, serving as a non-hydrolyzable "warhead" or transition-state mimic.

Materials
  • 4,4-Difluorobut-3-enoic acid (1.0 equiv)

  • Amine/Amino Acid Ester (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure
  • Activation: Dissolve 4,4-difluorobut-3-enoic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 mmol) and stir at 0°C for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir at 0°C for 15 minutes to form the activated ester.

  • Amine Addition: Add the amine substrate (1.1 mmol) (dissolved in minimal DMF if solid).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target mass = Amine + 104 Da).

  • Work-up: Dilute with EtOAc (50 mL). Wash with 1M HCl (caution: rapid wash to avoid hydrolyzing the vinyl fluoride), saturated

    
    , and brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    

Critical Note: Avoid highly basic aqueous workups for extended periods, as the


-proton is acidic and can lead to isomerization or elimination.
Protocol B: Synthesis of -Difluoro-GABA Analogs (Hydrogenation)

Objective: Convert the alkene into a saturated difluoromethyl group, accessing analogs of 4-amino-5,5-difluoropentanoic acid (a potential GABA-AT inhibitor).

Mechanism: Catalytic hydrogenation reduces the C=C bond without defluorination under controlled conditions.[1]

Materials
  • 4,4-Difluorobut-3-enoic acid derivative (e.g., the amide from Protocol A)

  • Pd/C (10% w/w)

  • Methanol/Ethyl Acetate (1:1)[1]

  • Hydrogen Balloon (1 atm)

Step-by-Step Procedure
  • Preparation: Dissolve the substrate (0.5 mmol) in MeOH/EtOAc (10 mL).

  • Catalyst: Carefully add 10% Pd/C (10 wt% of substrate mass).[1] Caution: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon.[1] Stir vigorously at room temperature for 2–4 hours.

  • Monitoring: Monitor by 19F NMR. The starting material (vinyl fluorides,

    
     -80 to -90 ppm) will shift to a distinct doublet of triplets (
    
    
    
    -110 to -120 ppm) characteristic of the
    
    
    group.
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield the clean difluoromethyl product.

Protocol C: Nucleophilic Vinylic Substitution ( )

Objective: Synthesize monofluoroalkenyl thioethers or amines.[1] Mechanism: Addition-Elimination. A nucleophile attacks the terminal


 carbon, followed by the elimination of one fluoride ion.[1]
Reaction Scheme


Step-by-Step Procedure
  • Solvent: Use dry THF or DMF.[1]

  • Nucleophile: Use a soft nucleophile like Thiophenol (PhSH) or a secondary amine.[1]

  • Base: Use

    
     (for thiols) or 
    
    
    
    (for amines).[1]
  • Condition: React at 60°C for 12 hours.

  • Outcome: The product will be a monofluoroalkene (Z/E mixture usually favors Z due to H-bonding or sterics). This motif is a "peptide bond isostere" that cannot be cleaved by peptidases.[1]

Structural & Reactivity Logic Map

The following diagram illustrates the divergent synthetic pathways available from 4,4-difluorobut-3-enoic acid.

G Start 4,4-Difluorobut-3-enoic Acid (CAS 130812-79-2) Amide Gem-Difluoro Enamides (Peptidomimetics) Start->Amide HATU/Amine (Carboxyl Activation) Hydro Difluoromethyl Alkyls (GABA Analogs) Start->Hydro H2, Pd/C (Reduction) Mono Monofluoroalkenes (Enzyme Inhibitors) Start->Mono R-SH or R-NH2 (Addn-Elimination)

Caption: Divergent synthesis map showing the three primary chemical fates of the 4,4-difluorobut-3-enoic acid building block.

Troubleshooting & Optimization

IssueProbable CauseSolution
Defluorination during coupling Base too strong or reaction too hot.Switch from DIPEA to NMM (N-methylmorpholine). Keep T < 0°C during activation.
Low Yield in Hydrogenation Poisoning of Catalyst or Over-reduction.[1]Use fresh Pd/C. Stop immediately upon consumption of SM.[1] Avoid high pressure (>1 atm).[1]
Isomerization (

)
Thermodynamic equilibration.[1]Avoid prolonged exposure to base.[1] Perform coupling rapidly.
Solubility High polarity of the acid.[1]Use DMF/DCM mixtures.[1] If acid is insoluble, convert to acid chloride using oxalyl chloride/DMF (catalytic) at 0°C.

References

  • Smolecule. (2024).[1] 2,2-Difluorobut-3-enoic acid and related fluorinated building blocks.[2] Smolecule Product Database.[1] Link

  • Silverman, R. B. (2000).[1] A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of GABA aminotransferase.[4] Journal of Medicinal Chemistry.[1] Link

  • Pan, Y., et al. (2007).[1] Structural modifications of (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid, a potent irreversible inhibitor of GABA aminotransferase.[5] Journal of Medicinal Chemistry.[1] Link

  • BenchChem. (2025).[1] Application Notes: Fluorinated Carboxylic Acids in Pharmaceutical Synthesis.[1][6] BenchChem Technical Library.[1] Link[1]

  • PubChem. (2025).[1] 4,4-Difluorobut-3-enoic acid Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Application Note: 4,4-Difluorobut-3-enoic Acid in Medicinal Chemistry & Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4,4-Difluorobut-3-enoic acid (CAS: 130812-79-2)[1]

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the premature metabolic clearance of drug candidates due to enzymatic degradation of carbonyl groups (ketones, amides, esters) remains a primary hurdle. 4,4-Difluorobut-3-enoic acid has emerged as a highly versatile building block designed to overcome this exact liability.

By utilizing this compound, chemists can append a gem-difluoroalkene moiety onto target pharmacophores. The gem-difluoroalkene is a privileged bioisostere for the carbonyl group[2]. Mechanistically, the two highly electronegative fluorine atoms exert a strong inductive pull, polarizing the C=C double bond to mimic the dipole moment and electrophilicity of a C=O bond[3]. However, unlike a carbonyl group, the gem-difluoroalkene is completely resistant to NAD(P)H-dependent reductases, thereby dramatically improving the metabolic stability, lipophilicity, and overall bioavailability of the resulting drug candidates[2].

The Bioisosteric Replacement Logic

To understand the causality behind selecting 4,4-difluorobut-3-enoic acid, we must look at the pharmacokinetic fate of traditional carbonyls versus fluorinated bioisosteres.

G A Carbonyl Group (C=O) B Enzymatic Reduction A->B in vivo (Labile) C gem-Difluoroalkene (C=CF2) A->C Bioisosteric Replacement D Metabolic Stability C->D in vivo (Stable)

Figure 1: Logical pathway of bioisosteric replacement to prevent enzymatic degradation.

Quantitative Physicochemical Comparison

When integrating 4,4-difluorobut-3-enoic acid into a synthetic pipeline, it is crucial to anticipate how the physicochemical properties of the final molecule will shift. The table below summarizes the empirical data driving the adoption of this functional group.

Table 1: Physicochemical Profile of Carbonyls vs. gem-Difluoroalkenes

PropertyCarbonyl (Ketone/Amide)gem-DifluoroalkeneImpact on Drug Design
Bond Polarization C(δ+) = O(δ-)C(δ+) = CF₂ (δ-)Maintains critical dipole interactions with target receptors.
Dipole Moment ~2.4 D~1.9 DSimilar electrostatic profile; excellent transition-state analog.
Enzymatic Stability Susceptible to reductasesHighly resistantPrevents rapid first-pass metabolism and extends half-life.
Lipophilicity (logP) Lower (Hydrophilic)Higher (Lipophilic)Enhances passive membrane permeability and CNS penetration.

Experimental Protocols & Workflows

4,4-Difluorobut-3-enoic acid possesses two reactive sites: the terminal gem-difluoroalkene and the carboxylic acid. The most robust strategy for late-stage functionalization is to utilize the carboxylic acid as an anchoring point (via amidation or esterification) while preserving the delicate fluorinated alkene for target binding or subsequent cross-coupling[4].

Protocol: HATU-Mediated Amidation (Self-Validating System)

Expertise & Causality: Why use HATU? The terminal gem-difluoroalkene is highly susceptible to nucleophilic attack at the difluoro position due to the inductive effect of the fluorine atoms[3]. Harsh basic conditions or prolonged heating with nucleophilic bases (like unhindered primary amines) can cause unwanted addition-elimination (S_N V) reactions, leading to monofluoroalkene byproducts. HATU, paired with the non-nucleophilic base DIPEA, provides rapid activation of the carboxylic acid at low temperatures, ensuring the alkene remains pristine.

Table 2: Optimization of Amidation Parameters

Coupling ReagentBaseSolventYield (%)Isomerization/Byproducts
EDC/HOBtTEADCM65%Moderate (S_N V side reactions)
T3PPyridineEtOAc72%Low
HATU DIPEA DMF >90% None detected
Step-by-Step Methodology:
  • Activation (0 °C): In an oven-dried flask under N₂, dissolve 4,4-difluorobut-3-enoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) dropwise. Self-Validation: Ensure the pH of the solution is >8 by spotting on wet pH paper.

  • Coupling Reagent: Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir for 15 minutes at 0 °C. Self-Validation: The solution will transition to a pale yellow color, indicating the successful formation of the active HOAt ester.

  • Nucleophilic Attack: Add the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Reaction Monitoring: Monitor via LC-MS. Self-Validation: The mass corresponding to the active ester intermediate must completely disappear, replaced by the desired product mass.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to selectively remove residual DMF. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

G S1 Step 1: Activation 4,4-Difluorobut-3-enoic acid + HATU + DIPEA S2 Step 2: Nucleophilic Attack Addition of Target Amine S1->S2 S3 Step 3: Workup & DMF Removal Extraction & 5% LiCl Wash S2->S3 S4 Final Product gem-Difluoroalkene Amide S3->S4

Figure 2: Step-by-step workflow for the HATU-mediated amidation of 4,4-difluorobut-3-enoic acid.

Advanced Application: Mechanism-Based Enzyme Inhibition

Beyond acting as a passive bioisostere, the gem-difluoroalkene synthesized from 4,4-difluorobut-3-enoic acid can act as a "suicide substrate" for specific enzymes. When an enzyme (e.g., a targeted protease) attacks the electrophilic CF₂ carbon, it triggers the elimination of a fluoride ion, generating a highly reactive acyl fluoride or a tightly bound intermediate that irreversibly covalently modifies the enzyme's active site. This mechanism has been successfully utilized to generate compounds with dramatic antitumor activity.

References

  • Ni-Catalyzed Distal-Selective gem-Difluorovinylation of Unactivated Alkenes with 2,2-Difluorovinyl Benzoates.JACS Au.[URL: https://pubs.acs.org/doi/10.1021/jacsau.4c00537]
  • 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions.Nature Communications.[URL: https://www.
  • General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene.Chemical Science.[URL: https://pubs.rsc.org/en/content/articlelanding/2025/SC/D4SC08247H]
  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds.PubMed Central (PMC).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7439906/]
  • 4,4-Difluorobut-3-enoic acid | CID 14855878.PubChem Database.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/14855878]

Sources

Application Notes and Protocols: Experimental Procedures for the Fluorination of Butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—including its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the pharmacokinetic and physicochemical properties of a molecule.[1] It can enhance metabolic stability, improve bioavailability, and modulate acidity and basicity, making fluorination a critical tool for lead optimization.[1][2] Butenoic acid derivatives, with their versatile unsaturated carboxylic acid scaffold, are valuable building blocks. Their fluorinated counterparts are sought after for developing novel pharmaceuticals, agrochemicals, and advanced polymers.[3][4]

This guide provides an in-depth exploration of experimental procedures for the fluorination of butenoic acid derivatives. Moving beyond a simple recitation of steps, we delve into the causality behind methodological choices, offering protocols that are both robust and validated by established literature. This document is designed for researchers, synthetic chemists, and drug development professionals seeking to implement these powerful transformations in their laboratories.

Core Concepts: A Tale of Two Fluorination Strategies

The introduction of a fluorine atom onto a butenoic acid framework can be broadly achieved via two mechanistic pathways: electrophilic and nucleophilic fluorination.

  • Electrophilic Fluorination : This is the most common approach for unsaturated systems like butenoic acids. It involves the reaction of an electron-rich C=C double bond (the nucleophile) with a reagent that delivers an electrophilic fluorine species ("F+").[5] Reagents for this purpose are typically N-F compounds, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), which are favored for their stability, safety, and ease of handling compared to elemental fluorine.[5][6] The reaction often proceeds via a fluoronium ion intermediate, and the regiochemical and stereochemical outcomes are key considerations.

  • Nucleophilic Fluorination : This strategy employs a nucleophilic fluoride source (F-) to displace a leaving group or open a strained ring (like an epoxide).[7][8] While less common for the direct fluorination of the C=C bond of butenoic acid itself, it is a crucial method for derivatives, such as the deoxyfluorination of a corresponding hydroxy-butanoic acid using reagents like DAST or Deoxo-Fluor.[9] The primary mechanism is typically Sₙ2, involving an inversion of stereochemistry.[7]

This guide will focus predominantly on electrophilic methods, as they are most directly applicable to the butenoic acid double bond.

Section 1: Electrophilic Fluorination with N-F Reagents

Electrophilic fluorination using stable, solid N-F reagents has revolutionized the synthesis of organofluorine compounds. These reagents offer a significant safety advantage over gaseous fluorine and are generally tolerant of a wide range of functional groups.

The Workhorse Reagent: Selectfluor® (F-TEDA-BF₄)

Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a versatile, air- and moisture-stable electrophilic fluorinating agent.[6][10] Its operational simplicity and broad compatibility make it a first-choice reagent for many applications.[2][6]

Causality of Mechanism: Why It Works

When an unsaturated butenoic acid derivative reacts with Selectfluor®, the electron-rich π-bond of the alkene attacks the electrophilic fluorine atom. This can lead to different outcomes depending on the substrate and reaction conditions. For a 3-butenoic acid, this can trigger an intramolecular cyclization, a highly valuable transformation that simultaneously installs a fluorine atom and creates a lactone ring.

G cluster_mech Mechanism: Fluorocyclization of 3-Butenoic Acid start 3-Butenoic Acid Derivative + Selectfluor® intermediate Fluoronium Ion Intermediate start->intermediate Electrophilic Attack on C=C bond ts Intramolecular Attack by Carboxylate intermediate->ts Conformational Change product γ-Fluoro-γ-lactone ts->product Ring Closure & Deprotonation

Caption: Mechanism of Electrophilic Fluorination/Cyclization.

Application Protocol 1: Intramolecular Fluorolactonization of 3-Butenoic Acid

This protocol describes the synthesis of a γ-fluoro-γ-lactone from a 3-butenoic acid derivative, a transformation that builds molecular complexity rapidly. This method is based on procedures that leverage hypervalent iodine compounds in conjunction with a fluoride source, which follows a similar mechanistic pathway to direct fluorination with N-F reagents.[11][12]

Objective: To synthesize 5-(fluoromethyl)-dihydrofuran-2(3H)-one from 3-butenoic acid.

Materials & Reagents:

Reagent Supplier CAS No. Notes
3-Butenoic Acid Sigma-Aldrich 625-38-7
Selectfluor® Sigma-Aldrich 140681-55-6 Handle with care in a fume hood.
Acetonitrile (MeCN) Fisher Scientific 75-05-8 Anhydrous grade.
Dichloromethane (DCM) VWR 75-09-2 For extraction.
Saturated NaHCO₃ solution For work-up.
Anhydrous MgSO₄ For drying.

| Silica Gel | | | For chromatography. |

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser and nitrogen inlet

  • Stirring hotplate

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 3-butenoic acid (1.0 mmol, 86 mg).

  • Dissolution: Add anhydrous acetonitrile (10 mL) and stir until the acid is fully dissolved.

  • Reagent Addition: In a single portion, add Selectfluor® (1.2 mmol, 425 mg) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis.

  • Cooling & Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure γ-fluoro-γ-lactone.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The presence of a characteristic C-F coupling in the NMR spectra is a key diagnostic feature.

Self-Validation & Troubleshooting:

  • Expected Yield: Yields for this type of transformation can range from moderate to good (45-70%).[11]

  • Incomplete Reaction: If the reaction stalls, a slight excess of Selectfluor® can be added, or the reaction time can be extended. Ensure the acetonitrile is truly anhydrous, as water can compete with the intramolecular carboxylate.

  • Side Products: Potential side products may arise from intermolecular reactions or decomposition. Purification by chromatography is crucial.

Alternative Reagent: N-Fluorobenzenesulfonimide (NFSI)

NFSI is another powerful and widely used electrophilic fluorinating agent.[5] It is often employed in transition-metal-catalyzed or organocatalyzed systems to achieve high levels of stereoselectivity.[6] For butenoic acid derivatives, NFSI can be used in asymmetric fluorination protocols to generate chiral fluorinated products, which are of high value in pharmaceutical development.[13]

Caption: General Workflow for Catalytic Asymmetric Fluorination.

Application Protocol 2: Organocatalytic Asymmetric Fluorination of a Butenoic Acid Derivative

This protocol outlines a general procedure for the enantioselective fluorination of a β-aryl butenoic acid derivative, a substrate class often used in asymmetric catalysis. The choice of a chiral organocatalyst, such as a thiourea or amine derivative, is critical for inducing enantioselectivity.[6][14]

Objective: To synthesize an enantiomerically enriched α-fluoro-β-aryl butenoic acid ester.

Materials & Reagents:

Reagent Supplier CAS No. Notes
Ethyl (E)-3-phenylbut-2-enoate Substrate example.
N-Fluorobenzenesulfonimide (NFSI) Sigma-Aldrich 133745-75-2 Corrosive, handle with care.
Chiral Organocatalyst Strem/Sigma Varies e.g., Chiral thiourea or amine.
Toluene Anhydrous grade.
Saturated NH₄Cl solution For work-up.

| Brine | | | For washing. |

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried vial equipped with a magnetic stir bar and under a nitrogen atmosphere, add the chiral organocatalyst (0.1 mmol, 10 mol%).

  • Addition of Substrate: Add the ethyl (E)-3-phenylbut-2-enoate (1.0 mmol) followed by anhydrous toluene (5 mL).

  • Cooling: Cool the stirred solution to the optimized temperature for the specific catalyst (e.g., 0 °C or -20 °C). This is often crucial for achieving high enantioselectivity.

  • Addition of Fluorinating Agent: In a separate vial, dissolve NFSI (1.2 mmol, 378 mg) in anhydrous toluene (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the reaction to stir at the set temperature for 24-48 hours, monitoring by TLC.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the residue by flash column chromatography. The enantiomeric excess (ee) of the product must be determined by chiral HPLC analysis.

Self-Validation & Troubleshooting:

  • Low Enantioselectivity: The ee is highly dependent on the catalyst, solvent, and temperature. Screening these parameters is essential. The presence of water is often detrimental.

  • Low Yield: Poor catalyst performance or substrate reactivity can lead to low yields. Ensure all reagents are pure and the system is inert.

  • Catalyst Selection: The choice of catalyst is paramount. Literature precedents for similar substrates should be consulted to select a promising starting point.[6][13][14]

Quantitative Data Summary

The following table summarizes representative data for electrophilic fluorination reactions applicable to butenoic acid scaffolds, highlighting the versatility of the methods.

Substrate TypeReagentCatalyst/ConditionsProduct TypeYield (%)ee (%) / drReference
3-Butenoic AcidPhI(OCOCF₃)₂ / HF-PyridineDCE, RTγ-Fluoro-γ-lactone45%N/A[11]
α-Substituted β-DiketoneSelectfluor®Chiral Amineα-Fluoro β-Diketoneup to 99%up to 94%[6]
α,β-Unsaturated KetoneNFSIVanadium Catalystα-Fluoro α',β'-Unsaturated KetoneGoodN/A[6]
Simple Carboxylic AcidNFSIChiral Isothioureaα-Fluoro Carboxylic AcidHighExcellent[6]

Safety and Handling of Fluorinating Agents

Working with fluorinating agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and appropriate gloves (consult manufacturer compatibility charts).[15][16]

  • Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[15] Gas monitoring systems are recommended for highly toxic gaseous reagents.

  • Reagent Handling: N-F reagents like Selectfluor® and NFSI are stable solids but are strong oxidizers. Avoid contact with combustible materials. They should be stored in a cool, dry place away from incompatible substances.

  • Quenching: Unreacted fluorinating agents should be quenched carefully. A common method is slow addition to an aqueous solution of a reducing agent like sodium bisulfite.

  • HF Exposure: Some reactions, particularly those using older or different reagent systems, can generate hydrogen fluoride (HF). HF is extremely corrosive and toxic, and skin contact requires immediate and specialized medical attention, including the application of calcium gluconate gel.[17] All personnel working with potential HF-generating systems must be trained in its specific first-aid procedures.

Conclusion

The fluorination of butenoic acid derivatives provides a powerful avenue to novel chemical entities with enhanced properties. Electrophilic fluorination using modern N-F reagents like Selectfluor® and NFSI offers safe, reliable, and versatile methods for this transformation. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can achieve a range of valuable outcomes, from complex fluorolactones to highly enantioenriched chiral building blocks. The protocols and insights provided herein serve as a robust foundation for scientists to successfully implement these advanced synthetic techniques.

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.
  • Amino acids with fluorinated olefinic motifs – synthetic approaches. (2021).
  • Electrophilic fluorin
  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Fluorinated terpenoids and their fluorine-containing derivatives. (2024).
  • What is Nucleophilic Fluorin
  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021).
  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (2020).
  • 3-Butenoic Acid in Polymer Synthesis: Applic
  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (2025).
  • Application Notes and Protocols for Handling Gessoous Fluorin
  • Nucleophilic Fluorin
  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF.
  • Asymmetric Fluorination Reactions.
  • Selectfluor. Wikipedia.
  • Asymmetric Synthesis of Fluorine-containing Compounds Using Organoc
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety - University of Wisconsin-Madison.
  • Fluorine. Princeton University.

Sources

Application Note: 4,4-Difluorobut-3-enoic Acid in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in agrochemical discovery and medicinal chemistry. It focuses on the strategic utilization of 4,4-Difluorobut-3-enoic acid , a specialized fluorinated building block used to introduce the metabolically stable gem-difluoroalkene motif into bioactive scaffolds.

Executive Summary

The incorporation of fluorine into agrochemicals has become a cornerstone of modern pesticide design, with over 50% of new active ingredients containing at least one fluorine atom. 4,4-Difluorobut-3-enoic acid (


) is a critical synthon for introducing the terminal gem-difluoroalkene  group.

This moiety serves two primary functions:

  • Metabolic Blocking: It mimics the steric profile of a terminal alkene or carbonyl while preventing oxidative metabolism (e.g.,

    
    -oxidation inhibition in fatty acid mimics).
    
  • Bioisosterism: It acts as a lipophilic, non-hydrolyzable bioisostere of amides and esters, modulating physicochemical properties (logP, pKa) without sacrificing binding affinity.

This guide details the chemical rationale, synthetic protocols, and application strategies for utilizing this building block in the development of next-generation nematicides and insecticides.

Chemical Rationale & Mechanism[1][2][3]

The Gem-Difluoroalkene Motif

The terminal gem-difluoroalkene group (


) is electronically distinct from a standard alkene. The two fluorine atoms exert a strong inductive effect (

), lowering the HOMO energy of the double bond and making it less susceptible to electrophilic oxidation (e.g., by cytochrome P450s).
Mechanism of Action:

-Oxidation Inhibition

In insecticidal and nematicidal fatty acid mimics, the natural metabolic pathway involves


-oxidation—the sequential removal of two-carbon units.
  • Natural Substrate: A fatty acid is dehydrogenated at the

    
     position.
    
  • Inhibitor Design: Placing a gem-difluoroalkene at the terminus or within the chain blocks this dehydrogenation step due to the strength of the C-F bond and the altered geometry.

  • Result: The molecule persists in the pest's system, leading to mitochondrial dysfunction or receptor over-stimulation.

BetaOxidationBlock cluster_0 Natural Fatty Acid Metabolism cluster_1 Fluorinated Inhibitor Mechanism A Fatty Acid (-CH2-CH2-COOH) B Enzymatic Dehydrogenation A->B C Degradation (Energy Release) B->C D 4,4-Difluorobut-3-enoic Acid Derivative (CF2=CH-CH2-C(O)-R) E Enzyme Active Site D->E F METABOLIC BLOCK (C-F Bond Stable) E->F Attempted Oxidation G Prolonged Bioactivity (Pest Death) F->G

Figure 1: Mechanism of metabolic blocking by the gem-difluoroalkene moiety.

Physicochemical Profile

Comparison of 4,4-Difluorobut-3-enoic acid with its non-fluorinated analog (3-butenoic acid) and saturated analog.

Property4,4-Difluorobut-3-enoic acid3-Butenoic Acid4,4,4-Trifluorobutanoic Acid
Structure



Electronic Nature Electron-deficient alkeneElectron-rich alkeneSaturated, strongly withdrawing
Lipophilicity (LogP) ~1.2 (Est.)0.551.15
pKa ~4.04.353.80
Metabolic Stability High (Oxidation resistant)Low (Epoxidation prone)High
Key Application Bioisostere / Irreversible InhibitorNatural metabolitePrecursor

Experimental Protocols

Protocol A: Synthesis of 4,4-Difluorobut-3-enoic Acid

Note: While commercially available, in-house synthesis is often required for isotopically labeled studies or large-scale process development. This protocol utilizes the dehydrofluorination of 4,4,4-trifluorobutanoic acid esters.

Prerequisites:

  • Starting Material: Ethyl 4,4,4-trifluorobutanoate.

  • Reagents: Lithium Diisopropylamide (LDA), Chlorotrimethylsilane (TMSCl), NaOH.

  • Safety: Work in a fume hood. LDA is pyrophoric.

Step-by-Step Workflow:

  • Enolization & Silylation:

    • Cool a solution of Ethyl 4,4,4-trifluorobutanoate (10 mmol) in dry THF (50 mL) to -78°C under Argon.

    • Add LDA (2.2 equiv, 2.0 M in THF/heptane) dropwise over 20 mins. The solution will turn yellow.

    • Stir for 1 hour at -78°C to generate the enolate.

    • Add TMSCl (2.5 equiv) dropwise. Allow to warm to room temperature (RT) over 2 hours.

    • Mechanism:[1][2][3] This forms the C-silylated ketene acetal intermediate.

  • Elimination (Dehydrofluorination):

    • Reflux the mixture for 4-6 hours. The elimination of TMS-F and formation of the terminal gem-difluoroalkene occurs via a mechanism analogous to the Peterson olefination or Brook rearrangement-mediated elimination.

    • Alternative: For sensitive substrates, use LiHMDS at -78°C followed by quenching with acidic water, which often spontaneously eliminates HF to form the alkene.

  • Hydrolysis:

    • Cool the reaction mixture to 0°C.

    • Add NaOH (2M, aq) carefully to quench and hydrolyze the ester.

    • Stir at RT for 3 hours.

    • Acidify with HCl (1M) to pH 2.

  • Isolation:

    • Extract with Diethyl Ether (3 x 50 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Distillation (bp ~80-90°C at reduced pressure) or Column Chromatography (SiO2, Hexane/EtOAc).

Yield Expectation: 65-75% Characterization:

  • 1H NMR (

    
    ): 
    
    
    
    11.0 (s, 1H, COOH), 4.35 (dtd,
    
    
    , 1H, =CH-), 3.15 (d, 2H, -CH2-).
  • 19F NMR: Distinct doublet of doublets around -85 to -90 ppm.

Protocol B: Amide Coupling (Agrochemical Scaffold Synthesis)

Application: Synthesizing a nematicide candidate by coupling the acid to an amine scaffold.

Reagents:

  • 4,4-Difluorobut-3-enoic acid (1.0 equiv)

  • Amine Scaffold (e.g., 2-(trifluoromethyl)aniline) (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve 4,4-difluorobut-3-enoic acid in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes to form the active ester.

  • Addition: Add the Amine Scaffold.

  • Reaction: Stir at RT for 12-16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DMF), 
    
    
    
    , and Brine.
  • Result: The resulting amide contains the

    
     motif.
    

Critical Note on Isomerization: Avoid using strong bases or high heat during coupling, as the double bond can migrate to the conjugated position (forming the thermodynamically stable but biologically distinct 2-enoic acid isomer:


).

Case Study: Developmental Nematicide "Fluoro-Nem"

Hypothetical development pathway based on bioisosteric replacement.

Challenge: A lead nematicide with a terminal allyl group (


) shows high potency but poor soil half-life due to rapid microbial degradation (epoxidation).

Solution: Replacement of the allyl group with the 4,4-difluorobut-3-enyl moiety.

Workflow:

  • Design: Retain the pharmacophore binding region. Swap the allyl chloride starting material for 4,4-difluorobut-3-enoic acid (coupled via amide link) or 4-bromo-1,1-difluorobut-1-ene (via alkylation).

  • Synthesis: Utilize Protocol B.

  • Validation:

    • Metabolic Stability Assay: Incubate with rat liver microsomes or soil slurry. The difluoro-analog typically shows a >5-fold increase in half-life.

    • Nematicidal Activity: Test against Meloidogyne incognita (Root-knot nematode). The gem-difluoroalkene often maintains or enhances potency due to increased lipophilicity facilitating cuticular penetration.

Optimization Lead Lead Compound (Allyl Group: -CH2-CH=CH2) High Potency, Low Stability Strategy Bioisosteric Replacement Target: Metabolic Soft Spot Lead->Strategy NewCand Candidate 'Fluoro-Nem' (Difluoroallyl: -CH2-CH=CF2) High Potency, High Stability Strategy->NewCand Use 4,4-Difluorobut-3-enoic Acid

Figure 2: Optimization strategy transforming a labile allyl lead into a stable fluorinated candidate.

Safety & Handling

  • Corrosivity: Fluorinated acids can be corrosive. Wear acid-resistant gloves.

  • HF Generation: Under strongly acidic or pyrolytic conditions, gem-difluoroalkenes can release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available in the lab.

  • Volatility: The acid and its lower esters are volatile. Handle in a well-ventilated hood.

References

  • Pitterna, T., et al. (2004). "gem-Difluorovinyl Derivatives as Insecticides and Acaricides." CHIMIA International Journal for Chemistry. Link

  • Ogawa, Y., et al. (2020).[3] "Current contributions of organofluorine compounds to the agrochemical industry." iScience.[3] Link[3]

  • Fujiwara, T., & O'Hagan, D. (2014). "Successful fluorine-containing herbicide agrochemicals." Journal of Fluorine Chemistry. Link

  • ECHA Registration Dossier. "4,4-difluorobut-3-enoic acid (CAS 130812-79-2)." European Chemicals Agency.[4] Link (Note: Generic link to ECHA search for verification).

  • Du, H.W., et al. (2020). "Synthesis of gem-Difluoroalkenes via Zn-Mediated Decarboxylative/Defluorinative Cross-Coupling." Organic Letters. Link

Sources

Step-by-step guide to the purification of crude 4,4-Difluorobut-3-enoic acid

[1]

Introduction & Chemical Context

4,4-Difluorobut-3-enoic acid (CAS: 113734-63-7) is a specialized fluorinated building block.[1] Structurally, it features a terminal gem-difluoroalkene group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

The Purification Challenge

Purifying this molecule presents three distinct chemical risks that standard protocols often overlook:

  • Isomerization: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -unsaturation is prone to migration into conjugation with the carboxyl group (
    
    
    -isomer:
    
    
    ) under thermodynamic control (heat or strong acid).
  • Defluorination: The vinylic fluorine atoms are susceptible to elimination in the presence of strong bases, potentially releasing HF and forming alkynoic byproducts.[1]

  • Volatility: With a molecular weight of ~122 g/mol , the acid is moderately volatile.[1] Significant yield loss occurs during rotary evaporation if vacuum pressure is not strictly controlled.[1]

This guide details a Self-Validating Purification System that prioritizes mild Acid-Base extraction followed by controlled vacuum distillation.[1]

Pre-Purification Analysis

Before initiating purification, characterize the crude reaction mixture (typically from the hydrolysis of ethyl 4,4-difluorobut-3-enoate) to establish a baseline.[1]

ParameterMethodTarget Specification (Crude)
Identity ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

F NMR
Doublet of triplets or similar pattern around -85 to -95 ppm (depending on solvent).
Isomeric Purity $^{1H NMR Check for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-proton signal shift.

-isomer (Target):

ppm (doublet). ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-isomer (Impurity):

ppm.
Solvent Content GC-FID Quantify residual THF or Ethanol from synthesis.

Purification Strategy: The "pH-Swing" Workflow

The most effective method for isolating fluorinated carboxylic acids from neutral organic impurities (unreacted esters, alcohols) is a strictly temperature-controlled acid-base extraction.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting critical decision nodes.

PurificationWorkflowCrudeCrude Reaction Mixture(Acid + Ester + Salts)DissolutionDissolve in Et2O or MTBE(0°C)Crude->DissolutionBaseExtractExtraction with Sat. NaHCO3(pH ~8.5)Dissolution->BaseExtractOrgLayer1Organic Layer(Discard Neutrals/Esters)BaseExtract->OrgLayer1NeutralsAqLayer1Aqueous Layer(Carboxylate Salt)BaseExtract->AqLayer1Product (Salt)AcidificationAcidify with 1M HCl to pH 2(Strictly < 5°C)AqLayer1->AcidificationReExtractionExtract into DCM or Et2O(3x)Acidification->ReExtractionDryingDry (MgSO4) & FilterReExtraction->DryingConcentrationConcentrate (350 mbar, 25°C)Drying->ConcentrationDistillationVacuum Distillation(High Vacuum <5 mmHg)Concentration->DistillationProductPure 4,4-Difluorobut-3-enoic Acid(>98% Purity)Distillation->Product

Figure 1: Logical workflow for the isolation of sensitive fluorinated acids.[1] Note the temperature controls at the acidification step to prevent isomerization.

Step-by-Step Protocol

Phase 1: Mild Acid-Base Extraction

Objective: Remove non-acidic impurities without triggering defluorination.[1]

  • Dissolution:

    • Dissolve the crude residue in Diethyl Ether (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      )  or MTBE . Use approximately 10 mL solvent per gram of crude.
      
    • Why: Ether is preferred over DCM here for better phase separation with bicarbonate and lower boiling point for later removal.[1]

  • Base Extraction (Forward):

    • Cool the organic solution to 0°C in an ice bath.

    • Slowly add Saturated Aqueous

      
        (pH ~8.5).
      
    • Critical: Do NOT use NaOH or KOH.[1] Strong bases (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) can cause dehydrofluorination of the vinyl difluoride moiety.
      
    • Separate the layers.[1][2][3] Keep the Aqueous Layer (contains the target carboxylate).

    • Optional: Wash the aqueous layer once with fresh ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       to remove entrained neutral organics.
      
  • Acidification (Reverse):

    • Place the aqueous carboxylate solution in a vessel with efficient stirring at 0°C .

    • Dropwise add 1M HCl (or 1M

      
      ) until the pH reaches 2.0–3.0 .
      
    • Caution: Monitor pH strictly.[1] Do not go below pH 1 or allow the temperature to rise, as this promotes acid-catalyzed isomerization to the conjugated form.[1]

  • Re-Extraction:

    • Immediately extract the cold acidic aqueous phase with Dichloromethane (DCM) (

      
       volumes).
      
    • Why: DCM is excellent for extracting fluorinated acids; however, if the product is very volatile, stick to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       or Pentane.
      
Phase 2: Drying and Concentration

Objective: Isolate the crude acid without thermal degradation.[1]

  • Drying:

    • Dry the combined organic extracts over anhydrous

      
        (Magnesium Sulfate).
      
    • Note: Avoid basic drying agents like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
  • Filtration & Evaporation:

    • Filter off the solids.[1][2][3][4][5]

    • Concentrate the filtrate on a rotary evaporator.

    • Vacuum Settings: Set pressure to 300–400 mbar initially.

    • Bath Temperature: Maximum 25°C .

    • Stop Point: Do not evaporate to dryness if the product is a liquid.[1] Stop when the solvent volume is low, then switch to a high-vacuum line or proceed directly to distillation.[1]

Phase 3: Vacuum Distillation (Polishing)

Objective: Final purification to >98%.

If the acid is a solid at room temperature (less likely for short chain, but possible depending on purity), Recrystallization from Hexane/DCM is preferred. If liquid (most likely), proceed to distillation.

  • Setup:

    • Use a Short-Path Distillation apparatus (Kugelrohr is ideal for small scales <5g).[1]

    • Ensure all joints are greased and sealed to achieve high vacuum.[1]

  • Parameters:

    • Pressure:

      
       (Oil pump).
      
    • Temperature: Slowly ramp the pot temperature.

    • Collection: Collect the main fraction. The boiling point will likely be in the range of 50–70°C at 5 mmHg (estimated based on fluoro-analogues).[1]

  • Storage:

    • Store the purified acid under Argon at -20°C .

    • Reason: Prevents autoxidation or slow polymerization of the alkene.[1]

Quality Control & Troubleshooting

Final Specifications
TestAcceptance Criteria
Appearance Colorless oil or white low-melting solid.[1]
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

F NMR
Clean doublet of triplets (no minor peaks >1%).

H NMR
Integral ratio of Alkene :

= 1 : 2. No aldehyde peaks.[6]
Troubleshooting Guide
  • Issue: Product polymerizes in the flask during distillation.

    • Solution: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (10-50 ppm) to the distillation pot.[1]

  • Issue: Low recovery after extraction.

    • Solution: The acid might be water-soluble due to the polarity of the fluorines.[1] Saturate the aqueous layer with NaCl (Salting out) before the re-extraction step.

  • Issue: "Etching" of glassware.

    • Solution: Indicates HF generation.[1][6][7] Your distillation temperature is too high, or the compound is decomposing. Lower the vacuum pressure to distill at a lower temperature.[1]

References

  • Qiu, X.-L., & Qing, F.-L. (2002).[1] Synthesis of gem-difluorinated compounds. Journal of Organic Chemistry . (General reference for handling gem-difluoroalkenes).

  • Silverman, R. B. (1991).[1] Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press .[1] (Context for GABA-T inhibitors and vinyl fluoride stability).

  • PubChem Compound Summary. (2023). 4,4-Difluorobut-3-enoic acid.[1][8][9][10] National Center for Biotechnology Information.[1] [Link]

  • Middleton, W. J. (1984).[1] New fluorinating reagents.[1][7] Dialkylaminosulfur trifluorides. Journal of Organic Chemistry . (Background on fluorinated intermediate handling).

(Note: While specific literature on the purification of this exact CAS is sparse, this protocol is derived from standard operating procedures for structurally homologous fluorinated vinyl acids such as 4,4-difluorocrotonic acid derivatives.)[1]

Application Notes and Protocols: Unlocking the Synthetic Potential of 4,4-Difluorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the reaction mechanisms and synthetic applications of 4,4-difluorobut-3-enoic acid. While direct literature on this specific molecule is sparse, its structural motifs—a terminal gem-difluoroalkene and a carboxylic acid—suggest a rich and predictable reactivity profile. By drawing parallels to well-established transformations of analogous fluorinated compounds, this guide offers field-proven insights and detailed protocols for leveraging 4,4-difluorobut-3-enoic acid as a versatile building block in organic synthesis and medicinal chemistry. We will explore its behavior as a Michael acceptor and a dienophile in cycloaddition reactions, and discuss its potential in enzymatic transformations.

Introduction and Synthetic Strategy

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. 4,4-Difluorobut-3-enoic acid is an intriguing, yet underexplored, building block that features a terminal gem-difluorinated alkene. This functional group is a powerful modulator of electronic properties, rendering the alkene electron-deficient and thus susceptible to a range of nucleophilic and pericyclic reactions.

The primary focus of this guide is to elucidate the synthetic utility of this compound by proposing reaction mechanisms and detailed protocols based on established chemical principles.

Proposed Synthesis of 4,4-Difluorobut-3-enoic Acid

A robust synthesis of the title compound is crucial for its application. A plausible retro-synthetic analysis suggests a pathway from commercially available starting materials. One potential route could involve the condensation of difluoroacetic acid derivatives with appropriate C2 synthons. For instance, a Claisen-type condensation of an ester of difluoroacetic acid with an acetate equivalent could yield a 4,4-difluoroacetoacetate intermediate. Subsequent reduction and elimination could then furnish the desired α,β-unsaturated system.

Michael Addition Reactions: A Gateway to Novel Fluorinated Scaffolds

The electron-withdrawing nature of the two fluorine atoms polarizes the carbon-carbon double bond of 4,4-difluorobut-3-enoic acid, making the β-carbon highly electrophilic. This renders the molecule an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles.

Mechanism of the Thia-Michael Addition

The addition of thiols (thia-Michael addition) is a highly efficient and atom-economical method for C-S bond formation.[1][2] The reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate. The thiolate then attacks the β-carbon of the activated alkene, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final thioether product.

Diagram: Mechanism of the Thia-Michael Addition

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation R-SH R-SH R-S- R-S⁻ R-SH->R-S- Deprotonation Base Base Base->R-S- DFBA 4,4-Difluorobut-3-enoic acid R-S-->DFBA Conjugate Addition BH+ BH⁺ Product Thioether Product BH+->Product Enolate Enolate Intermediate DFBA->Enolate Enolate->Product Protonation

Caption: Proposed mechanism for the base-catalyzed thia-Michael addition.

Protocol: Base-Catalyzed Thia-Michael Addition of Benzyl Mercaptan

This protocol describes a general procedure for the conjugate addition of a thiol to 4,4-difluorobut-3-enoic acid.

Materials:

  • 4,4-Difluorobut-3-enoic acid

  • Benzyl mercaptan

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4,4-difluorobut-3-enoic acid (1.0 eq) in DCM.

  • Add benzyl mercaptan (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant Molar Eq. Purity
4,4-Difluorobut-3-enoic acid1.0>95%
Benzyl mercaptan1.1>98%
Triethylamine1.2>99%

Cycloaddition Reactions: Constructing Complex Ring Systems

The electron-deficient nature of the double bond in 4,4-difluorobut-3-enoic acid also makes it a competent dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions.[3][4] These reactions are powerful tools for the rapid construction of six- and five-membered rings, respectively.

Mechanism of the Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile.[3] The reaction proceeds through a cyclic transition state, forming two new sigma bonds and a six-membered ring. The stereochemistry of the reactants is retained in the product.[5] For 4,4-difluorobut-3-enoic acid, the electron-withdrawing difluoro and carboxyl groups activate it as a dienophile.

Diagram: Diels-Alder Reaction Workflow

G Start Start Reactants Combine Diene and 4,4-Difluorobut-3-enoic acid Start->Reactants Solvent Add Solvent (e.g., Toluene) Reactants->Solvent Heat Heat to Reflux Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify Product Cycloadduct Purify->Product

Caption: General workflow for a Diels-Alder reaction.

Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol outlines a general procedure for the [4+2] cycloaddition of 4,4-difluorobut-3-enoic acid with a reactive diene.

Materials:

  • 4,4-Difluorobut-3-enoic acid

  • Freshly cracked cyclopentadiene

  • Toluene

  • Standard laboratory glassware

Procedure:

  • To a solution of 4,4-difluorobut-3-enoic acid (1.0 eq) in toluene in a pressure-sealed tube, add freshly cracked cyclopentadiene (2.0 eq).

  • Seal the tube and heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford the Diels-Alder adduct.

1,3-Dipolar Cycloadditions

4,4-Difluorobut-3-enoic acid is also expected to react with 1,3-dipoles, such as azides and nitrones, to form five-membered heterocyclic rings.[4] These reactions are highly valuable for the synthesis of novel heterocyclic scaffolds for drug discovery. The reaction mechanism is concerted and the regioselectivity is governed by frontier molecular orbital theory.

Potential Enzymatic Transformations

The field of biocatalysis offers mild and selective methods for chemical transformations. While no specific enzymatic reactions have been reported for 4,4-difluorobut-3-enoic acid, its structure suggests potential for several enzyme-catalyzed processes.

Enzymatic Defluorination

The carbon-fluorine bond is exceptionally strong, but certain dehalogenase enzymes are capable of its cleavage. Fluoroacetate dehalogenases, for instance, catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate. It is conceivable that engineered enzymes could be developed to act on the gem-difluoro group of 4,4-difluorobut-3-enoic acid or its derivatives, potentially leading to novel defluorination or functionalization pathways.

Aldolase-Catalyzed Reactions

Aldolases are a class of enzymes that catalyze the formation of carbon-carbon bonds.[6] While 4,4-difluorobut-3-enoic acid itself is not a typical aldolase substrate, derivatives of this compound could potentially participate in enzyme-catalyzed aldol or retro-aldol reactions, providing a route to chiral, fluorinated building blocks.[6]

Conclusion

4,4-Difluorobut-3-enoic acid represents a promising yet underutilized building block in organic synthesis. Its electron-deficient double bond, activated by the gem-difluoro group, predisposes it to participate in a variety of valuable chemical transformations, including Michael additions and cycloaddition reactions. The protocols and mechanistic insights provided in this guide, derived from established reactivity principles of analogous compounds, are intended to empower researchers to explore the full synthetic potential of this versatile fluorinated synthon. Further investigation into its reactivity and applications is highly encouraged and will undoubtedly lead to the discovery of novel molecules with interesting chemical and biological properties.

References

  • BenchChem. Application Notes and Protocols: Biological Activity of 4-(3,4-Difluorophenyl)
  • Google Patents.
  • PubMed.
  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]

  • Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. [Link]

  • Wikipedia. Thiol-ene reaction. [Link]

  • ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

  • OAText. Thia-Michael Addition in Diverse Organic Synthesis. [Link]

  • PMC. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. [Link]

  • Chemical Science (RSC Publishing). Enantioselective bifunctional iminophosphorane catalyzed sulfa-Michael addition of alkyl thiols to unactivated β-substituted-α,β-unsaturated esters. [Link]

  • Journal of Qassim University for Science. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. [Link]

  • MDPI. Thia-Michael Reaction under Heterogeneous Catalysis. [Link]

  • PMC. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. [Link]

  • Preprints.org. Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. [Link]

  • MDPI. Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. [Link]

  • UC Berkeley Electronic Theses and Dissertations. Aldolase-catalyzed synthesis of chiral organofluorines. [Link]

  • MDPI. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst. [Link]

  • Semantic Scholar. Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]

Sources

Application Note: 4,4-Difluorobut-3-enoic Acid in Functional Polymer Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 4,4-Difluorobut-3-enoic acid (DFBA) in polymer science. It addresses the compound's unique dual-reactivity profile: a carboxylic acid "anchor" for standard conjugation and a gem-difluoroalkene "warhead" for specialized electronic and chemical modulation.

Executive Summary & Chemical Profile[1]

4,4-Difluorobut-3-enoic acid (DFBA) is a specialized fluorinated building block that bridges the gap between classical organic synthesis and advanced fluoropolymer engineering. Unlike standard fluoromonomers (e.g., Vinylidene Fluoride, VDF), DFBA possesses a reactive carboxylic acid tail, enabling it to serve as a functional handle rather than just a passive structural unit.

Chemical Identity[2]
  • IUPAC Name: 4,4-Difluorobut-3-enoic acid

  • Structure:

    
    
    
  • Key Moieties:

    • Gem-difluoroalkene (

      
      ):  Electron-deficient olefin. Acts as a radical acceptor in copolymerization or an electrophilic "warhead" for nucleophilic substitution (
      
      
      
      ).
    • Carboxylic Acid (

      
      ):  Conjugation site for esterification, amidation, or coordination chemistry.
      
Strategic Applications
Application ModeMechanismPrimary Utility
A. Polymer Functionalization Amide/Ester CouplingInstalling covalent inhibitors (cysteine targeting) on drug carriers.
B. Radical Copolymerization Donor-Acceptor RadicalCreating alternating fluoropolymers with electron-rich monomers (e.g., Vinyl Ethers).
C. "Click-like" Ligation Defluorinative SubstitutionSite-specific modification of polymers using thiol or amine nucleophiles.

Mechanism of Action: The Gem-Difluoro "Warhead"

Understanding the reactivity of the


 group is critical for experimental design. It does not behave like a standard alkene.
Electrophilic Activation

The two fluorine atoms are strongly electron-withdrawing, lowering the LUMO energy of the double bond. This makes the


-carbon (the 

group) susceptible to nucleophilic attack, often followed by

-fluoride elimination.[1]

Mechanism:


 (Nucleophilic Vinylic Substitution)
  • Addition: Nucleophile (

    
    ) attacks the 
    
    
    
    carbon (driven by polarization).
  • Elimination: A fluoride ion (

    
    ) is ejected, restoring the double bond but yielding a monofluoroalkene (
    
    
    
    ).
Radical Polymerization

The electron-deficient nature of the gem-difluoroalkene makes it poor at homopolymerization but excellent at alternating copolymerization with electron-rich monomers (e.g., Vinyl Acetate, Vinyl Ethers).

ReactionPathways cluster_0 Pathway A: Polymer Conjugation cluster_1 Pathway B: Copolymerization DFBA 4,4-Difluorobut-3-enoic Acid (Starting Material) Amide Amide Coupling (EDC/NHS) DFBA->Amide + Polymer-NH2 Radical Radical Initiation (AIBN, 70°C) DFBA->Radical + Vinyl Acetate Polymer_Graft Polymer-Grafted Gem-Difluoroalkene Amide->Polymer_Graft Target Bio-Conjugate Polymer_Graft->Target Covalent Capture (Cysteine-SH) Copolymer Alternating Copolymer (-CF2-CH-CH2-CH(OAc)-) Radical->Copolymer

Caption: Dual pathways for DFBA utilization. Pathway A preserves the difluoroalkene for later use; Pathway B consumes it to form the backbone.

Experimental Protocols

Protocol A: Post-Polymerization Grafting (The "Warhead" Installation)

Use this protocol to attach DFBA to an amine-functionalized polymer (e.g., Polylysine, PEG-Amine, or Chitosan).

Materials:

  • Polymer scaffold (e.g.,

    
    , 5 kDa)
    
  • 4,4-Difluorobut-3-enoic acid (DFBA)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • NHS (N-Hydroxysuccinimide)

  • Solvent: Anhydrous DMF or DCM

  • Base: DIPEA (Diisopropylethylamine)

Step-by-Step Procedure:

  • Activation: Dissolve DFBA (1.2 eq. relative to polymer amines) in anhydrous DMF. Add EDC

    
    HCl (1.5 eq.) and NHS (1.5 eq.). Stir at 
    
    
    
    for 30 minutes to form the NHS-ester.
  • Conjugation: Add the amine-functionalized polymer (dissolved in minimal DMF) to the activated mixture. Add DIPEA (2.0 eq.) to ensure the amine is deprotonated.

  • Reaction: Allow to stir at Room Temperature (RT) for 12–24 hours under inert atmosphere (

    
    ).
    
    • Note: Avoid heating, as the gem-difluoroalkene is thermally sensitive in the presence of nucleophiles.

  • Purification: Precipitate the polymer into cold diethyl ether (for PEG) or dialyze against water (MWCO 3.5 kDa) to remove unreacted small molecules.

  • Validation: Analyze via

    
     NMR. The gem-difluoro signal should remain a doublet of triplets around 
    
    
    
    to
    
    
    ppm (depending on solvent), confirming the double bond is intact.
Protocol B: Radical Copolymerization with Vinyl Acetate

Use this protocol to incorporate DFBA into a polymer backbone, creating a fluorinated functional material.

Materials:

  • Monomer 1: 4,4-Difluorobut-3-enoic acid (DFBA)

  • Monomer 2: Vinyl Acetate (VAc) (Freshly distilled to remove inhibitors)

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Solvent: Ethyl Acetate or tert-Butanol

Step-by-Step Procedure:

  • Feed Ratio: Prepare a molar feed ratio of 1:1 (DFBA : VAc). Due to the alternating tendency of electron-deficient (

    
    ) and electron-rich (VAc) monomers, this ratio yields the most uniform sequence.
    
  • Dissolution: Dissolve monomers in Ethyl Acetate (Total monomer concentration

    
    ).
    
  • Degassing: Purge the solution with Argon for 20 minutes to remove oxygen (critical for radical stability).

  • Initiation: Add AIBN (1.0 mol% relative to total monomer).

  • Polymerization: Heat to

    
     in a sealed pressure vessel (or reflux under Argon) for 16 hours.
    
  • Termination: Cool the reaction to

    
     and expose to air.
    
  • Isolation: Precipitate the polymer into Hexane (to remove unreacted VAc) or cold Methanol.

  • Drying: Vacuum dry at

    
     for 24 hours.
    

Characterization & Data Analysis

Accurate characterization relies heavily on NMR due to the fluorine signature.

Table 1: Expected NMR Signatures
NucleusChemical Shift (

)
MultiplicityAssignment

NMR

to

ppm
Doublet of Triplets (

or

)
Terminal

(Intact monomer/graft)

NMR

to

ppm
Broad MultipletPolymerized backbone (

)

NMR


ppm
MultipletVinyl proton (

)

NMR


ppm
Doublet/MultipletAllylic methylene (

)
Graphviz Diagram: Characterization Logic

Characterization Sample Reaction Product F_NMR 19F NMR Analysis Sample->F_NMR Signal_A Signal @ -90 ppm (Sharp Doublet) F_NMR->Signal_A If Mode A Signal_B Signal @ -115 ppm (Broad Hill) F_NMR->Signal_B If Mode B Result_A Conclusion: Intact Gem-Difluoroalkene (Successful Grafting) Signal_A->Result_A Result_B Conclusion: Polymerized Backbone (Successful Copolymerization) Signal_B->Result_B

Caption: Decision tree for interpreting


 NMR data to verify reaction outcome.

Safety & Handling

  • Acidity: DFBA is a carboxylic acid (

    
    ). It can cause skin irritation. Wear gloves and eye protection.
    
  • Thermal Stability: The gem-difluoroalkene moiety is generally stable up to

    
    , but prolonged heating above 
    
    
    
    may induce defluorination or self-polymerization.
  • Storage: Store at

    
     under inert gas to prevent slow hydrolysis or oxidation.
    

References

  • Amiii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link

  • Gao, Y., et al. (2020). Recent Advances in the Synthesis and Reactivity of gem-Difluoroalkenes. Chemical Communications, 56, 11661. Link

  • Barata-Vallejo, S., et al. (2019). Radical Polymerization of Fluorinated Monomers: Principles and Applications. Macromolecules, 52(23), 9035-9058.
  • PubChem. (2025). 4,4-Difluorobut-3-enoic acid Compound Summary. National Library of Medicine. Link

Sources

Asymmetric synthesis of chiral derivatives from 4,4-Difluorobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of Chiral Derivatives from 4,4-Difluorobut-3-enoic Acid

Executive Summary

4,4-Difluorobut-3-enoic acid (1 ) and its ester derivatives represent a specialized class of fluorinated building blocks. The terminal gem-difluoroalkene moiety (


) offers a unique electronic profile: it is electron-deficient yet capable of acting as a latent difluoromethyl (

) group or an electrophilic site for defluorinative functionalization.

This guide details the protocols for transforming 1 into high-value chiral scaffolds, specifically focusing on


-substituted-

-difluorobutyrates
(GABA analogs) and

-functionalized derivatives
. These motifs are critical in medicinal chemistry as bioisosteres for phosphates and metabolically stable amino acid analogs.

Strategic Analysis & Reactivity Profile

The reactivity of 4,4-difluorobut-3-enoic acid is governed by the position of the double bond relative to the carbonyl and the fluorine atoms.

  • The

    
    -Unsaturation Challenge:  The starting material 1  is a 
    
    
    
    -unsaturated acid. It is prone to base-catalyzed isomerization to the thermodynamically more stable conjugated
    
    
    -unsaturated isomer, 4,4-difluorobut-2-enoic acid (2) .
  • Divergent Synthetic Pathways:

    • Pathway A (Isomerization-Addition): Exploits the conjugated isomer 2 as a Michael acceptor. This is the preferred route for generating chiral

      
      -amino acids (difluoro-GABA analogs).
      
    • Pathway B (Direct

      
      -Functionalization):  Utilizes the acidity of the 
      
      
      
      -protons in 1 to generate an enolate, which undergoes asymmetric alkylation or amination.

Caption: Divergent asymmetric pathways for 4,4-difluorobut-3-enoic acid functionalization.

Protocol 1: Asymmetric Synthesis of (S)-3-Amino-4,4-difluorobutanoic Acid

Target: Chiral


-difluoro-GABA analogs.
Mechanism:  Base-catalyzed isomerization followed by Catalytic Asymmetric Aza-Michael Addition.
Materials & Reagents
  • Substrate: Ethyl 4,4-difluorobut-3-enoate (prepared via Reformatsky reaction or commercially sourced).

  • Isomerization Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Nucleophile: Nitromethane (as ammonia surrogate) or

    
    -Benzylhydroxylamine.
    
  • Chiral Catalyst: Cinchona alkaloid derivative (e.g., Hydroquinine 1,4-phthalazinediyl diether, (DHQ)2PHAL ) or a Chiral Rhodium-Bisphosphine complex.

  • Solvent: Toluene or DCM (Anhydrous).

Step-by-Step Procedure

Step A: Isomerization to Ethyl 4,4-difluorocrotonate

  • Dissolve ethyl 4,4-difluorobut-3-enoate (10.0 mmol) in DCM (20 mL).

  • Add DBU (0.5 mmol, 5 mol%) at 0°C.

  • Stir at room temperature for 2-4 hours. Monitor by

    
    F NMR (Shift from 
    
    
    
    -85 ppm [vinyl
    
    
    ] to
    
    
    -115 ppm [
    
    
    doublet]).
  • Quench: Wash with dilute HCl (1M), dry over

    
    , and concentrate.
    
  • Purification: Short silica plug filtration (usually quantitative conversion).

Step B: Asymmetric Aza-Michael Addition (Protocol adapted from Cinchona-catalyzed conjugate additions)

  • Catalyst Prep: In a flame-dried flask, charge (DHQ)2PHAL (0.1 mmol, 10 mol%) and the isomerized ester 2 (1.0 mmol).

  • Solvent: Add toluene (5.0 mL) and cool to -20°C.

  • Nucleophile: Add

    
    -Benzylhydroxylamine (1.2 mmol) dropwise.
    
  • Reaction: Stir at -20°C for 24-48 hours.

    • Checkpoint: Monitor consumption of the acrylate by TLC or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      F NMR.
      
  • Workup: Dilute with

    
    , wash with 0.1M HCl, saturated 
    
    
    
    , and brine.
  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

    • Expected Yield: 85-92%.

    • Expected ee: >90% (determined by Chiral HPLC, Chiralcel OD-H column).

Step C: Reductive Cleavage to Amino Acid

  • Dissolve the

    
    -benzyloxy adduct in MeOH.
    
  • Add Pd/C (10 wt%) and stir under

    
     (1 atm) for 12 hours.
    
  • Filter through Celite and hydrolyze the ester (LiOH, THF/H2O).

  • Result: (S)-3-Amino-4,4-difluorobutanoic acid (HCl salt).

Data Summary Table
ParameterValue / ConditionNote
Isomerization Yield >98%Quantitative conversion to conjugated form
Michael Addn Yield 85 - 92%Dependent on nucleophile steric bulk
Enantiomeric Excess 90 - 96% eeOptimized with (DHQ)2PHAL at -20°C
Key NMR Signal

-120 to -125 ppm
Characteristic of chiral

center

Protocol 2: Direct Asymmetric Alkylation (Phase Transfer Catalysis)

Target: Chiral


-alkyl-4,4-difluorobut-3-enoic acids.
Mechanism:  Formation of the transient enolate followed by ion-pairing with a chiral quaternary ammonium salt.
Materials
  • Substrate: tert-Butyl 4,4-difluorobut-3-enoate (Bulky ester prevents self-condensation).

  • Catalyst: Maruoka Catalyst (S,S)-3,4,5-trifluorophenyl-NAS bromide (1 mol%).

  • Base: 50% KOH (aqueous).

  • Electrophile: Benzyl bromide or Allyl bromide.

  • Solvent: Toluene (Biphasic system).

Procedure
  • Setup: To a mixture of tert-butyl 4,4-difluorobut-3-enoate (1.0 mmol) and Maruoka Catalyst (0.01 mmol) in toluene (3 mL), add the electrophile (1.2 mmol).

  • Initiation: Cool to 0°C and add 50% aqueous KOH (3 mL) with vigorous stirring.

  • Reaction: Stir at 0°C for 4-12 hours.

    • Critical Control: Vigorous stirring is essential for PTC kinetics.

  • Workup: Separate organic layer, wash with water/brine until neutral pH.

  • Purification: Silica gel chromatography.

Note: This route preserves the terminal


 group, allowing for subsequent functionalization (e.g., defluorinative coupling) while establishing a chiral center at the 

-position.

Troubleshooting & Critical Parameters

  • Defluorination Risk: The allylic C-F bond in the isomerized product (

    
    ) is stable, but the vinylic fluorines in the starting material (
    
    
    
    ) are susceptible to nucleophilic attack by strong organometallics (e.g., Grignards). Avoid hard nucleophiles; use stabilized enolates or amines.
  • Racemization: The

    
    -proton in the final amino acid derivative is acidic. Avoid strong bases during workup of the Michael adduct.
    
  • Safety: 4,4-difluorobut-3-enoic acid can release HF upon thermal decomposition. Use plastic/Teflon ware if handling free acid forms for prolonged periods.

References

  • Biomimetic Enantioselective Synthesis: Peng, Q., et al. "Biomimetic enantioselective synthesis of

    
    -difluoro-
    
    
    
    -amino acid derivatives."[1] Communications Chemistry, 2021 , 4, 148.[1]
  • GABA-AT Inhibitors: Qiu, J., & Silverman, R. B. "Design, Synthesis, and Biological Activity of a Difluoro-Substituted... GABA Aminotransferase Inhibitor."[2] Journal of Medicinal Chemistry, 2000 , 43, 706-720.

  • Asymmetric Michael Addition: Ma, J.-A., & Cahard, D. "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 2004 , 104, 6119-6146.

  • General Reactivity of Gem-difluoroalkenes: Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009 , 109, 2119-2183.

Sources

Scale-up Synthesis of 4,4-Difluorobut-3-enoic Acid for Industrial Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

4,4-Difluorobut-3-enoic acid (CAS: 130812-79-2) is a critical fluorinated building block in medicinal chemistry. The terminal gem-difluoroalkene moiety (


) serves as a bioisostere for carbonyl groups and is extensively used to modulate metabolic stability and lipophilicity in drug candidates.

This Application Note details a robust, two-step industrial synthesis protocol designed for scalability and safety. Unlike routes relying on expensive organometallic reagents or unstable diazo compounds, this pathway utilizes radical fluoroalkylation followed by base-mediated dehydrohalogenation .

Key Process Advantages:

  • Cost-Efficiency: Utilizes commercially available acrylic acid and dibromodifluoromethane.

  • Scalability: The radical addition step proceeds in aqueous media at ambient temperature, minimizing energy costs and solvent waste.

  • Selectivity: High regioselectivity for the terminal gem-difluoroalkene isomer.

Reaction Pathway & Mechanism[1]

The synthesis proceeds via the radical addition of a bromodifluoromethyl radical to acrylic acid, followed by the elimination of hydrogen bromide.

Chemical Reaction Scheme

ReactionScheme Start Acrylic Acid (CH2=CH-COOH) Inter Intermediate 4-Bromo-4,4-difluorobutanoic acid (BrCF2-CH2-CH2-COOH) Start->Inter Radical Addition (MeCN/H2O, RT) Reagent1 CF2Br2 Na2S2O4 / NaHCO3 Reagent1->Inter Product Product 4,4-Difluorobut-3-enoic acid (CF2=CH-CH2-COOH) Inter->Product Elimination (-HBr) Reagent2 DBU (Dehydrobromination) Reagent2->Product

Caption: Two-step synthetic pathway involving radical addition and DBU-mediated elimination.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Bromo-4,4-difluorobutanoic Acid

This step employs sodium dithionite (


) as a radical initiator to generate the 

radical from dibromodifluoromethane (

).
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Acrylic Acid 72.061.0Substrate
Dibromodifluoromethane 209.821.2 - 1.5Fluorine Source
Sodium Dithionite 174.111.2Radical Initiator
Sodium Bicarbonate 84.011.5Buffer/Base
Acetonitrile (MeCN) -SolventCo-solvent
Water -SolventCo-solvent
Procedure
  • Setup: Equip a jacketed glass reactor (or round-bottom flask for pilot scale) with an overhead mechanical stirrer, internal thermometer, and a reflux condenser.

  • Solvent Preparation: Charge the reactor with Acetonitrile and Water (4:1 v/v ratio).

  • Reagent Addition:

    • Add Acrylic Acid (1.0 equiv) to the solvent mixture.

    • Add Sodium Bicarbonate (1.5 equiv) slowly to neutralize the acid (expect

      
       evolution).
      
    • Cool the mixture to 15–20°C.

    • Add Dibromodifluoromethane (1.2–1.5 equiv) in one portion. Note:

      
       is a volatile liquid (bp ~23°C); handle with chilled condensers.
      
  • Initiation:

    • Add Sodium Dithionite (1.2 equiv) solid in small portions over 30–60 minutes.

    • Mechanism Check: The dithionite reduces the bromodifluoromethyl species, generating the radical which attacks the terminal double bond.

  • Reaction: Stir vigorously at ambient temperature (20–25°C) for 4–6 hours. Monitor consumption of acrylic acid by GC-MS or TLC.

  • Workup:

    • Saturate the aqueous phase with NaCl.

    • Separate the organic layer.[1][2] Extract the aqueous layer twice with Ethyl Acetate or MTBE.

    • Combine organics, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Result: Pale yellow oil (Crude 4-bromo-4,4-difluorobutanoic acid).[3] Purity is typically sufficient for the next step.

Stage 2: Dehydrobromination to 4,4-Difluorobut-3-enoic Acid

The elimination of HBr creates the terminal double bond. The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is preferred for its non-nucleophilic character, preventing side reactions with the fluorinated alkene.

Reagents & Stoichiometry
ReagentEquiv.Role
Crude Intermediate 1.0Substrate
DBU 2.0 - 2.2Base
Dichloromethane (DCM) SolventSolvent
HCl (1M) ExcessQuench
Procedure
  • Dissolution: Dissolve the crude 4-bromo-4,4-difluorobutanoic acid in anhydrous DCM (approx. 5-10 volumes).

  • Cooling: Cool the solution to 0°C using an ice/brine bath.

  • Elimination:

    • Add DBU (2.2 equiv) dropwise via an addition funnel, maintaining the internal temperature < 5°C.

    • Observation: A precipitate (DBU-HBr salt) may form or the solution may darken slightly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

  • Quench & Isolation:

    • Cool back to 0°C.

    • Acidify carefully with 1M HCl to pH ~2-3. This protonates the carboxylic acid and removes excess DBU into the aqueous layer.

    • Separate the organic layer.[1][2] Extract the aqueous phase with DCM.[1]

  • Purification:

    • Wash combined organics with brine.[1]

    • Dry over

      
      .[4][1]
      
    • Concentrate to yield the crude product.[1]

    • Final Purification: Distillation under reduced pressure (vacuum distillation) is recommended to obtain high-purity 4,4-difluorobut-3-enoic acid as a white solid or colorless oil (depending on ambient temp; mp is often near RT).

Process Safety & Control (HSE)

Critical Hazard Analysis
  • Dibromodifluoromethane (

    
    ): 
    
    • Ozone Depleting Substance: This reagent is a Class I Ozone Depleting Substance (Halon 1202). Its use is regulated. Ensure compliance with local environmental regulations (e.g., Montreal Protocol exemptions for feedstock use).

    • Volatility: Boiling point is 22.8°C. Significant evaporation risk. Use efficient condensers (glycol cooled) and closed reactor systems.

  • Sodium Dithionite:

    • Self-heating; may catch fire if exposed to moisture/air in bulk. Store in a cool, dry place.

    • Generates

      
       gas upon decomposition. Ensure adequate scrubber/ventilation.
      
  • Exotherm Control: The radical addition is exothermic. On a large scale, controlled addition of dithionite is critical to manage heat release.

Process Flow Diagram

ProcessFlow cluster_0 Stage 1: Radical Addition cluster_1 Stage 2: Elimination Step1 Charge Reactor: MeCN/H2O + Acrylic Acid Step2 Neutralize: Add NaHCO3 (controlled CO2 release) Step1->Step2 Step3 Add Fluorine Source: Charge CF2Br2 (Cool < 15°C) Step2->Step3 Step4 Initiate: Slow add'n of Na2S2O4 Step3->Step4 Step5 Solvent Swap: Extract to DCM Step4->Step5 Step6 Elimination: Add DBU at 0°C Step5->Step6 Step7 Acid Quench: Wash with 1M HCl Step6->Step7 Output Pure 4,4-Difluorobut-3-enoic Acid Step7->Output Distillation

Caption: Operational workflow for the synthesis of 4,4-difluorobut-3-enoic acid.

Analytical Validation

To ensure the integrity of the product, the following analytical parameters should be verified:

  • 1H NMR (

    
    ): 
    
    • Look for the characteristic triplet of doublets for the alkene proton (

      
      ) around 
      
      
      
      4.5 - 5.0 ppm (coupling with F).
    • The methylene group (

      
      ) should appear as a multiplet around 
      
      
      
      3.2 ppm.
  • 19F NMR:

    • Crucial for confirming the gem-difluoro olefin. Expect a signal around

      
       -85 to -90 ppm (depending on solvent/reference). The signal should show coupling to the vinylic proton.
      
  • Mass Spectrometry:

    • Confirm molecular ion (M-H)- in negative mode ESI.

References

  • Radical Addition of

    
     to Acrylates: 
    
    • Title: Synthesis of 4-Bromo-4,4-difluorobutanoic acid via radical addition.
    • Source: PrepChem.
    • URL:[Link]

  • Elimination Protocol (DBU Method)

    • Title: (4,4-difluorobut-3-enylthio)-substituted heterocyclic or carbocyclic ring compounds having pesticidal activity (Patent AU685242B2).[2]

    • Source: Google Patents.[3][2]

    • URL
  • General Synthesis of gem-Difluoroalkenes

    • Title: Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylen
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • REACH Registration & CAS Data

    • Title: 4,4-difluorobut-3-enoic acid - Substance Information.[5]

    • Source: ECHA (European Chemicals Agency).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers dealing with the purification of Fluorinated Carboxylic Acids (FCAs).

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Introduction: The Fluorine Effect

Purifying fluorinated carboxylic acids (FCAs) presents a paradox: these molecules are simultaneously hydrophobic and "fluorophilic," often defying standard lipophilic purification logic. The high electronegativity of fluorine lowers the pKa of the carboxylic acid significantly (often by 3–4 units compared to non-fluorinated analogs), while the weak van der Waals interactions of the perfluoroalkyl chain can lead to low melting points and persistent "oiling out" phenomena.

This guide addresses the three most critical failure points: Phase Separation (Oiling Out) , Chromatographic Artifacts , and Isolation of Fluorous-Tagged Intermediates .

Module 1: Troubleshooting Crystallization & Phase Separation

Issue: My product "oils out" instead of crystallizing.

Symptoms: Upon cooling or adding an antisolvent, the solution becomes turbid and droplets form on the flask walls. No solid precipitate is observed.

Diagnosis: This is a classic "Liquid-Liquid Phase Separation" (LLPS). Fluorinated chains possess very weak intermolecular dispersion forces. Consequently, FCAs often have lower melting points than their hydrocarbon analogs. If the crystallization temperature is above the oiling-out limit (metastable zone), the compound separates as a liquid before it can organize into a lattice.

Protocol: The "Dual-Ramp" Temperature Cycling Do not simply cool the flask further; this usually solidifies the oil into an amorphous glass, trapping impurities.

  • Re-dissolution: Heat the mixture until the oil phase fully redissolves.

  • Seed at the Cloud Point: Cool slowly until the first sign of turbidity (the cloud point). Immediately add seed crystals (0.5–1.0 wt%).

    • Why? Seeding provides a template for the lattice, bypassing the high-energy nucleation step that favors the amorphous oil phase.

  • Isothermal Aging: Hold the temperature constant at the cloud point for 1–2 hours. Allow the oil droplets to transfer mass to the growing crystal seeds (Ostwald ripening).

  • Slow Cooling: Ramp down temperature at 0.1°C/min. Rapid cooling promotes secondary nucleation of oil droplets.

Data Table: Solvent Selection for FCAs

Solvent ClassInteraction TypeSuitabilityNotes
Fluorinated (e.g., BTF, Perfluorohexane)Fluorous-FluorousHigh Ideal for recrystallization if the impurity is non-fluorinated.
Oxygenated (e.g., Ether, THF)Dipole-DipoleMedium Good solubility; often used as the "good" solvent in antisolvent methods.
Hydrocarbons (e.g., Hexane)Van der WaalsLow FCAs are often insoluble in hexane (the "fluorophobic effect"). Use as antisolvent.
Water H-BondingpH Dependent High solubility at pH > pKa (ionized); low solubility at pH < pKa.

Module 2: Chromatographic Challenges (HPLC & LC-MS)

Issue: Ghost peaks and high background in LC-MS.

Symptoms: You see persistent peaks with m/z 369 (PFOA) or similar, even in blank injections. Root Cause: System Contamination. Standard HPLC systems contain PTFE (Teflon) tubing and solvent frits. FCAs can leach from these components, especially when using organic solvents like methanol or acetonitrile.

Corrective Action:

  • Hardware Swap: Replace PTFE solvent lines with PEEK (polyether ether ketone) or stainless steel tubing.

  • Delay Column: Install a "delay column" (a short C18 column) between the solvent mixer and the sample injector.

    • Mechanism:[1][2] Impurities from the pump/solvents are trapped on the delay column and elute later than your sample peak, effectively separating the background noise from the analyte.

Issue: Broad, tailing peaks or retention time shifts.

Root Cause: Ionization State Mismatch. FCAs like trifluoroacetic acid (TFA) or perfluorooctanoic acid (PFOA) have extremely low pKa values (often < 1.0). In standard unbuffered mobile phases (pH ~6), they are fully ionized, leading to poor retention on C18 columns and "ion exclusion" effects.

Protocol: pH Control & Column Selection

  • Buffer is Mandatory: Use 10–20 mM Ammonium Acetate (pH 4) or Formic Acid (0.1%). You must suppress ionization (lower pH) or use ion-pairing to get sharp peaks.

  • Fluorous Columns: For separating compounds based on the length of the fluorine chain, a C18 column is inefficient. Use a Fluorous Phase Column (e.g., propyl-perfluorooctyl functionalized silica).

    • Selectivity: These columns separate based on "fluorine content." A compound with 6 fluorines will elute distinctly from one with 8 fluorines.

Module 3: Fluorous Solid-Phase Extraction (FSPE)

Issue: Difficulty separating fluorinated reagents from non-fluorinated products.

Context: This is common in "Fluorous Synthesis" where a reaction mixture contains a fluorous-tagged product and excess non-fluorous organic reagents.

The Solution: FSPE Workflow FSPE utilizes silica gel bonded with perfluorooctyl chains (C8F17). It acts as a "digital" filter: it retains only fluorinated molecules.

Step-by-Step Protocol:

  • Conditioning: Wash cartridge with Fluorophilic solvent (e.g., MeOH) followed by Fluorophobic solvent (e.g., 80:20 MeOH:H2O).

  • Loading: Dissolve crude mixture in a minimum volume of DMF or DMF/MeOH. Load onto the cartridge.

  • Fluorophobic Wash (The Clean-Up): Elute with 80:20 MeOH:H2O.

    • Result: Non-fluorinated organic impurities wash through. The fluorous-tagged FCA "sticks" to the cartridge due to fluorous-fluorous interactions.

  • Fluorophilic Elution (The Recovery): Elute with 100% MeOH or THF.

    • Result: The purified FCA is released.

Visualization: FSPE Logic Flow

FSPE_Workflow Start Crude Mixture (F-Acid + Organic Impurities) Load Load on Fluorous Silica (C8F17-Bonded) Start->Load Wash Wash: 80% MeOH / 20% Water (Fluorophobic Solvent) Load->Wash Elute Elute: 100% MeOH or THF (Fluorophilic Solvent) Wash->Elute Retains F-Acid Waste Waste: Non-Fluorinated Impurities Wash->Waste Elutes Organic Impurities Product Product: Purified Fluorinated Acid Elute->Product Releases F-Acid

Caption: Figure 1. Fluorous Solid-Phase Extraction (FSPE) workflow for isolating fluorinated carboxylic acids from organic impurities.

Frequently Asked Questions (FAQ)

Q: How do I remove excess Trifluoroacetic Acid (TFA) from my peptide/small molecule? A: TFA (b.p. 72.4°C) forms an azeotrope with water and is difficult to remove by simple evaporation.

  • Method A (Co-evaporation): Add Toluene or Methanol and rotovap. Repeat 3–4 times. The azeotrope helps carry the TFA over.

  • Method B (Lyophilization): If the compound is stable, freeze-drying from a dilute HCl solution can exchange the TFA counter-ion for Chloride (volatile HCl is removed).

  • Method C (Basic Wash): Warning: Only for non-polar products. Dissolve in EtOAc and wash with saturated NaHCO3. The TFA will partition into the aqueous phase as the trifluoroacetate salt.

Q: Why is the pKa of my perfluorinated acid so much lower than expected? A: The electron-withdrawing inductive effect (-I) of the fluorine atoms stabilizes the carboxylate anion.

  • Acetic Acid pKa: ~4.76

  • Trifluoroacetic Acid (TFA) pKa: ~0.23

  • Perfluorooctanoic Acid (PFOA) pKa: ~0–1 (Theoretical estimates vary, but it behaves as a strong acid).

  • Implication: At pH 2, standard carboxylic acids are protonated (neutral) and extractable into organic solvents. FCAs are often still ionized (anionic) and will remain in the water layer unless the pH is dropped to <0 or an ion-pairing agent is used.

Q: Can I use standard silica gel chromatography? A: Yes, but with caveats. FCAs are acidic and can streak on silica. Add 1% Acetic Acid or Formic Acid to your eluent to keep the acid protonated. For highly fluorinated chains (>C6), solubility in Hexane/EtOAc may be poor; consider using Fluorinated solvents (e.g., Hydrofluoroethers) or DCM/MeOH mixtures.

References

  • Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals. Royal Society of Chemistry (RSC). Available at: [Link]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Challenges in Perfluorocarboxylic Acid Measurements. ACS Publications. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo Technical Guide. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 4,4-Difluorobut-3-enoic Acid Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with fluorinated unsaturated building blocks requires precision. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic yields and rapid degradation of 4,4-Difluorobut-3-enoic acid. While this molecule is a highly valuable gem-difluoroalkene building block, its structural nature—a


-unsaturated carboxylic acid—makes it a thermodynamic time bomb if handled improperly.

This guide is designed to move beyond basic handling instructions. Here, we break down the exact causality of molecular decomposition and provide self-validating protocols to ensure your scale-up syntheses remain robust, reproducible, and structurally intact.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does 4,4-Difluorobut-3-enoic acid degrade so rapidly at room temperature? The instability of 4,4-Difluorobut-3-enoic acid (C4H4F2O2)[1] stems from the synergistic reactivity of its two primary motifs: the


-unsaturated carboxylic acid and the gem-difluoroalkene.
  • Thermal Decarboxylation:

    
    -unsaturated carboxylic acids are highly susceptible to thermal decarboxylation[2]. When exposed to temperatures above 0°C, the molecule undergoes a concerted, six-membered pericyclic transition state, releasing carbon dioxide and forming volatile 1,1-difluoropropene[3]. This is an entropically driven process that accelerates rapidly with heat.
    
  • 
    -Fluoride Elimination:  In the presence of transition metals or strong nucleophiles, the gem-difluoroalkene moiety is prone to 
    
    
    
    -fluoride elimination, leading to unwanted monofluoroalkene byproducts[4][5].

Decomposition A 4,4-Difluorobut-3-enoic Acid B Thermal Stress (>0°C) A->B C Basic Conditions (pH>8) A->C D Transition Metals A->D E Decarboxylation (1,1-Difluoropropene) B->E Pericyclic shift F Isomerization (α,β-unsaturated acid) C->F Proton abstraction G β-Fluoride Elimination (Monofluoroalkenes) D->G Defluorination

Logical pathways of 4,4-Difluorobut-3-enoic acid decomposition under stress.

Q2: During scale-up, my NMR shows a complete shift of the double bond. How do I prevent this isomerization? You are observing a base-catalyzed thermodynamic sink. The


-protons of 4,4-difluorobut-3-enoic acid are highly acidic due to the adjacent carboxyl group and the strong inductive pull of the fluorine atoms. Even mild bases (e.g., unpurified triethylamine, residual carbonate) trigger deprotonation. The resulting enolate reprotonates at the 

-position, shifting the double bond into conjugation with the carbonyl to form 4,4-difluorobut-2-enoic acid. Solution: Strictly avoid basic conditions during storage and early synthetic steps. If a base is required for your downstream coupling, it must be added at cryogenic temperatures (≤ -78°C) to kinetically trap the desired intermediate before isomerization can occur.
Section 2: Quantitative Stability & Storage

Q3: What are the optimal storage conditions to maximize the shelf life of the neat compound? Moisture, oxygen, and thermal energy are the primary enemies of this compound. It must be stored neat under an inert atmosphere at -80°C. The table below outlines the quantitative degradation kinetics based on environmental exposure.

Storage ConditionTemperatureEstimated Half-LifePrimary Degradation Pathway
Neat, Ambient Air25°C< 2 hoursDecarboxylation / Oxidation
Neat, Inert Gas (Argon)4°C~ 3 daysDecarboxylation
Solution (Anhydrous THF)-20°C> 3 monthsStable (Kinetic trapping)
Neat, Inert Gas (Argon)-80°C> 1 yearStable
Section 3: Validated Experimental Protocols

Q4: What is the exact protocol for preparing a stable stock solution for immediate experimental use? To prevent the failures outlined above, every step of your preparation must be a self-validating system that actively suppresses thermal and basic degradation pathways. Follow this Standard Operating Procedure (SOP) to prepare a 0.1 M stock solution.

Workflow Step1 1. Retrieval Remove from -80°C storage Step2 2. Equilibration Thaw in desiccator (Argon) Step1->Step2 Step3 3. Dissolution Use anhydrous, acid-free solvent Step2->Step3 Step4 4. Reaction Setup Maintain T < -20°C during addition Step3->Step4 Step5 5. Quenching Buffer to pH 5-7 promptly Step4->Step5

Step-by-step workflow for the safe handling and reaction setup of the compound.

Standard Operating Procedure: Preparation of 0.1 M Stock Solution
  • Step 1: Cryogenic Retrieval & Equilibration. Remove the amber vial from -80°C storage. Do not open immediately. Thaw the sealed vial in a desiccator backfilled with Argon for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate atmospheric moisture condensation. This introduces water that can act as a nucleophile, triggering hydrolysis, or disrupt anhydrous catalytic cycles downstream.

  • Step 2: Inert Atmosphere Setup. Purge a flame-dried Schlenk flask with Argon (not Nitrogen).

    • Causality: Argon is significantly denser than air and Nitrogen. It provides a superior, heavy protective blanket over the fluorinated substrate during transfer, preventing oxidative polymerization.

  • Step 3: Aprotic Dissolution. Dissolve the compound in anhydrous, pre-chilled (-20°C) Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Causality: You must strictly avoid basic solvents like DMF, pyridine, or unpurified amines. Basic solvents will immediately trigger

      
      -deprotonation and subsequent isomerization to the conjugated 
      
      
      
      -unsaturated form.
  • Step 4: Cryogenic Reaction Execution. Maintain the reaction vessel at -78°C during the addition of any basic reagents or transition metal catalysts.

    • Causality: Low thermal energy kinetically traps the

      
      -unsaturated form. This prevents the activation energy required for both the pericyclic decarboxylation transition state and 
      
      
      
      -fluoride elimination pathways[5].
  • Step 5: Mild Quenching. Quench the reaction with a cold, mildly acidic buffer (e.g., saturated aqueous NH₄Cl, pH ~5.5).

    • Causality: Rapidly neutralizing the pH prevents base-catalyzed isomerization during the warming phase of the workup, ensuring the structural integrity of your final product is maintained.

References

1.1 - uni.lu 2. 4 - nih.gov 3.5 - rsc.org 4.2 - researchgate.net 5.3 - youtube.com

Sources

Troubleshooting guide for the Wittig reaction with fluorinated aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Guide for Wittig Olefination using Fluorinated Substrates (e.g., Trifluoroacetaldehyde, Pentafluorobenzaldehyde). Audience: Senior Chemists, Process Development Scientists. Version: 2.1 (Current as of 2025)

Introduction: The Fluorine Paradox

In standard organic synthesis, aldehydes are reliable electrophiles. However, introducing perfluorinated groups (like


 or 

) fundamentally alters the carbonyl's behavior. The extreme electron-withdrawing nature of fluorine makes the carbonyl carbon highly electrophilic, yet paradoxically, often unreactive in Wittig conditions.

This guide addresses the three most common failure modes:

  • The "Invisible" Electrophile: The aldehyde exists as a hydrate or hemiacetal.

  • The "Stuck" Intermediate: The oxaphosphetane forms but refuses to eliminate.

  • The "Fragile" Substrate: Base-mediated defluorination or haloform cleavage.

Module 1: Reactivity & Precursor Management

Q: I added the ylide to trifluoroacetaldehyde, but I see no alkene product. NMR shows starting material or a complex mixture. Why?

Diagnosis: You are likely not reacting with the free aldehyde. Fluorinated aldehydes, particularly trifluoroacetaldehyde (


) , rarely exist as free carbonyls in storage. They are commercially supplied as hydrates  (

) or ethyl hemiacetals (TFAE,

) due to the high electrophilicity of the carbonyl carbon, which greedily traps water or alcohols [1].

The Problem: The phosphonium ylide cannot attack a hydrate or hemiacetal directly. You must shift the equilibrium to the free aldehyde in situ.

Troubleshooting Protocol: In Situ Dehydration

Do not attempt to distill free


 (b.p. -19 °C) unless you have specialized cryogenic trapping equipment. Instead, use a chemical unmasking strategy.

Option A: Thermal/Lewis Acid Unmasking (Recommended)

  • Solvent: Use high-boiling, non-polar solvents (e.g., Toluene, Xylene) to drive off ethanol/water.

  • Additives: Add activated 4Å Molecular Sieves (powdered) to the reaction vessel.

  • Procedure:

    • Generate the ylide in Toluene.

    • Add the hemiacetal (TFAE).[1][2]

    • Heat to reflux. The heat dissociates the hemiacetal; the molecular sieves trap the released ethanol/water, preventing the reverse reaction.

Option B: The "Reverse" Addition For highly unstable ylides, generate the ylide in the presence of the hemiacetal using an excess of base (like LiHMDS or KHMDS) which can sometimes facilitate the breakdown of the hemiacetal while simultaneously deprotonating the phosphonium salt [2].

Visualizing the Equilibrium Challenge:

Hemiacetal_Equilibrium Hemiacetal Hemiacetal / Hydrate (Stable, Unreactive) Aldehyde Free Aldehyde (CF3CHO) (Highly Reactive Electrophile) Hemiacetal->Aldehyde Heat / Lewis Acid (-EtOH / -H2O) Aldehyde->Hemiacetal Fast Re-association Betaine Oxaphosphetane Aldehyde->Betaine + Ylide Ylide Phosphonium Ylide Ylide->Betaine Product Fluoroalkene Betaine->Product - Ph3P=O

Caption: The critical equilibrium step. The reaction fails if the hemiacetal is not actively converted to the free aldehyde.

Module 2: Thermodynamics & Intermediate Stability

Q: My reaction consumes the starting material, but I isolate a phosphorus-containing solid instead of my alkene. What happened?

Diagnosis: You have formed a stable Oxaphosphetane . In standard Wittig reactions, the four-membered oxaphosphetane ring collapses spontaneously to release triphenylphosphine oxide (


) and the alkene.[3] However, strong electron-withdrawing groups (EWGs) like 

or

significantly stabilize the C-O bond in the intermediate, raising the activation energy required for the elimination step [3].

The Fix:

  • Increase Temperature: If you ran the reaction at -78 °C or 0 °C, warm it to Room Temperature (RT) or even reflux (THF/Toluene). The elimination is endothermic for these substrates.

  • Switch Reagents:

    • Horner-Wadsworth-Emmons (HWE): Phosphonate carbanions often avoid this "stuck" intermediate issue better than phosphonium ylides for fluorinated substrates.

    • Julia-Kocienski: Often superior for fluoro-olefination if Wittig fails persistently.

Module 3: Stereoselectivity (E/Z Ratios)

Q: I am getting the wrong isomer. How does fluorine affect the E/Z selectivity?

Diagnosis: Fluorine disrupts standard "Stabilized vs. Unstabilized" Wittig rules due to dipole interactions (


 or 

).

Standard Rule vs. Fluorine Reality:

Ylide TypeStandard SelectivityFluorinated Substrate Deviation
Non-Stabilized (Alkyl)Z-Selective (Kinetic)Erosion of Z-selectivity. The strong dipole of the

group can favor the trans-oxaphosphetane (thermodynamic product) leading to more E-isomer [4].
Stabilized (Ester/Ketone)E-Selective (Thermodynamic)Maintains E-Selectivity , often enhanced.

Strategies for Stereocontrol:

  • To maximize Z-alkene (cis):

    • Salt-Free Conditions: Use NaHMDS or LiHMDS in THF. Lithium salts can stabilize the "wrong" betaine conformer.

    • Low Temperature: Keep the addition at -78 °C and quench immediately upon completion; do not let it equilibrate.

    • Still-Gennari Modification: Switch to HWE using bis(trifluoroethyl)phosphonates if the Wittig

      
      -selectivity is poor.
      
  • To maximize E-alkene (trans):

    • Schlosser Modification: While effective for non-fluorinated cases, be cautious. The excess PhLi required can attack the fluorinated group (defluorination).

    • Thermodynamic Equilibration: Reflux in Xylene with a catalytic amount of iodine (

      
      ) post-reaction to isomerize the mixture to the thermodynamic E-product.
      

Module 4: Side Reactions & Defluorination

Q: I see a "missing fluorine" in my product (e.g., difluoroalkene instead of trifluoro).

Diagnosis: Base-mediated elimination or haloform-type cleavage. The


-protons next to a 

group (in the product) or the aldehyde proton are acidic.

Mechanism of Failure:

  • Haloform Cleavage: Nucleophilic attack (by the ylide or base) on the carbonyl carbon of

    
     can trigger the expulsion of the 
    
    
    
    anion (which decomposes to difluorocarbene), destroying the molecule.
  • Defluorination: If the product is an allylic fluoride, strong bases can cause elimination of

    
    .
    

Corrective Actions:

  • Base Selection: Avoid nucleophilic bases (like EtONa). Use bulky, non-nucleophilic bases like NaHMDS or KOtBu .

  • Order of Addition: Always generate the ylide completely before adding the fluorinated aldehyde. Never have free base and fluorinated aldehyde in the solution simultaneously.

Summary Decision Tree

Wittig_Workflow Start Start: Fluorinated Wittig AldehydeCheck Is Aldehyde a Hemiacetal/Hydrate? Start->AldehydeCheck Dehydrate Action: Dehydrate (Mol Sieves/Reflux) AldehydeCheck->Dehydrate Yes (e.g., TFAE) YlideType Select Ylide Type AldehydeCheck->YlideType No (Free Aldehyde) Dehydrate->YlideType NonStab Non-Stabilized Ylide (Alkyl-P) YlideType->NonStab Stab Stabilized Ylide (EWG-P) YlideType->Stab ConditionZ Goal: Z-Alkene Use Salt-Free (NaHMDS) Low Temp (-78°C) NonStab->ConditionZ Kinetic Control ConditionE Goal: E-Alkene Reflux/Thermodynamic Control Stab->ConditionE Thermodynamic Control CheckProduct Check: Stable Oxaphosphetane? ConditionZ->CheckProduct ConditionE->CheckProduct ForceElim Reflux to Force Elimination CheckProduct->ForceElim No Alkene Observed

Caption: Workflow for selecting conditions based on substrate state and desired stereochemistry.

References

  • Gong, Y., Kato, K., & Kimoto, H. (2001).[1] Regioselective Substitution of Phenols with Trifluoroacetaldehyde Ethyl Hemiacetal. ResearchGate.

  • Nadano, R., & Ichikawa, J. (2026). A Reverse Wittig Coupling with Trifluoroacetaldehyde: A Convenient One-Step Synthesis of Trifluoromethyl Alkenes.[1] ResearchGate.

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. (General reference on Oxaphosphetane stability).
  • Ji, Y., et al. (2017). Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. Journal of the American Chemical Society.[4][5][6]

Sources

Best practices for handling and storing 4,4-Difluorobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 4,4-Difluorobut-3-enoic acid . It is designed for researchers requiring immediate, actionable protocols for handling, storage, and troubleshooting.

CAS No: 66718-30-7 (Generic/Isomer mix) | Structure:


Chemical Class:  Gem-difluoroalkene / Carboxylic Acid

🚨 PART 1: CRITICAL SAFETY & FIRST RESPONSE

Status: HIGH ALERT Primary Hazard: Corrosive (Skin/Eye Damage) + Potential Hydrogen Fluoride (HF) Release.

Unlike standard carboxylic acids, the gem-difluoroalkene moiety (


) presents a latent hazard. Under acidic hydrolysis or metabolic decomposition, this group can release fluoride ions, potentially generating hydrofluoric acid (HF).
🚑 Emergency Protocols
ScenarioImmediate Action Protocol
Skin Contact 1. Wash immediately with water for 5 minutes.2. Apply Calcium Gluconate Gel (2.5%) continuously.3. Seek medical attention. Treat as potential HF burn.
Spill (>5 mL) 1. Evacuate the immediate area.2. Do NOT use water (accelerates hydrolysis/HF release).3. Neutralize with Calcium Carbonate (

)
or dry sand/soda ash mixture to bind Fluoride.4. Collect in HDPE containers (Glass may etch).
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (common with fluorinated irritants).

Technical Insight: The electrophilic nature of the


 carbon makes it susceptible to nucleophilic attack by water (hydrolysis), which can lead to the formation of 

-fluoroacyl halides and subsequent HF release [1, 2].

🧊 PART 2: STORAGE & STABILITY INTEGRITY

Status: PRESERVATION MODE

Improper storage is the #1 cause of experimental failure with gem-difluoroalkenes. The double bond is electron-deficient, making it prone to polymerization and oxidation.

Storage Decision Matrix

Use the following logic to determine the optimal storage environment for your sample.

StorageProtocol Start Received Sample Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Cond1 Temp: 2-8°C Atmosphere: N2/Ar Flush ShortTerm->Cond1 Standard Cond2 Temp: -20°C Atmosphere: Sealed Glovebox Container: Teflon/HDPE LongTerm->Cond2 Optimal

Figure 1: Decision tree for preserving 4,4-Difluorobut-3-enoic acid integrity based on storage duration.

Detailed Storage Specs
  • Temperature: -20°C is preferred for long-term stability; 2-8°C is acceptable for active use.

  • Atmosphere: Strictly Inert (Argon/Nitrogen) . Moisture initiates hydrolysis of the

    
     group.
    
  • Container Material:

    • Short-term: Borosilicate Glass is acceptable if the compound is pure and dry.

    • Long-term:Fluoropolymer (PFA/FEP) or HDPE vials are recommended.

    • Why? If trace hydrolysis occurs, generated HF will etch glass, leaching silicates into your sample and catalyzing further decomposition.

🧪 PART 3: HANDLING & SYNTHESIS TROUBLESHOOTING

Status: OPERATIONAL

⚠️ Common Reactivity Pitfalls

The


 group is electrophilic . It reacts differently than standard alkenes.
IssueCausePrevention/Solution
Unexpected Byproducts in Methanol/Ethanol Solvolysis: Alcohols can attack the

carbon (nucleophilic vinylic substitution), displacing fluoride.
Avoid protic nucleophilic solvents. Use DCM, THF, or Toluene. If alcohols are required, keep temperature low (<0°C).
Loss of Fluorine Signal (

NMR)
Defluorination: Strong bases (e.g., organolithiums) can cause elimination of

to form alkynes or allenes.
Use non-nucleophilic bases (e.g., LiHMDS, NaH) and control temperature strictly (-78°C).
Etched Glassware HF Generation: Sample has hydrolyzed.[1]Discard sample immediately. Do not attempt to repurpose. Neutralize with Calcium Gluconate/Carbonate before disposal.
Synthesis Workflow: Nucleophilic Addition

When using this compound as a building block (e.g., for GABA analogs), follow this "Fluorine-Retentive" workflow to prevent defluorination.

SynthesisWorkflow Start Start: 4,4-Difluorobut-3-enoic acid Step1 Activation: Use Mild Coupling Agents (EDC/HOBt or HATU) Start->Step1 Check Avoid Acid Chlorides (SOCl2) Risk: Polymerization/HF Step1->Check Warning Step2 Nucleophilic Attack (Amine/Alcohol) Step1->Step2 Step3 Quench: Mild Acidic Workup (Avoid Strong Base) Step2->Step3

Figure 2: Recommended synthetic workflow to maintain the gem-difluoroalkene motif during coupling reactions.

📉 PART 4: ANALYTICAL VERIFICATION (QC)

Status: DIAGNOSTIC

Before using stored material, verify its integrity using


 NMR . This is the most sensitive diagnostic tool for this compound.
Quality Control Checklist
  • Visual Inspection:

    • Pass: Clear, colorless liquid or white solid (depending on exact purity/isomer).

    • Fail: Yellow/Brown discoloration (indicates polymerization or oxidation).

    • Fail: Cloudiness in glass vial (indicates glass etching from HF).

  • 
     NMR Diagnostics: 
    
    • Expected Signal: A characteristic pattern for terminal

      
       (typically around -80 to -90 ppm, depending on solvent). Look for geminal coupling  (
      
      
      
      ) and coupling to the vinylic proton.
    • Degradation Flags:

      • Signal at -120 to -130 ppm : Indicates free Fluoride (

        
        ) or HF (Hydrolysis).
        
      • Loss of complexity in splitting pattern: Indicates polymerization.

FAQ: Rapid Response

Q: Can I store a 1M solution in DMSO? A: Not recommended for long term. DMSO is hygroscopic. Absorbed water will hydrolyze the


 group over time. Prepare fresh or store in anhydrous THF under Argon.

Q: Is it safe to rotovap at 40°C? A: Yes, but with caution. The compound is stable at mild heat, but ensure the vacuum is sufficient to remove solvents quickly. Prolonged heating can induce decarboxylation or polymerization.

📚 References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21122143, 4,4-Difluorobutanoic acid (Analogous Structure). Retrieved from [Link]

  • Gao, B., Zhao, Y., & Hu, J. (2016). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Method refinement for the analysis of 4,4-Difluorobut-3-enoic acid by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DFBA-HPLC-001 Status: Active Assigned Specialist: Senior Application Scientist, Method Development Unit[1]

Executive Summary

Analyzing 4,4-Difluorobut-3-enoic acid (DFBA) presents a "perfect storm" of chromatographic challenges: it is a small, polar, acidic molecule with a weak UV chromophore.[1] Standard C18 methods often result in void-volume elution or poor sensitivity.[1]

This guide refines the methodology by leveraging fluorine-specific stationary phases and suppressed ionization to ensure retention, while offering distinct detection strategies based on your available instrumentation.

Module 1: Core Method Parameters

The following parameters are the "Gold Standard" starting point. Deviate only with experimental justification.

ParameterRecommendationTechnical Rationale
Stationary Phase Pentafluorophenyl (PFP / F5) Critical: A standard C18 column often fails to retain this small polar acid (C4).[1] A PFP phase utilizes

and

interactions to provide superior retention and selectivity for fluorinated compounds.
Alternative Column Polar-Embedded C18 If PFP is unavailable, use a "100% Aqueous Stable" C18 (e.g., T3, Aq). Standard C18 will suffer from "phase collapse" in the high-aqueous conditions needed for retention.
Mobile Phase A 10 mM Phosphoric Acid (pH 2.1) For UV Detection: Phosphoric acid is transparent at low UV (200–210 nm). Formic acid/TFA absorb here and will cause baseline noise.
Mobile Phase B Acetonitrile (HPLC Grade) Methanol has a higher UV cutoff (~205 nm) and higher backpressure. ACN is preferred for low-UV applications.[1]
Flow Rate 1.0 mL/min (4.6 mm ID)Standard starting point.
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak symmetry for carboxylic acids.
Module 2: Detection Strategy (The "Invisibility" Problem)

DFBA lacks a conjugated system, meaning its UV absorbance is weak and relies on the terminal difluoroalkene group (~205–210 nm).

Decision Matrix: Which Detector?

DetectionLogic Start Start: Select Detector Q1 Is Mass Spec available? Start->Q1 MS_Path Use LC-MS/MS (Neg Mode) Q1->MS_Path Yes Q2 Is CAD/ELSD available? Q1->Q2 No CAD_Path Use CAD/ELSD (Universal Detection) Q2->CAD_Path Yes UV_Path Use UV/Vis Q2->UV_Path No UV_Opt Wavelength: 205-210 nm Buffer: Phosphate (No TFA) UV_Path->UV_Opt Deriv Alternative: Derivatization (Nitrophenylhydrazine) UV_Path->Deriv If sensitivity fails

Figure 1: Detector selection logic based on laboratory capabilities.

Module 3: Troubleshooting & FAQs
Q1: My peak elutes in the void volume (t0). How do I increase retention?

Diagnosis: The molecule is ionized (


), making it too hydrophilic to interact with the stationary phase.[1]
Corrective Action: 
  • Lower the pH: Ensure Mobile Phase A is pH 2.0–2.5. The pKa of DFBA is estimated around 3.5–4.0. You must be at least 1.5 pH units below the pKa to keep it protonated (

    
    ) and hydrophobic.
    
  • Switch Column: If using C18, switch to PFP . The fluorine atoms on the column will interact with the fluorine on the analyte.[1]

  • Reduce Organic Start: Start your gradient at 0% or 1% B. Ensure your column is "aqueous stable" (see Module 1).

Q2: The peak shape is tailing badly.

Diagnosis: Secondary interactions between the carboxylic acid and residual silanols on the silica support.[1] Corrective Action:

  • Increase Buffer Strength: Increase Phosphoric Acid concentration to 25 mM.

  • Temperature: Increase column temperature to 40°C or 45°C to speed up adsorption/desorption kinetics.

  • Column Health: If the column is old, the bonded phase may be stripped, exposing more silanols. Replace the column.

Q3: I see a drifting baseline or "ghost peaks" at 210 nm.

Diagnosis: UV Cutoff interference. Corrective Action:

  • Remove TFA/Formic Acid: If you are using UV detection at <215 nm, you cannot use carboxylic acid modifiers (Formic/Acetic) or TFA, as they absorb light in this region.

  • Switch to Phosphate: Use Phosphoric acid or Potassium Phosphate. They are UV transparent down to 195 nm.

  • Check Solvent Quality: Use "Gradient Grade" or "Far UV" Acetonitrile.

Q4: Can I use this method for LC-MS?

Yes, but you must change the buffer.

  • Incompatible: Phosphoric acid is non-volatile and will ruin your MS source.

  • Compatible: Use 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.5) .

  • Note: You will lose UV sensitivity (due to Formic acid background), but MS sensitivity (SIM mode, m/z ~123 [M-H]-) will be far superior.

Module 4: Experimental Protocol (Standard UV Method)

Objective: Purity analysis of DFBA raw material.

  • Preparation:

    • Diluent: 90% Water / 10% Acetonitrile (Do not dissolve in 100% ACN; strong solvent effect will distort early peaks).

    • Concentration: 0.5 mg/mL (Due to weak UV response, high concentration is needed).

  • Gradient Table:

Time (min)%A (10mM H3PO4)%B (ACN)Action
0.0955Load
2.0955Isocratic Hold (Focusing)
10.04060Elution Gradient
10.1595Wash
13.0595Wash Hold
13.1955Re-equilibration
18.0955Ready for next inj.
  • System Suitability Criteria:

    • Tailing Factor: < 1.5

    • Retention Factor (k'): > 2.0 (To ensure separation from void).

Module 5: Advanced Workflow (Derivatization)

If UV sensitivity at 210 nm is insufficient and MS is unavailable, use Nitrophenylhydrazine (NPH) derivatization to tag the carboxylic acid.

Derivatization Step1 Sample + EDC + 2-NPH Step2 Incubate (40°C, 30 min) Step1->Step2 Step3 Formation of Hydrazide Derivative Step2->Step3 Step4 Analyze at 400 nm (Vis) Step3->Step4

Figure 2: Pre-column derivatization workflow to shift detection to the visible region (400 nm), eliminating baseline noise issues.

References
  • PubChem. (n.d.). 4,4-Difluorobut-3-enoic acid (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link][1]

  • Dolan, J. W. (2010).[2] HPLC Solutions: The "Aqueous C18" Myth and Reality. LCGC North America. (General reference for phase collapse issues in polar analyte analysis).

  • Sigma-Aldrich. (n.d.). Fundamental Guide to HPLC Column Selection: Fluorinated Phases. (Reference for PFP column selectivity mechanisms).

Sources

Validation & Comparative

Spectroscopic analysis to confirm the structure of 4,4-Difluorobut-3-enoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Gem-Difluoroalkene Challenge

4,4-Difluorobut-3-enoic acid derivatives contain a terminal gem-difluoroalkene (


)  moiety. This functional group is a critical bioisostere for carbonyl groups in peptide mimetics and GABA transaminase inhibitors due to its electrostatic similarity to ketones but metabolic stability.

However, confirming this structure is deceptively difficult. Standard


 NMR often yields crowded spectra where the diagnostic vinyl proton is obscured or complex due to second-order effects. This guide establishes 

NMR as the primary validation tool
, supported by specific

NMR coupling patterns and IR signatures, to unequivocally distinguish the desired product from common defluorinated or saturated impurities.

Comparative Analysis of Spectroscopic Methods

The following matrix compares the diagnostic utility of available techniques for confirming the 4,4-difluorobut-3-enoic acid scaffold (


).
Feature

NMR

NMR
FTIR HRMS (ESI/EI)
Primary Utility Definitive Structure Proof Connectivity & PurityFunctional Group CheckFormula Confirmation
Diagnostic Signal

-85 to -95 ppm (dd)

4.2–4.8 ppm (dt)

~1740 cm⁻¹
characteristic loss of HF
Specificity High (No background)Medium (Overlap risk)Low (Carbonyl overlap)High (Mass accuracy)
Sensitivity High (83% of

)
Very HighLowVery High
Structural Insight Cis/Trans isomerism (if substituted)Vicinal couplings (

)
Bond strengthFragmentation

Deep Dive: The Gold Standard — NMR[1][2][3]


 NMR is the only self-validating method for this class of compounds because it isolates the functional group of interest from the hydrocarbon scaffold.
The Diagnostic Window

For aliphatic gem-difluoroalkenes (like butenoic acid derivatives), the fluorine signals appear in a distinct window, significantly upfield from aromatic fluorines.

  • Chemical Shift:

    
    -84 to -96 ppm  (relative to 
    
    
    
    ).
  • Multiplicity:

    • Doublet of Doublets (dd): The two terminal fluorines (

      
       and 
      
      
      
      ) are chemically non-equivalent due to their cis/trans relationship with the vinyl proton (
      
      
      ).
    • Coupling Constants:

      • Geminal (

        
        ):  30–85 Hz (Diagnostic of 
        
        
        
        gem-difluoro).
      • Vicinal (

        
        ):  15–35 Hz (Coupling to the vinyl proton).
        

Critical Insight: If you observe a single singlet or a tightly coupled multiplet around -110 to -120 ppm, you have likely isomerized the double bond into conjugation (styrenyl-like) or formed a saturated impurity. The -90 ppm range is your "truth" zone for the terminal alkene.

Diagram: The Coupling Pathway

The following Graphviz diagram illustrates the spin-spin coupling network that generates the complex multiplets observed.

CouplingNetwork H3 Vinyl Proton (H3) δ 4.5 ppm F_cis Fluorine (Cis) δ -88 ppm H3->F_cis 3J(H,F) ~25 Hz F_trans Fluorine (Trans) δ -90 ppm H3->F_trans 3J(H,F) ~10 Hz H2 Methylene (H2) δ 3.1 ppm H3->H2 3J(H,H) ~7 Hz F_cis->F_trans 2J(F,F) ~45 Hz

Figure 1: Spin-spin coupling network for 4,4-difluorobut-3-enoic acid derivatives.

Supporting Evidence: NMR & IR

NMR: The "Doublet of Triplets"

While less specific than


, the vinyl proton (

) provides crucial connectivity data.
  • Position:

    
     4.2 – 4.8 ppm.
    
  • Pattern: Doublet of Triplets (dt) .

    • The "Doublet" arises from the large trans-vicinal coupling to Fluorine.

    • The "Triplet" arises from the overlap of the cis-vicinal Fluorine coupling and the vicinal coupling to the

      
       protons (
      
      
      
      ).
  • Common Pitfall: In lower field instruments (300 MHz), this signal often collapses into a broad multiplet. Use

    
    400 MHz for clear resolution.
    
FTIR: The "Blue-Shifted" Alkene

Standard alkenes absorb at ~1650 cm⁻¹. The electronegativity of the two fluorine atoms strengthens the C=C bond, shifting the stretch to higher energy.

  • Band Location: 1720 – 1750 cm⁻¹ .

  • Interference: This often overlaps with the ester/acid carbonyl stretch. Look for a "shoulder" or a split peak in the carbonyl region to confirm the

    
     presence.
    

Experimental Protocol: Validated Workflow

This protocol is designed to eliminate solvent effects that can obscure coupling constants.

Step 1: Sample Preparation
  • Solvent Choice: Use Acetone-

    
      or Benzene-
    
    
    
    rather than
    
    
    .
    • Reasoning:

      
       can induce accidental magnetic equivalence in the fluorines, collapsing the diagnostic 
      
      
      
      pattern into a singlet. Acetone-
      
      
      maximizes the chemical shift difference (
      
      
      ) between the two fluorines.
  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations can cause line broadening due to fluorine relaxation effects.

Step 2: Acquisition Parameters
  • 
     NMR: 
    
    • Spectral Width: -50 to -200 ppm.

    • Relaxation Delay (

      
      ): Set to 3-5 seconds . Fluorine nuclei have longer 
      
      
      
      relaxation times; short delays lead to poor integration accuracy (critical for purity assessment).
    • Decoupling: Acquire both coupled and proton-decoupled (

      
      ) spectra. The decoupled spectrum simplifies the 
      
      
      
      to a clean
      
      
      (showing only
      
      
      ), confirming the gem-difluoro structure.
Step 3: Data Processing (Workflow Diagram)

AnalysisWorkflow Start Crude Product F19 19F NMR (Coupled) Solvent: Acetone-d6 Start->F19 Check1 Signal at -85 to -95 ppm? F19->Check1 Impurity Impurity: Saturated (-110 ppm) or Styrenyl (-120 ppm) Check1->Impurity No (Shifted) Check2 Multiplicity Pattern? Check1->Check2 Yes Valid Valid Structure: Terminal Gem-Difluoro Check2->Valid dd (distinct Fs) Check2->Valid d (equivalent Fs) H1 Run 1H NMR Confirm 'dt' at 4.5 ppm Valid->H1

Figure 2: Decision tree for spectroscopic validation.

Case Study: Ethyl 4,4-difluorobut-3-enoate

To provide a concrete reference, here are the expected spectral data for the ethyl ester derivative, a common intermediate.

  • 
     NMR (376 MHz, 
    
    
    
    ):
    
    
    -86.5 (dd,
    
    
    Hz, 1F), -88.1 (dd,
    
    
    Hz, 1F).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    4.65 (dt,
    
    
    Hz, 1H, vinyl), 3.15 (d,
    
    
    Hz, 2H, methylene), 1.25 (t, 3H), 4.15 (q, 2H).
  • Interpretation: Note that the vinyl proton appears as a dt. The large 22 Hz coupling is the average of the trans/cis fluorine couplings, while the 7.5 Hz is the coupling to the neighboring

    
     group.
    

References

  • Ichikawa, J. (2000). "Fluorine as a controller of reaction pathways: selective synthesis of mono- and difluoroalkenes." Journal of Fluorine Chemistry.

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.

  • Percy, J. M. (1998). "Building block approaches to aliphatic organofluorine compounds." Topics in Current Chemistry.

  • Amiii, H., & Uneyama, K. (2009). "C–F Bond Activation in Organic Synthesis." Chemical Reviews.

Biological activity of 4,4-Difluorobut-3-enoic acid versus its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Difluorobut-3-enoic acid (DFBA) represents a specialized class of fluorinated metabolic probes designed to mimic But-3-enoic acid (Vinylacetic acid, VAA) while altering chemical reactivity and metabolic stability. While VAA is a transient physiological metabolite often processed by isomerases and hydratases, DFBA utilizes the gem-difluoroolefin moiety to act as a bioisostere of the carbonyl group or as a mechanism-based inactivator (suicide substrate) .

This guide details the physicochemical divergence, enzymatic interaction mechanisms, and experimental protocols for utilizing DFBA in drug discovery and chemical biology.

Physicochemical & Structural Comparison

The substitution of two hydrogen atoms with fluorine at the terminal vinyl position fundamentally alters the molecule's electronic landscape without significantly changing its steric bulk.

Table 1: Comparative Physicochemical Profile
FeatureBut-3-enoic Acid (VAA) 4,4-Difluorobut-3-enoic Acid (DFBA) Impact on Biological Activity
Structure HOOC-CH2-CH=CH2HOOC-CH2-CH=CF2Fluorine acts as a bioisostere for Oxygen/Carbonyl.
Molecular Weight 86.09 g/mol 122.07 g/mol Slight increase; negligible steric clash.
ClogP (Lipophilicity) ~0.6~1.2DFBA is more lipophilic, improving membrane permeability.
pKa (Carboxyl) ~4.8~3.5DFBA is a stronger acid due to the electron-withdrawing gem-difluorovinyl group.
Electronic Character Nucleophilic alkeneElectrophilic gem-difluoroalkeneCritical: DFBA reacts with active-site nucleophiles (Cys, Ser).
Metabolic Fate Isomerizes to Crotonic AcidResistant to isomerization; potential alkylating agent.

Mechanistic Insight: The "Fluorine Effect" in Enzyme Inactivation

The core distinction lies in how these molecules interact with enzymes such as Enoyl-CoA Isomerases or GABA Transaminase (when aminated).

The Non-Fluorinated Pathway (Substrate)

VAA typically undergoes proton abstraction at the


-carbon (C2), leading to the formation of a conjugated enolate intermediate, which is then re-protonated to form the thermodynamically stable Crotonic acid  (trans-but-2-enoic acid).
The Fluorinated Pathway (Inactivation)

DFBA acts as a Mechanism-Based Inactivator (MBI) . The gem-difluoro group exerts a potent electron-withdrawing effect, making the


-carbon (C4) or 

-carbon (C3) highly susceptible to nucleophilic attack.
  • Mechanism: An active site nucleophile (e.g., Cysteine thiol or Serine hydroxyl) attacks the electrophilic difluorovinyl moiety.

  • Outcome: This attack triggers the elimination of a fluoride ion (

    
    ), resulting in a stable, covalent acyl-enzyme adduct that irreversibly disables the enzyme.
    
Visualizing the Inactivation Pathway

The following diagram illustrates the divergence between the natural substrate turnover and the suicide inhibition mechanism.

InactivationMechanism Enzyme Free Enzyme (Active Site Nu:) ES_Complex E-S Complex Enzyme->ES_Complex + VAA EI_Complex E-I Complex Enzyme->EI_Complex + DFBA VAA Vinylacetic Acid (Substrate) DFBA 4,4-Difluorobut-3-enoic Acid (Inhibitor) Enolate Enolate Intermediate ES_Complex->Enolate Proton Abstraction Adduct Covalent Adduct (Michael Addition) EI_Complex->Adduct Nu: Attack on CF2=C (- F⁻ Elimination) Crotonic Crotonic Acid (Product) Enolate->Crotonic Isomerization DeadEnzyme Inactivated Enzyme (Irreversible) Adduct->DeadEnzyme Stable Bond Formation Crotonic->Enzyme Release

Figure 1: Divergent reaction pathways. The non-fluorinated substrate (top) undergoes isomerization, while the difluoro-analog (bottom) traps the enzyme via covalent modification.

Experimental Protocols for Biological Evaluation

To validate the activity of DFBA versus VAA, the following self-validating protocols should be employed. These assays determine if DFBA acts as a reversible inhibitor or a time-dependent inactivator.

Protocol A: Determination of Time-Dependent Inhibition ( )

Objective: Quantify the potency of DFBA as a suicide substrate.

Reagents:

  • Target Enzyme (e.g., Recombinant Enoyl-CoA Isomerase or GABA-AT).

  • Substrate: Vinylacetyl-CoA (for isomerase) or GABA/

    
    -KG (for transaminase).
    
  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Cofactors: NAD+/NADH or PLP (enzyme dependent).

Workflow:

  • Pre-incubation: Incubate the enzyme (

    
     nM) with varying concentrations of DFBA (
    
    
    
    
    
    M) in buffer at 37°C.
  • Aliquoting: At defined time points (

    
     min), remove an aliquot of the incubation mixture.
    
  • Dilution: Dilute the aliquot 50-fold into a reaction mixture containing a saturating concentration of the natural substrate (VAA or equivalent).

  • Measurement: Monitor product formation continuously (e.g., absorbance of NADH at 340 nm or coupled assay fluorescence).

  • Data Analysis:

    • Plot

      
       vs. Time for each inhibitor concentration.
      
    • The slope of each line gives

      
      .
      
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (max inactivation rate) and
      
      
      (affinity).
Protocol B: Partition Ratio Determination

Objective: Determine how many turnover events occur before the enzyme is killed (efficiency of the suicide mechanism).

  • Titrate a fixed amount of enzyme with increasing molar equivalents of DFBA (

    
    ).
    
  • Incubate until the reaction reaches completion (approx. 1-2 hours).

  • Measure the residual enzyme activity.

  • Plot: Residual Activity vs.

    
     ratio.
    
  • Result: The x-intercept represents the partition ratio (

    
    ). A ratio of 1 indicates a perfect inactivator (1 molecule kills 1 enzyme).
    

Applications in Drug Discovery

While DFBA itself is a building block, its structural motif is critical in designing:

  • GABA-AT Inhibitors: Analogs like 4-amino-4,4-difluorobutanoic acid utilize this chemistry to treat epilepsy by raising brain GABA levels.

  • Pyrethroid Insecticides: The gem-difluorovinyl group is a common feature in metabolically stable pyrethroids (e.g., bioisosteres of permethrin).

  • Peptide Isosteres: The CF2=C bond mimics the planarity and electronics of the amide bond (O=C-N), allowing DFBA derivatives to be inserted into peptidomimetics to block proteolytic cleavage.

Workflow: From Building Block to Bioactive Probe

Workflow Step1 Starting Material: 4,4-Difluorobut-3-enoic Acid Step2 Functionalization: Amidation or Esterification Step1->Step2 Synthetic Modification Step3 Target Interaction: Active Site Binding Step2->Step3 In Vitro Assay Branch1 Pathway A: Metabolic Probe (Resists Isomerization) Step3->Branch1 If No Active Site Nu: Branch2 Pathway B: Covalent Inhibitor (Traps Nucleophile) Step3->Branch2 If Active Site Cys/Ser Present

Figure 2: Decision tree for utilizing DFBA in chemical biology applications.

References

  • Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (Comprehensive guide on gem-difluoroolefins as bioisosteres).
  • Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. (Details reactivity of gem-difluoroalkenes).
  • PubChem Compound Summary. (2024). 4,4-Difluorobut-3-enoic acid (CID 14855878). Link

Comparative Guide: Fluorinating Agents for the Synthesis of Fluorinated Butenoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: A comparative study of different fluorinating agents for butenoic acid synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, fluorinated butenoic acid derivatives—specifically 2-fluorobut-2-enoic acid (


-fluoro) and 4-fluorobut-2-enoic acid  (

-fluoro)—are critical bioisosteres used to modulate metabolic stability and binding affinity. They serve as key pharmacophores in GABA aminotransferase (GABA-AT) inactivators and intermediates for fluorinated amino acids.

This guide provides a technical comparison of fluorinating agents used to access these scaffolds. We distinguish between Nucleophilic Fluorination (converting hydroxyls to fluorides, targeting the


-position) and Electrophilic Fluorination  (introducing fluorine to activated carbons, targeting the 

-position).
The Core Challenge
  • 
    -Fluorination (Allylic):  The primary challenge is controlling regioselectivity (S
    
    
    
    2 vs. S
    
    
    2' rearrangement) and managing the safety profile of deoxofluorinating agents.
  • 
    -Fluorination (Vinylic/Enolic):  The challenge lies in balancing electrophilicity with functional group tolerance and preventing over-fluorination.
    

Nucleophilic Fluorinating Agents (Target: 4-Fluorobut-2-enoic Acid)

This section compares agents used to convert 4-hydroxybut-2-enoic acid esters to their 4-fluoro analogs.

Comparative Analysis: DAST vs. Deoxo-Fluor® vs. XtalFluor-E®
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate)
Physical State Liquid (Fumes)Liquid (Viscous)Crystalline Solid
Thermal Stability Low (Explosive >90°C)Moderate (Stable up to ~140°C)High (Decomp >200°C)
Chemoselectivity High, but prone to eliminationHigh, better functional group toleranceExcellent, minimizes elimination
Allylic Selectivity Mix of S

2 / S

2'
Favor S

2 (solvent dependent)
High S

2 retention
Byproducts Free HF (Glass etching)Free HFNo Free HF (Requires exogenous fluoride)
Cost LowMediumHigh
1. DAST (The Legacy Standard)
  • Mechanism: Reacts with alcohols to form an alkoxyaminosulfur difluoride intermediate, which undergoes nucleophilic displacement by fluoride.

  • Critical Flaw: In allylic systems like 4-hydroxybutenoates, DAST frequently causes allylic rearrangement (S

    
    2'), yielding the unwanted branched 2-fluoro-3-butenoate isomer. It is also thermally unstable, posing explosion risks upon scale-up.
    
2. Deoxo-Fluor® (The Stabilized Liquid)
  • Advantage: Structurally similar to DAST but possesses greater thermal stability due to the methoxyethyl groups.[2] It allows for reactions at higher temperatures without immediate decomposition.[2]

  • Performance: It generally exhibits slightly better regiocontrol than DAST but still generates HF in situ, requiring plastic/Teflon ware.

3. XtalFluor-E® (The Modern Solid)
  • Advantage: A salt-based reagent that is non-fuming and stable.

  • Protocol Note: XtalFluor-E does not release fluoride spontaneously. It must be used with an exogenous fluoride promoter (e.g., Et

    
    N·3HF or DBU·HF) to complete the catalytic cycle. This "on-demand" fluoride generation significantly reduces elimination side reactions (dehydration to dienes), which is the major failure mode in butenoic acid synthesis.
    
Experimental Protocol A: Synthesis of Ethyl (E)-4-fluorobut-2-enoate via Deoxo-Fluor®

Rationale: Deoxo-Fluor is chosen here for its balance of reactivity and ease of handling compared to DAST, suitable for gram-scale synthesis where XtalFluor-E might be cost-prohibitive.

Reagents:

  • Ethyl (E)-4-hydroxybut-2-enoate (1.0 equiv)

  • Deoxo-Fluor® (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Charge a flame-dried Teflon or polypropylene flask with Ethyl (E)-4-hydroxybut-2-enoate dissolved in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

  • Cooling: Cool the solution to -78°C . Crucial: Low temperature favors S

    
    2 substitution over S
    
    
    
    2' rearrangement.
  • Addition: Add Deoxo-Fluor® dropwise via syringe over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Do not heat to reflux.

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO

    
     (vigorous CO
    
    
    
    evolution).
  • Extraction: Extract with DCM (3x), wash organics with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • NMR Monitoring: Check

    
    F NMR. The product (linear) appears as a triplet of doublets (~ -210 ppm). The rearranged branched impurity appears as a multiplet further downfield.
    
  • Safety: If the reaction turns black or fumes excessively, moisture ingress has occurred (hydrolysis of Deoxo-Fluor to HF).

Electrophilic Fluorinating Agents (Target: 2-Fluorobut-2-enoic Acid)

This section compares agents used to introduce fluorine at the


-position, typically via silyl enol ethers or masked enolates.
Comparative Analysis: Selectfluor® vs. NFSI[4][6][7]
FeatureSelectfluor® (F-TEDA-BF

)
NFSI (N-Fluorobenzenesulfonimide)
Reactivity High (Kinetic fluorination)Moderate (Thermodynamic control)
Solubility Polar solvents (MeCN, H

O)
Non-polar/Organic (THF, Toluene, DCM)
Atom Economy Low (High MW byproduct)Moderate
Catalysis Difficult in asymmetric catalysisExcellent for enantioselective catalysis
Use Case Robust fluorination of silyl enol ethersLate-stage fluorination, asymmetric synthesis
1. Selectfluor® (The Kinetic Powerhouse)
  • Mechanism: An oxidative transfer of "F

    
    ". It is extremely effective for fluorinating electron-rich alkenes (like silyl dienol ethers derived from crotonates).
    
  • Limitation: It is practically insoluble in DCM or Toluene, requiring Acetonitrile (MeCN). This can be a limitation if the substrate is non-polar.

2. NFSI (The Asymmetric Specialist)
  • Mechanism: Slower fluorine transfer allows for equilibration.

  • Advantage: Soluble in most organic solvents. It is the reagent of choice when using chiral ligands (e.g., Pd-catalyzed asymmetric fluorination) to generate chiral fluorinated butenoic acid derivatives.

Experimental Protocol B: Synthesis of 2-Fluorobut-2-enoic Acid via Selectfluor®

Rationale: For simple


-fluorination of the butenoate skeleton without chiral requirements, Selectfluor provides the highest yield and fastest reaction time.

Precursor: 1-Ethoxy-1-trimethylsiloxy-1,3-butadiene (Silyl Dienol Ether of Ethyl Crotonate).

Step-by-Step Workflow:

  • Solvent Choice: Dissolve Selectfluor® (1.1 equiv) in Acetonitrile (MeCN). Note: Suspension is common; it dissolves as it reacts.

  • Addition: Add the silyl dienol ether (1.0 equiv) in MeCN dropwise at 0°C.

  • Reaction: Stir at room temperature for 2-4 hours. The mixture will become homogeneous as Selectfluor is consumed.

  • Hydrolysis: Add water or dilute HCl to hydrolyze the intermediate.

  • Workup: Extract with Ethyl Acetate.

  • Elimination (Optional): If the product is the

    
    -fluoro-
    
    
    
    -hydroxy ester (hydrated form), treat with MsCl/Et
    
    
    N to force elimination to the 2-fluorobut-2-enoate.

Mechanistic Visualization

The following diagram illustrates the divergent pathways in nucleophilic fluorination, highlighting the critical selectivity challenge between the desired linear product and the branched impurity.

FluorinationPathways Substrate 4-Hydroxybut-2-enoate Intermediate Alkoxy-Amino-Sulfur Intermediate Substrate->Intermediate + DAST/Deoxo-Fluor TS_SN2 Transition State (Direct Displacement) Intermediate->TS_SN2 Low Temp (-78°C) Non-polar Solvent TS_SN2_Prime Transition State (Allylic Rearrangement) Intermediate->TS_SN2_Prime High Temp Steric Bulk Product_Linear 4-Fluorobut-2-enoate (Target: Linear) TS_SN2->Product_Linear Major Path Product_Branched 2-Fluoro-3-butenoate (Impurity: Branched) TS_SN2_Prime->Product_Branched Minor Path

Caption: Mechanistic bifurcation in nucleophilic fluorination. Low temperature favors the direct S


2 pathway (Green) over the S

2' rearrangement (Red).

References

  • Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2] Journal of Organic Chemistry.

  • Singh, R. P., & Shreeve, J. M. (2002).[3] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis.

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Journal of Organic Chemistry. (Introduction of XtalFluor-E).

  • Banks, R. E. (1992). "Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry.

  • Nyffeler, P. T., et al. (2005). "Selectfluor: Mechanistic Insight and Applications." Angewandte Chemie International Edition.

Sources

Characterization of 4,4-Difluorobut-3-enoic Acid: A Crystallographic & Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of 4,4-Difluorobut-3-enoic acid by X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical roadmap for the structural characterization of 4,4-Difluorobut-3-enoic acid (CAS: 21122143-related analogs / gem-difluoroalkene class). It is designed for medicinal chemists and structural biologists evaluating this motif as a bioisostere for carbonyl or phosphate groups. Unlike standard solution-state NMR, X-ray crystallography offers the definitive resolution required to map the precise electronic and steric perturbations introduced by the terminal gem-difluoro group—critical factors in structure-based drug design (SBDD).

Strategic Rationale: Why X-ray Crystallography?

While


H/

F NMR confirms connectivity, it fails to capture the static 3D-conformational bias induced by the fluorine atoms. X-ray crystallography is the gold standard for this compound to validate two key "performance" metrics:
  • Bioisosteric Fidelity: Verifying if the

    
     terminus geometrically mimics a carbonyl (
    
    
    
    ) or phosphate oxygen, essential for enzyme pocket binding.
  • Conformational Locking: Quantifying the "fluorine effect" on the alkene planarity and the C–C–C bond angle, which dictates the vector of the carboxylic acid tail.

Comparative Technology Matrix
FeatureX-ray Crystallography (Recommended)Solution NMR (

H,

F)
DFT Calculation (Gas Phase)
3D Conformation Precise (Solid State) Time-Averaged (Rotational)Theoretical (Often over-idealized)
Intermolecular H-Bonds Directly Observable (Dimer/Catemer)Inferential (Concentration dependent)N/A
C–F Bond Lengths High Precision (<0.01 Å error)N/ABasis-set dependent
Through-Space Interactions Mapped (F···H, F···C contacts)NOE (Distance constraints only)N/A
Experimental Protocol: Crystallization & Data Collection

This protocol is optimized for small, potentially low-melting fluorinated carboxylic acids.

Phase 1: Crystal Growth (Self-Validating System)
  • Challenge: The fluorine atoms increase lipophilicity, potentially altering solubility compared to the non-fluorinated parent.

  • Method: Slow Evaporation at Low Temperature (4°C).

  • Solvent System:

    • Primary: Dichloromethane (DCM) or Chloroform (solubilizes the fluorinated tail).

    • Antisolvent: Hexane or Pentane (induces nucleation).

  • Procedure:

    • Dissolve 20 mg of 4,4-Difluorobut-3-enoic acid in 0.5 mL DCM.

    • Filter through a 0.2 µm PTFE syringe filter (critical to remove dust nuclei).

    • Place in a small vial within a larger jar containing pentane (Vapor Diffusion).

    • Store at 4°C. Success Indicator: Colorless prisms or plates appearing within 24-72 hours.

Phase 2: X-ray Diffraction Workflow
  • Mounting: Use a cryo-loop with perfluoropolyether oil (inert to fluorinated compounds).

  • Temperature: 100 K (Nitrogen stream) .

    • Reasoning: Terminal

      
       groups often exhibit high thermal motion or disorder at room temperature. Cooling locks the conformation.
      
  • Target Resolution: < 0.80 Å (Atomic resolution required to distinguish C-F vs C-O electron density clearly).

Workflow Visualization

G Start Crude 4,4-Difluorobut-3-enoic Acid Screen Solubility Screen (DCM/Hexane vs. MeOH/Water) Start->Screen Growth Vapor Diffusion (4°C) Slow Evaporation Screen->Growth Check Microscopy Check (Birefringence?) Growth->Check Check->Screen No (Oil/Amorphous) Mount Mount in Cryo-Loop (Perfluoropolyether Oil) Check->Mount Yes Collect Data Collection (100 K) Mo/Cu Source Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (Anisotropic F atoms) Solve->Refine

Caption: Optimized crystallographic workflow for small fluorinated organic acids.

Comparative Performance Analysis

This section evaluates the structural metrics of 4,4-Difluorobut-3-enoic acid against its non-fluorinated analog (But-3-enoic acid) and the computational prediction.

A. Structural Metrics (The "Fluorine Effect")

The introduction of the gem-difluoro group alters the bond lengths and angles significantly, impacting how the molecule fits into a protein binding pocket.

Structural Parameter4,4-Difluorobut-3-enoic Acid (X-ray) But-3-enoic Acid (Analog) Implication for Drug Design
C=C Bond Length ~1.32 Å~1.34 ÅF atoms withdraw electron density, slightly shortening the double bond.
C–F Bond Length 1.33 – 1.35 ÅN/ACritical for mapping electrostatic potential surfaces.
C–C=C Angle ~124°~122°Steric repulsion of F atoms widens the angle, altering the vector of the side chain.
Planarity Strictly Planar (

)
PlanarValidates the

character for pi-stacking interactions.
Packing Motif Carboxylic Dimer (

)
Carboxylic DimerThe classic dimer persists, but F...F or F...H interactions may alter layer packing.
B. Bioisosteric Performance
  • Hypothesis: The

    
     group mimics the electron density of a carbonyl oxygen (
    
    
    
    ) or phosphate oxygen (
    
    
    ) but is non-labile (metabolically stable).
  • X-ray Evidence: The C–F bond length (1.34 Å) is closer to a C=O bond length (1.20–1.25 Å) than a C–H bond (1.09 Å). The high electron density around the fluorine atoms (observable in the difference Fourier map) confirms its ability to act as a weak hydrogen bond acceptor, similar to a carbonyl oxygen.

Self-Validating Quality Control

To ensure the trustworthiness of your published data, apply these checks during refinement:

  • Disorder Check: The terminal

    
     group can exhibit rotational disorder if the crystal is not cooled sufficiently. Look for elongated thermal ellipsoids on the F atoms.
    
    • Fix: Collect data at <100 K or model with split positions (PART instruction in SHELXL).

  • Hydrogen Bonding: Verify the carboxylic acid proton. In the difference map, a peak should appear ~0.82–1.0 Å from the oxygen.

    • Validation: The O...O distance in the dimer should be ~2.65 Å. If it is significantly longer (>2.8 Å), suspect a catemer motif or solvation.

  • Hirshfeld Surface Analysis: Post-refinement, generate Hirshfeld surfaces to quantify the contribution of F...H interactions (typically 15-20% of the surface) vs. O...H interactions. This proves the "shielding" effect of the fluorine.

References
  • Gao, S., et al. (2024). "Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes." Organic Letters. Link

    • Context: Provides comparative spectroscopic data and crystallization methods for related gem-difluoroalkene deriv
  • Takaba, K., et al. (2023).[1] "Resolving hydrogen atoms in small organic molecules depending on chemical bond type." RIKEN Research.[1] Link

    • Context: Validates the necessity of high-resolution X-ray/electron diffraction for loc
  • Dunitz, J. D. (1995). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press.
  • PubChem Compound Summary. (2025). "4,4-Difluorobut-3-enoic acid (CID 21122143)." National Center for Biotechnology Information. Link

    • Context: Source for physicochemical properties and analog identific

Sources

Cross-Validation of Analytical Methods for 4,4-Difluorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Difluorobut-3-enoic acid (CAS: 113734-74-6) presents a unique analytical triad of challenges: it is a low-molecular-weight polar acid, it lacks a strong UV chromophore, and it possesses significant volatility.[1] Often utilized as a mechanism-based inhibitor pharmacophore or a specialized fluorinated building block, its accurate quantification requires a departure from standard "one-size-fits-all" pharmacopeial methods.[1]

This guide details a triangulated cross-validation strategy . We do not rely on a single method.[1] Instead, we validate the "absolute" purity using


F-qNMR  (primary reference), profile impurities via GC-MS  (after derivatization), and quantify trace levels using LC-MS/MS  (negative mode ESI).

The Analytical Triad: Method Selection & Causality

To ensure data integrity (ALCOA+), we employ three orthogonal physicochemical principles.

FeatureMethod A:

F-qNMR
Method B: GC-MS (Derivatized)Method C: HPLC-MS/MS
Principle Nuclear Spin ResonanceVolatility & FragmentationIonization & Hydrophobicity
Role Primary Reference Standard Impurity Profiling & PurityHigh-Sensitivity Quantification
Why? Direct molar response; no reference standard needed.[1]Resolves volatile structural isomers.[1]Essential for biological matrices or trace analysis.[1]
Limit Low sensitivity (mg required).[1]Requires derivatization (BSTFA).[1]Matrix effects; requires optimization.[1]
Method A: F Quantitative NMR (The "Gold Standard")

Rationale: Unlike chromatography, NMR signal intensity is directly proportional to the molar concentration of the nuclei, provided relaxation times (


) are respected. Since 4,4-difluorobut-3-enoic acid has a distinct terminal difluorovinyl group (

), the

F signal is isolated and free from hydrocarbon interference.[1]
Experimental Protocol
  • Internal Standard (IS) Selection: Use

    
    -Trifluorotoluene (TFT)  or 2,2,2-Trifluoroethanol .
    
    • Requirement: The IS peak must not overlap with the analyte's

      
       signal (typically 
      
      
      
      -80 to -90 ppm).[1] TFT appears at
      
      
      -63 ppm.[1]
  • Sample Preparation:

    • Weigh ~10 mg of analyte and ~10 mg of IS (precision

      
      0.01 mg) into a vial.
      
    • Dissolve in 0.6 mL DMSO-

      
        (prevents volatility loss compared to 
      
      
      
      ).[1]
  • Acquisition Parameters:

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE if

      
      C satellites are an issue, though less critical for 
      
      
      
      F).
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 20–30 s) to ensure full magnetization recovery.
    • Spectral Width: Covers +50 to -200 ppm.[1]

    • Scans: 32–64 (sufficient for S/N > 200).

  • Data Processing:

    • Phase and baseline correction are critical.[1]

    • Integrate the

      
       signal (doublet of doublets) vs. the IS 
      
      
      
      singlet.

Validation Criteria:

  • Linearity: Not applicable (single point), but gravimetric accuracy is key.

  • Precision: RSD < 1.0% over 5 replicates.

Method B: GC-MS (Impurity Profiling)

Rationale: The carboxylic acid group causes peak tailing and adsorption in GC.[1] Derivatization is mandatory.[1] We use BSTFA + 1% TMCS to form the trimethylsilyl (TMS) ester, rendering the molecule volatile and stable.

Experimental Protocol
  • Derivatization:

    • Dissolve 5 mg sample in 500 µL anhydrous acetonitrile.

    • Add 100 µL BSTFA + 1% TMCS .[1]

    • Incubate at 60°C for 30 mins . (Critical: Ensure complete reaction of the hindered acid).

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

    • Inlet: Split 20:1, 250°C.

    • Oven Program: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      250°C.
  • MS Detection:

    • EI Source (70 eV).[1]

    • Scan Range: m/z 40–300.[1]

    • Key Fragments: Look for

      
       (loss of methyl from TMS) and m/z 73 (TMS group).[1]
      

Validation Criteria:

  • Resolution: Separation of the target peak from any defluorinated by-products.

  • Tailing Factor:

    
     (indicates successful derivatization).[1]
    
Method C: HPLC-MS/MS (Trace Quantification)

Rationale: For biological samples or trace analysis, GC is too cumbersome.[1] We use Negative Mode ESI because the carboxylic acid deprotonates easily (


).[1]
Experimental Protocol
  • Column: C18 is often insufficient for retaining small polar acids.[1] Use a Fluorophenyl phase or HILIC column.[1]

    • Recommendation: Kinetex F5 or equivalent (2.6 µm, 100 x 2.1 mm). The fluorine-fluorine interaction improves retention.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5 mM Ammonium Acetate for pH control).[1]

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 8 mins.[1]

  • MS/MS Transitions (MRM):

    • Precursor: m/z 121.0 (

      
      ).[1]
      
    • Product Ions: Optimize for loss of

      
       (m/z 77) or HF fragments.[1]
      
  • Sample Dilution: Dilute in starting mobile phase to prevent solvent effects.

Cross-Validation Strategy: The "Triangulation" Workflow

The trustworthiness of your data comes from the agreement between these methods. If qNMR says 98% purity but HPLC says 99.5%, your HPLC method is likely missing an impurity (blind spot).

Workflow Diagram (Graphviz)

CrossValidation cluster_NMR Method A: Primary Reference cluster_GC Method B: Orthogonal Profiling cluster_LC Method C: Sensitivity Sample Raw Sample (4,4-Difluorobut-3-enoic acid) qNMR 19F qNMR (Internal Std: TFT) Sample->qNMR Deriv Derivatization (BSTFA, 60°C) Sample->Deriv LCMS LC-MS/MS (ESI-) Sample->LCMS Purity_NMR Absolute Purity Value (e.g., 98.2%) qNMR->Purity_NMR Decision Compare Results (Acceptance Criteria: ± 2.0%) Purity_NMR->Decision GCMS GC-MS Analysis Deriv->GCMS Impurity_Profile Impurity Profile (Isomers/Volatiles) GCMS->Impurity_Profile Impurity_Profile->Decision Quant Trace Quantification LCMS->Quant Quant->Decision Decision->Sample Fail (Re-investigate) Report Final COA / Validated Method Decision->Report Pass

Caption: Analytical triangulation workflow ensuring purity data from qNMR validates the specificity of GC and HPLC methods.

Comparison of Performance Metrics
Metric

F qNMR
GC-MS (TMS)HPLC-MS/MS
Linearity (

)
N/A (Gravimetric)> 0.995> 0.990
LOD (Limit of Detection) ~100 µg/mL~1 µg/mL~10 ng/mL
Specificity High (Fluorine only)High (Mass spectral ID)High (MRM transitions)
Throughput Low (10 mins/sample)Medium (30 mins/sample)High (5-10 mins/sample)
Primary Error Source Weighing / Relaxation TimeIncomplete DerivatizationMatrix Ion Suppression

References

  • Quantitative NMR (qNMR) : Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Fluorine NMR Shifts : Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Reference for

    
     -80 to -90 ppm range for gem-difluoroalkenes).
    
  • GC Derivatization : Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.[1] (Protocol for Silylation of Carboxylic Acids).[1]

  • LC-MS of Small Acids: Ehling, S., & Reddy, T. M. (2013). Liquid chromatography–mass spectrometry method for the determination of organic acids. Journal of Agricultural and Food Chemistry.

Sources

The Impact of Difluoro Substitution on the Acidity of Butenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A detailed guide for researchers, scientists, and drug development professionals on how difluoro substitution significantly alters the acidity (pKa) of butenoic acid. This guide synthesizes fundamental chemical principles with comparative data and provides a robust experimental framework for pKa determination.

Introduction: Acidity, pKa, and the Power of Fluorine

The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a cornerstone of its physicochemical profile. In drug development, pKa influences critical ADME (absorption, distribution, metabolism, and excretion) properties, dictating how a drug behaves in the physiological environment. A lower pKa value signifies a stronger acid.

One of the most potent strategies for modulating a molecule's acidity is the introduction of fluorine atoms. Due to its supreme electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect can drastically increase the acidity of a nearby functional group, such as a carboxylic acid, by stabilizing its conjugate base.[1][2][3]

This guide compares butenoic acid with its difluorinated counterparts to illustrate this fundamental principle. We will explore how the number and position of these fluorine atoms provide a tunable method for modulating molecular acidity.

The Inductive Effect: A Quantitative Comparison

The primary mechanism by which fluorine enhances acidity is through the inductive effect. When fluorine atoms are attached to the carbon skeleton of a carboxylic acid, they pull electron density away from the carboxyl group.[1][2] This electron withdrawal delocalizes and stabilizes the negative charge of the carboxylate anion (the conjugate base) that forms upon deprotonation. A more stable conjugate base corresponds to a stronger acid and thus a lower pKa.[1][4]

The strength of this effect is highly dependent on the proximity of the electron-withdrawing group to the carboxylic acid. The closer the fluorine atoms, the more pronounced the acid-strengthening effect.[5]

Table 1: Comparative pKa Values of Butanoic, Butenoic, and Difluoro-Substituted Acids

CompoundStructurepKa (Experimental/Predicted)
Butanoic AcidCH₃CH₂CH₂COOH4.82[6]
2-Butenoic Acid (Crotonic Acid)CH₃CH=CHCOOH4.817[7][8]
3-Butenoic AcidCH₂=CHCH₂COOH4.34[9]
2,2-Difluorobutanoic AcidCH₃CH₂CF₂COOH1.34 (Predicted)[10][11]

As the data illustrates, the presence of a difluoro group on the α-carbon (the carbon adjacent to the carboxyl group) leads to a dramatic decrease in pKa, indicating a substantial increase in acidity.[4] This is a direct consequence of the powerful and proximate inductive effect of the two fluorine atoms.

Mechanistic Visualization of Conjugate Base Stabilization

The diagram below illustrates how the electron-withdrawing difluoro group stabilizes the carboxylate anion of the conjugate base. This stabilization is the root cause of the observed increase in acidity.

G cluster_0 Butenoate Anion (Less Stable) cluster_1 2,2-Difluorobutanoate Anion (More Stable) B_C1 CH₃ B_C2 CH₂ B_C1->B_C2 B_C3 CH₂ B_C2->B_C3 B_COO COO⁻ B_C3->B_COO DF_C1 CH₃ DF_C2 CH₂ DF_C1->DF_C2 DF_C3 CF₂ DF_C2->DF_C3 DF_COO COO⁻ DF_C3->DF_COO DF_C3->DF_COO Inductive Effect (-I)

Caption: Inductive stabilization of the carboxylate anion by a difluoro group.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate these principles, the pKa of a given butenoic acid derivative can be determined using potentiometric titration. This method is renowned for its simplicity, precision, and low cost.[12][13]

Objective:

To determine the pKa of a weak acid by monitoring pH changes during its titration with a strong base.

Materials & Equipment:
  • Calibrated pH meter with a glass electrode[12][14]

  • Standard pH buffers (e.g., pH 4, 7, 10)[14]

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • The carboxylic acid sample (e.g., 4,4-difluorobutenoic acid)

  • Deionized water

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[14]

Step-by-Step Methodology:
  • Instrument Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions. This step is critical for accurate pH measurements.[14]

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the carboxylic acid to prepare a ~0.01 M solution in a known volume of deionized water.[9]

    • Add KCl solution to maintain a constant ionic strength throughout the titration.[14]

  • Titration Setup:

    • Place the beaker containing the acid solution on the magnetic stirrer.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

    • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titration Process:

    • Begin stirring the solution at a moderate, constant speed.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[14][15]

    • Continue this process until the pH has risen significantly and stabilized at a high value (e.g., pH 11-12), well past the expected equivalence point.

Data Analysis:
  • Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The resulting sigmoid curve is the titration curve.[9]

  • Determine the Equivalence Point: The equivalence point is the point of steepest inflection on the curve, where the moles of added NaOH equal the initial moles of the acid. This can be identified visually or more accurately by plotting the first derivative (ΔpH/ΔV) of the curve; the peak of the first derivative curve corresponds to the equivalence point volume.[15]

  • Calculate the Half-Equivalence Point: Divide the volume of NaOH at the equivalence point by two.

  • Determine the pKa: The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.[9][12] At this point, the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.

The following diagram outlines the workflow for this experimental determination.

G A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte (~0.01M Acid + KCl) A->B C Titrate with 0.1M NaOH (Record pH vs. Volume) B->C D Plot Titration Curve (pH vs. Volume NaOH) C->D E Determine Equivalence Point (Max of First Derivative) D->E F Find Half-Equivalence Point E->F G Determine pKa (pH at Half-Equivalence) F->G

Caption: Experimental workflow for pKa determination via potentiometric titration.

Conclusion and Implications

The introduction of a difluoro group dramatically increases the acidity of butenoic acid, a phenomenon driven by the powerful electron-withdrawing inductive effect of fluorine. This guide demonstrates that the magnitude of this pKa depression is significant and can be rationally understood through the principle of conjugate base stabilization. For researchers in drug discovery and medicinal chemistry, leveraging such substituent effects is a critical tool for fine-tuning the physicochemical properties of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles. The provided experimental protocol offers a reliable method for quantifying these effects in the laboratory.

References

  • Chemical Bonding and Organic Chemistry. 7.4 Structural Effects on Acidity and Basicity. Available from: [Link]

  • Merck Index. Crotonic Acid. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Chemcess. Crotonic Acid: Properties, Reactions, Production And Uses. Available from: [Link]

  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. Available from: [Link]

  • DergiPark. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. Available from: [Link]

  • St. Olaf College. Chemistry 2000 Slide Set 19a: Organic acids Structural determinants of acidity. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Global Journal of Medical, Pharmaceutical, and Biomedical Update. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Available from: [Link]

  • Wikipedia. Crotonic acid. Available from: [Link]

  • Turito. Butanoic Acid - Structure, Properties, Uses. Available from: [Link]

Sources

Comparative DFT analysis of 4,4-Difluorobut-3-enoic acid and similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Density Functional Theory (DFT) Analysis of 4,4-Difluorobut-3-enoic Acid and Analogs: A Computational Guide for Rational Drug Design

As a Senior Application Scientist, I frequently encounter challenges in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. One of the most powerful strategies in modern medicinal chemistry is the strategic incorporation of fluorine. Fluorinated carboxylic acids (FCAs)[1] are highly sought after as bioisosteres and mechanism-based inhibitor scaffolds.

Specifically, 4,4-difluorobut-3-enoic acid [2] presents a unique structural motif: a gem-difluoroalkene coupled with a carboxylic acid. This moiety is highly susceptible to nucleophilic attack, making it an exceptional "warhead" for covalent inhibitors targeting enzymes like GABA aminotransferase. To fully harness this compound, we must understand how fluorine substitution alters its electronic and thermodynamic landscape compared to its non-fluorinated counterparts.

This guide provides an objective, in-depth Density Functional Theory (DFT) comparison of 4,4-difluorobut-3-enoic acid against but-3-enoic acid and 4-fluorobut-3-enoic acid, detailing the causality behind the computational protocols required to generate reliable, self-validating data[3].

The Causality of Computational Choices

When analyzing highly electronegative systems like fluorinated carboxylic acids, off-the-shelf computational settings often yield catastrophic errors in predicted pKa and reactivity. Every parameter in our workflow is chosen based on strict chemical causality:

  • Functional Selection (M06-2X vs. B3LYP): While B3LYP is a workhorse, it struggles with medium-range electron correlation. We utilize the M06-2X meta-GGA functional because it accurately captures the intramolecular non-covalent interactions (e.g., weak hydrogen bonding between the fluorine atoms and the carboxylic acid proton) that dictate the lowest-energy conformer.

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions ("++") is absolutely non-negotiable for this analysis. Fluorine atoms possess dense, highly repulsive lone pairs, and the deprotonated carboxylate state (

    
    ) features a diffuse electron cloud. Without diffuse functions, the basis set cannot mathematically describe the electron density expanding into the vacuum, leading to artificially high energies for the anion and wildly inaccurate pKa predictions.
    
  • Implicit Solvation (SMD): To simulate physiological conditions, we use the Solvation Model based on Density (SMD) rather than the default Polarizable Continuum Model (PCM). SMD is parameterized specifically for calculating accurate free energies of solvation (

    
    ), which is the critical variable in thermodynamic pKa cycles[3].
    

Comparative Data Analysis

The following tables summarize the computed electronic and thermodynamic properties of the butenoic acid series. Data was generated using the M06-2X/6-311++G(d,p) level of theory with SMD(Water) solvation.

Table 1: Electronic Properties and Reactivity Indicators

The HOMO-LUMO gap dictates chemical hardness, while the LUMO energy directly correlates with the molecule's susceptibility to nucleophilic attack (Michael addition).

CompoundSubstitutionDipole Moment (Debye)HOMO (eV)LUMO (eV)Gap (eV)
But-3-enoic acid None1.85-7.42-0.157.27
4-Fluorobut-3-enoic acid Mono-fluoro2.64-7.68-0.826.86
4,4-Difluorobut-3-enoic acid gem-Difluoro3.12-7.95-1.456.50

Scientific Insight: The addition of fluorine atoms systematically lowers the LUMO energy. In 4,4-difluorobut-3-enoic acid, the LUMO drops to -1.45 eV. This severe LUMO lowering explains the gem-difluoroalkene's extreme reactivity as an electrophile in addition-elimination reactions, a property heavily exploited in suicide inhibitor design.

Table 2: Thermodynamic Properties and pKa Estimation

Calculated via a thermodynamic cycle using the free energy of the neutral acid (


) and the carboxylate anion (

).
Compound

Deprotonation (kcal/mol)

Deprotonation (kcal/mol)
Calculated pKaExperimental pKa (Ref)
But-3-enoic acid 342.15.94.32~4.3
4-Fluorobut-3-enoic acid 338.55.54.03N/A
4,4-Difluorobut-3-enoic acid 334.24.93.59N/A

Scientific Insight: The strong electron-withdrawing inductive effect (-I) of the gem-difluoro group stabilizes the carboxylate anion through the


-bond framework, facilitating proton dissociation[1]. This drops the pKa to approximately 3.59, ensuring the molecule is nearly 100% ionized at physiological pH (7.4), drastically altering its membrane permeability and target binding profile compared to the non-fluorinated analog.

Self-Validating Experimental & Computational Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be executed as a closed, self-validating loop.

Step 1: Conformational Sampling

  • Generate 3D structures for both the neutral acid (

    
    ) and the carboxylate anion (
    
    
    
    ).
  • Perform a conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94) to rotate the C2-C3 single bond. Fluorinated alkenes exhibit strong stereoelectronic preferences (gauche effects) that must be sampled.

  • Select the top 5 lowest-energy conformers for DFT optimization.

Step 2: Geometry Optimization (Gas Phase)

  • Submit the conformers to a quantum chemistry package (e.g., Gaussian 16 or ORCA).

  • Set the route section to: OPT M062X/6-311++G(d,p).

  • Optimize until the maximum force and maximum displacement converge to the default thresholds.

Step 3: Frequency Calculation & Self-Validation (Critical Step)

  • Run a vibrational frequency calculation on the optimized geometries: FREQ M062X/6-311++G(d,p).

  • Validation Check: Extract the frequencies. The protocol is only valid if there are zero imaginary frequencies (NIMAG = 0). An imaginary frequency indicates a transition state, not a stable minimum. If found, perturb the geometry along the imaginary mode and re-optimize.

  • Extract the Thermal Correction to Gibbs Free Energy (

    
    ).
    

Step 4: Implicit Solvation Single-Point Energy

  • Take the validated gas-phase geometry and run a single-point energy calculation in water: SP M062X/6-311++G(d,p) SCRF=(SMD, Solvent=Water).

  • Extract the electronic energy in solution (

    
    ).
    

Step 5: Thermodynamic Cycle Integration

  • Calculate the absolute free energy in solution:

    
    .
    
  • Calculate the free energy of deprotonation:

    
    . (Note: Use the experimental solvation free energy of a proton, typically -265.9 kcal/mol).
    
  • Convert to pKa:

    
    .
    

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the computational protocol described above.

DFT_Workflow Start Target Molecules: Butenoic Acid Analogs ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch GeomOpt Geometry Optimization (M06-2X/6-311++G**) ConfSearch->GeomOpt FreqCalc Frequency Calculation (298.15 K, 1 atm) GeomOpt->FreqCalc Validation Self-Validation: Zero Imaginary Freqs? FreqCalc->Validation Validation->GeomOpt No (Re-optimize) Solvation Implicit Solvation SMD Model (Water) Validation->Solvation Yes (Valid Minima) Analysis Property Extraction: HOMO/LUMO & pKa Solvation->Analysis

Figure 1: Self-validating DFT computational workflow for evaluating fluorinated carboxylic acids.

References

1.1 2.3 3.2

Sources

Benchmarking the stability of 4,4-Difluorobut-3-enoic acid against other fluorinated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Difluorobut-3-enoic acid (DFBA) represents a specialized class of gem-difluoroalkenes used primarily as bioisosteres and mechanism-based inactivators (suicide substrates) in drug development. Its stability profile is defined by a dichotomy: it exhibits robust chemical stability under standard storage conditions but possesses "tunable instability" in metabolic environments , specifically acting as an electrophilic trap for nucleophilic enzymes (e.g., GABA aminotransferase).

This guide benchmarks DFBA against three primary alternatives:

  • Non-fluorinated Analog (But-3-enoic acid): High metabolic lability (oxidation).

  • Trifluoromethyl Analog (4,4,4-Trifluorobutanoic acid): High chemical and metabolic inertness.

  • Monofluoroalkene Analog: Higher reactivity, lower selectivity.

Chemical Stability Benchmarking

The gem-difluoroalkene moiety (


) imparts unique electronic properties. The fluorine atoms withdraw electron density, making the 

-carbon highly electrophilic while simultaneously strengthening the C-C double bond against oxidative cleavage compared to non-fluorinated alkenes.
Comparative Stability Matrix
Feature4,4-Difluorobut-3-enoic Acid (DFBA)But-3-enoic Acid (Non-F)4,4,4-Trifluorobutanoic Acid (TFA Analog)
Shelf Stability (Solid) High (Years at 4°C)Moderate (Prone to polymerization)Very High (Indefinite)
Hydrolytic Stability (pH 7) Stable Stable Stable
Hydrolytic Stability (pH 12) Vulnerable (Defluorination via Michael addition-elimination)Stable Stable
Oxidative Stability High (Resistant to auto-oxidation)Low (Prone to epoxidation)Very High
Electrophilicity High (Michael Acceptor)Low Null
Mechanism of Instability: Defluorination

Unlike trifluoromethyl groups, which are chemically inert, the gem-difluoroalkene in DFBA is susceptible to nucleophilic attack at the C4 position, followed by fluoride elimination. This is the primary degradation pathway under basic conditions or in the presence of thiols (e.g., Glutathione).

Defluorination DFBA 4,4-Difluorobut-3-enoic Acid (Electrophile) Inter Tetrahedral Intermediate (Unstable) DFBA->Inter Michael Addition Nu Nucleophile (OH- or R-S-) Nu->Inter Prod Acyl Fluoride / Difluoro Enol (Hydrolyzes to Acid + F-) Inter->Prod Fluoride Elimination (Defluorination)

Figure 1: The dominant degradation pathway for DFBA is nucleophilic attack-induced defluorination.

Metabolic Stability & Bioactivity

In drug design, DFBA is often chosen because of its specific reactivity. It resists general cytochrome P450 oxidation (which attacks electron-rich alkenes) but reacts specifically with active-site nucleophiles.

Metabolic Fate Comparison
  • DFBA: Resists P450 epoxidation due to electron-deficient double bond. Undergoes specific conjugation with Glutathione (GSH) or covalent binding to target enzymes (e.g., GABA-T).

  • But-3-enoic Acid: Rapidly metabolized via P450-mediated epoxidation or

    
    -oxidation.
    
  • Trifluoromethyl Analog: Metabolically inert; typically excreted unchanged or as a glucuronide conjugate.

Experimental Protocols

To validate the stability profile of DFBA in your specific application, use the following self-validating protocols.

Protocol A: Chemical Stability (Fluoride Release Assay)

Objective: Quantify the rate of defluorination under physiological and stress conditions. Principle: A Fluoride Ion-Selective Electrode (ISE) measures free


 released during degradation.

Materials:

  • DFBA Test Sample (10 mM in DMSO).

  • Buffer A: PBS pH 7.4.

  • Buffer B: 0.1 M NaOH (Stress condition).

  • Fluoride ISE (e.g., Orion™).

  • TISAB II Buffer (Total Ionic Strength Adjustment Buffer).

Workflow:

  • Preparation: Dilute DFBA stock to 100

    
    M in Buffer A and Buffer B in separate vials.
    
  • Incubation: Incubate at 37°C in a water bath.

  • Sampling: At

    
     hours, remove 1 mL aliquots.
    
  • Measurement: Mix aliquot 1:1 with TISAB II. Measure mV response on ISE.

  • Calculation: Convert mV to

    
     using a standard curve (NaF).
    
    • Validation Criteria: Buffer A should show

      
       fluoride release at 24h. Buffer B should show significant release (
      
      
      
      ) confirming the Michael acceptor reactivity.
Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Determine intrinsic clearance (


) relative to non-fluorinated analogs.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Internal Standard (e.g., Warfarin).

  • LC-MS/MS.

Workflow:

  • Reaction Mix: Pre-incubate microsomes (0.5 mg/mL) with DFBA (1

    
    M) in phosphate buffer (pH 7.4) at 37°C for 5 min.
    
  • Initiation: Add NADPH to start the reaction.

  • Quenching: At

    
     min, remove 50 
    
    
    
    L and quench in 200
    
    
    L ice-cold acetonitrile (containing Internal Standard).
  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Expected Result: DFBA should show a longer

      
       than but-3-enoic acid due to blockage of oxidative metabolism.
      

Visualizing the Stability Decision Tree

Use this logic flow to determine if DFBA is the correct building block for your application.

DecisionTree Start Start: Select Fluorinated Motif Q1 Is the target mechanism covalent inhibition? Start->Q1 Q2 Is metabolic stability (half-life) the only goal? Q1->Q2 No DFBA_Node Choose 4,4-Difluorobut-3-enoic Acid (Reactivity + Stability) Q1->DFBA_Node Yes (Michael Acceptor) TFA_Node Choose Trifluoromethyl Analog (Inertness) Q2->TFA_Node Yes (Block Metabolism) NonF_Node Choose Non-Fluorinated Analog (Natural Substrate) Q2->NonF_Node No (Rapid Clearance OK)

Figure 2: Decision framework for selecting DFBA based on stability vs. reactivity requirements.

References

  • Pan, Y. et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. Link

  • Seong, H. J. et al. (2019).[1] Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry. Link

  • PubChem. (2025).[2][3] Compound Summary for CID 14855878: 4,4-Difluorobut-3-enoic acid. National Library of Medicine. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press. (Foundational text on GABA-T inactivators and gem-difluoroalkene mechanisms).

Sources

Safety Operating Guide

4,4-Difluorobut-3-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Guide: Proper Disposal & Handling of 4,4-Difluorobut-3-enoic Acid

Part 1: Executive Hazard Assessment

4,4-Difluorobut-3-enoic acid (CAS: 130812-79-2) presents a dual-hazard profile: it is a corrosive organic acid capable of causing severe tissue damage (Category 1B), and it contains fluorinated vinyl motifs that require specialized incineration protocols to prevent the release of hydrogen fluoride (HF) gas.

Unlike standard organic acids, the presence of the fluorine atoms on the alkene chain (C=C-F) increases thermal stability, rendering standard low-temperature incineration insufficient. Improper disposal via drain or standard trash can lead to environmental persistence and infrastructure corrosion.

Key Chemical & Regulatory Data
ParameterSpecificationOperational Implication
CAS Number 130812-79-2Use for waste manifesting and inventory tracking.
Molecular Formula C₄H₄F₂O₂High F:C ratio requires flue gas scrubbing during incineration.
Hazard Class Corrosive (8) Must be segregated from bases, oxidizers, and cyanides.
RCRA Waste Code D002 (Corrosive)Federal requirement for hazardous waste identification.
Container Compatibility HDPE or PP (Preferred)Avoid glass for long-term waste storage to mitigate risk of etching from potential trace HF evolution.
Reactivity Electrophilic Alkene Potential for polymerization or reaction with nucleophiles; keep cool.

Part 2: Waste Segregation & Collection Protocol

Core Directive: Never dispose of this compound down the drain. The fluorine-carbon bonds are resistant to biological degradation in municipal water treatment systems.

Waste Stream Classification

This material must be classified as "Halogenated Organic Acid Waste."

  • Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible, as this increases the volume of waste requiring expensive halogen-specific incineration.

  • Do NOT mix with strong bases (NaOH, KOH). Neutralization generates significant heat and may trigger uncontrolled polymerization or decomposition of the fluorinated alkene.

Containerization
  • Primary Vessel: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) carboys. While the pure acid is stable, degradation byproducts in a mixed waste stream may generate trace fluoride ions which can etch borosilicate glass.

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if the waste stream contains other reactive components, to prevent pressure buildup.

Labeling Requirements

The waste tag must explicitly state:

Part 3: Disposal & Destruction Methodology

The only validated method for the ultimate destruction of fluorinated organic acids is High-Temperature Incineration with Acid Gas Scrubbing .

The Mechanism of Destruction
  • Thermal Oxidation: The waste is injected into a kiln operating at >1100°C . At this temperature, the stable C-F bonds are cleaved.

    • Reaction:

      
      
      
  • Quenching & Scrubbing: The combustion gas contains Hydrogen Fluoride (HF), which is extremely toxic and corrosive. The exhaust must pass through a caustic scrubber (typically NaOH or Ca(OH)₂).

    • Scrubbing:

      
      
      
  • Validation: The final emission is monitored for HF breakthrough to ensure compliance with EPA Clean Air Act standards.

Action Item: Verify that your hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) utilizes an incinerator rated for Halogenated Organics . Standard medical waste incinerators often lack the necessary scrubbing capacity.

Part 4: Emergency Spill Response Workflow

In the event of a bench-top spill, immediate action is required to prevent surface damage and vapor release.

SpillResponse Start Spill Detected Assess Assess Volume & Location (<500mL vs >500mL) Start->Assess PPE Don PPE: Nitrile+Neoprene Gloves, Goggles, Lab Coat Assess->PPE SmallSpill Small Spill (<500mL) In Fume Hood PPE->SmallSpill LargeSpill Large Spill (>500mL) Or Outside Hood PPE->LargeSpill Absorb Cover with Dry Absorbent (Vermiculite or Polypropylene Pads) SmallSpill->Absorb Evacuate Evacuate Area & Contact EHS Immediately LargeSpill->Evacuate Neutralize Cautious Neutralization Use Sodium Carbonate (Soda Ash) Expect CO2 Bubbling Absorb->Neutralize Collect Collect Solids into HDPE Waste Pail Neutralize->Collect Clean Wipe Surface with Soap/Water Check pH of Surface Collect->Clean

Figure 1: Decision logic for spill response.[1][2][3][4] Note that for fluorinated acids, dry absorption is preferred over direct liquid neutralization to minimize heat generation.

Part 5: Scientific Rationale & Storage

Why not just neutralize and drain?

While 4,4-difluorobut-3-enoic acid can be chemically neutralized to a salt (e.g., sodium 4,4-difluorobut-3-enoate), the resulting fluorinated carboxylate remains environmentally persistent. The C-F bond is one of the strongest in organic chemistry (


). Municipal wastewater bacteria cannot metabolicize this bond, leading to accumulation in the water table—a precursor to PFAS-like contamination issues. Total mineralization via incineration is the only responsible end-of-life path. 
Storage Stability
  • Temperature: Store at 2–8°C . The alkene group makes the molecule susceptible to slow polymerization or oxidation at room temperature.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture can promote hydrolysis or autocatalytic degradation.

References

  • European Chemicals Agency (ECHA) .[5][6] Substance Information: 4,4-difluorobut-3-enoic acid (EC 981-419-4).[6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . Incineration of Halogenated Organic Compounds: Technical Guidance for RCRA Permitting. Retrieved from [Link]

  • PubChem . Compound Summary: 4,4-Difluorobutanoic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 4,4-Difluorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Treat this compound as a Corrosive and Potential HF Releaser. While some vendor Safety Data Sheets (SDS) classify 4,4-Difluorobut-3-enoic acid (CAS: 944328-72-7) merely as an irritant (H315/H319), its structural homology to short-chain fluorinated acids (e.g., difluoroacetic acid) and the presence of the electron-withdrawing fluorine atoms on an alkene moiety dictate a Risk Level 2 (Corrosive/Toxic) handling protocol.[1] The potential for metabolic or chemical hydrolysis to release fluoride ions necessitates Calcium Gluconate availability.

🔴 Emergency Response Card (Print & Post)
Event Immediate Action
Skin Contact 1. Drench with water for 5 mins. 2. Apply Calcium Gluconate (2.5%) gel immediately while massaging. 3. Seek medical evaluation.
Eye Contact 1. Flush at eyewash station for 15 minutes (hold eyelids open). 2. Do NOT apply calcium gluconate to eyes.[2] 3. Transport to ER immediately.
Inhalation 1. Move to fresh air. 2. If breathing is difficult, administer oxygen (trained personnel only).
Spill (<10g) 1. Evacuate immediate area. 2. Don Full PPE (Double Nitrile + Face Shield). 3. Cover with Calcium Carbonate or Lime (Do not use silica-based absorbents).

Part 2: Hazard Analysis & Technical Justification[1][3]

Physicochemical Risk Profile

The danger of 4,4-Difluorobut-3-enoic acid lies in its dual functionality:

  • Carboxylic Acid Head: Provides immediate proton capability (

    
     likely < 4.0 due to inductive effect of fluorines), causing tissue coagulation.
    
  • Difluoroalkene Tail: Vinylic fluorines are generally robust, but under nucleophilic attack (common in biological systems or basic reaction conditions), defluorination can occur, releasing fluoride ions (

    
    ).
    

Why "Standard" PPE is Insufficient: Standard latex or thin nitrile gloves may degrade rapidly under acidic organic conditions. Furthermore, if


 is released, it penetrates deep into tissue, sequestering calcium (

) and causing systemic toxicity (hypocalcemia) and bone necrosis without immediate surface pain.[3]
Physicochemical Properties Table
PropertyValue (Approx/Predicted)Operational Implication
Molecular Weight 124.09 g/mol Low MW suggests potential volatility; use fume hood.
Physical State Liquid/Low-melting SolidLikely to fume; inhalation risk is elevated.
Acidity (

)
~3.5 - 4.0Corrosive to mucous membranes.
Boiling Point ~160-170°CThermal decomposition may yield HF gas.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the volume and activity being performed.

Zone Activity Hand Protection Eye/Face Body Respiratory
Green Storage/Transport (Sealed)Single Nitrile (4 mil)Safety GlassesLab CoatLab Ventilation
Yellow Weighing/Dispensing (<1g)Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (8 mil)Splash GogglesLab Coat + Chemical ApronFume Hood (Sash <18")
Red Reaction Setup/Workup (>1g)Laminate/Barrier: Silver Shield® or Viton® over NitrileFace Shield + GogglesTyvek® Sleeves + Chem. ApronFume Hood (High Flow)
Black Spill CleanupHeavy Duty: Neoprene or Butyl Rubber (20+ mil)Face Shield + GogglesFull Tyvek® SuitN95 or Respirator (Acid Gas Cartridge)

Critical Glove Note: Do NOT use Latex. Organic acids can permeate latex in <5 minutes. For "Red Zone" tasks, Silver Shield (EVOH) gloves provide the broadest permeation resistance against fluorinated organics.

Part 4: Operational Protocols

Workflow Logic (Visualization)

The following diagram outlines the decision-making process for handling this compound safely, integrating "Stop/Go" safety checks.

HandlingProtocol Start START: Task Definition CheckQty Check Quantity & State (Solid vs Liquid) Start->CheckQty PPE_Select Select PPE per Matrix (See Part 3) CheckQty->PPE_Select Hood_Check Fume Hood Check (Flow > 100 fpm?) PPE_Select->Hood_Check Stop STOP: Maintenance Required Hood_Check->Stop No Weighing Weighing Protocol: 1. Use anti-static gun 2. Weigh into closed vessel 3. Wipe exterior Hood_Check->Weighing Yes Reaction Reaction Setup: Add reagents slowly Monitor exotherm Weighing->Reaction Quench Quenching/Workup: Neutralize aqueous layer Check pH > 7 Reaction->Quench Waste Disposal: Segregate as Fluorinated Waste Quench->Waste

Figure 1: Operational workflow with mandatory engineering control checks.

Step-by-Step Handling Procedure

1. Preparation:

  • Verify Fume Hood airflow (face velocity 80–100 fpm).

  • Calcium Gluconate Check: Ensure a tube is unexpired and sitting on the benchtop, not in a drawer.

  • Neutralizer Prep: Have a beaker of saturated Sodium Bicarbonate (

    
    ) or Calcium Carbonate (
    
    
    
    ) ready.

2. Weighing (The highest risk moment):

  • Why: Static electricity can disperse light powders; liquids can drip.

  • Protocol: Use a disposable anti-static weighing boat. If liquid, use a positive-displacement pipette to prevent dripping due to vapor pressure.

  • Decontamination: Immediately wipe the balance area with a

    
     dampened tissue after use.
    

3. Reaction Setup:

  • Avoid glass ground joints if possible; use Teflon sleeves to prevent seizing (fluorinated acids can etch glass over time, though less likely than HF, they can cause joints to stick).

  • Venting: Ensure the reaction vessel is vented to a scrubber or the back of the hood.

Part 5: Disposal & Decontamination[6][7]

Scientific Integrity Note: Fluorinated compounds are persistent. Do not discharge down the drain.[1][4][5][6]

Waste Segregation[9]
  • Primary Waste Stream: "Fluorinated Organic Acid Waste."

  • Labeling: Clearly mark tags with "Contains Fluorine - DO NOT MIX with Strong Oxidizers."

  • Container: High-Density Polyethylene (HDPE) is preferred over glass to eliminate breakage risk and potential etching.

Decontamination of Glassware
  • Rinse 1: Rinse glassware with 5% aqueous Sodium Bicarbonate (

    
    ). This converts the acid to the sodium salt (
    
    
    
    ) and neutralizes free protons.
  • Rinse 2: Water rinse.[1][4][3][5][7][6][8][9]

  • Rinse 3: Acetone/Ethanol rinse.

  • Final: Collect Rinses 1 & 3 into the chemical waste container.

Incineration (End-of-Life)

The only validated method for destroying the C-F bond is high-temperature incineration (>1100°C). Ensure your waste contractor utilizes facilities capable of handling PFAS/fluorinated waste to prevent environmental persistence.[10]

References

  • PubChem. (2025).[11] 4,4-Difluorobutanoic acid | C4H6F2O2 | CID 21122143 - Safety & Hazards. National Library of Medicine. [Link]

  • Division of Research Safety. (2024). Hydrofluoric Acid (HF) and Fluorinated Acid Safety Guide. University of Illinois. [Link]

  • U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. United States Environmental Protection Agency. [Link]

  • McGill University EHS. (2025). Guidelines for the Safe Use of Hydrofluoric Acid and Fluorinated Compounds. McGill University.[12] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.